MC-Val-Ala-PAB-Cl
Description
BenchChem offers high-quality MC-Val-Ala-PAB-Cl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about MC-Val-Ala-PAB-Cl including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
N-[(2S)-1-[[(2S)-1-[4-(chloromethyl)anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-6-(2,5-dioxopyrrol-1-yl)hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33ClN4O5/c1-16(2)23(29-20(31)7-5-4-6-14-30-21(32)12-13-22(30)33)25(35)27-17(3)24(34)28-19-10-8-18(15-26)9-11-19/h8-13,16-17,23H,4-7,14-15H2,1-3H3,(H,27,35)(H,28,34)(H,29,31)/t17-,23-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXORYBAOYMDIP-SBUREZEXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CCl)NC(=O)CCCCCN2C(=O)C=CC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)CCl)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN2C(=O)C=CC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33ClN4O5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.0 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Deep Dive: The MC-Val-Ala-PAB-Cl Linker System
Executive Summary
The MC-Val-Ala-PAB-Cl (Maleimidocaproyl-Valine-Alanine-p-Aminobenzyl-Chloride) system represents a critical class of cleavable linkers in Antibody-Drug Conjugate (ADC) development.[1][2][3][4] Unlike the ubiquitous Val-Cit (Valine-Citrulline) linkers, the Val-Ala dipeptide motif offers distinct physicochemical advantages—specifically reduced hydrophobicity and superior aggregation profiles —making it the linker of choice for highly lipophilic payloads such as Pyrrolobenzodiazepine (PBD) dimers.[2][3][4][5]
This guide details the structural mechanics, synthesis pathways, and biological processing of the MC-Val-Ala-PAB-Cl reagent.[2][3][4] It specifically addresses the role of the chloride moiety as an electrophilic activation site for alkylating nucleophilic payloads (phenols/amines), distinguishing it from the carbonate-activated (PNP) variants used for carbamate formation.[2][3][4]
Part 1: Structural Anatomy & Chemical Logic
The MC-Val-Ala-PAB-Cl reagent is a heterobifunctional linker composed of four distinct modular units, each serving a specific role in the ADC lifecycle.
The Bioconjugation Handle: Maleimidocaproyl (MC)[2][3][4]
-
Structure: A maleimide ring attached to a hexanoyl (caproyl) chain.[2][3][4]
-
Function: Serves as the electrophile for site-specific conjugation to the antibody.[2][3][4]
-
Mechanism: Under physiological or slightly basic conditions (pH 7.0–7.5), the maleimide undergoes a Michael addition reaction with thiols (sulfhydryl groups) generated from reduced interchain disulfides of the monoclonal antibody (mAb).[2][3][4]
-
Stability: The resulting thiosuccinimide ring is generally stable in plasma, though it can undergo retro-Michael exchange (deconjugation) over prolonged circulation, a known liability of maleimide chemistries.[2][3][4]
The Protease Sensor: Valine-Alanine (Val-Ala)[2][3]
-
Specificity: Designed as a substrate for Cathepsin B , a lysosomal cysteine protease overexpressed in many tumor types.[2][3][4][6]
-
Differentiation (Val-Ala vs. Val-Cit):
-
Hydrophobicity: Val-Ala is significantly less hydrophobic than Val-Cit.[2][3][4][5] This is critical when conjugating lipophilic payloads (e.g., PBDs), as it prevents the "dreaded" aggregation of the ADC species.[2][3][4]
-
Cleavage Kinetics: While Val-Cit is cleaved rapidly, Val-Ala exhibits slower kinetics (approx. 50% rate of Val-Cit in isolated enzyme assays).[2][3][4] However, this rate is sufficient for effective intracellular drug release while potentially offering improved plasma stability.[2][3][4]
-
The Self-Immolative Spacer: p-Aminobenzyl (PAB)[2][3]
-
Role: Electronic spacer.
-
Mechanism: Upon cleavage of the amide bond between Alanine and the PAB nitrogen, the PAB group becomes an aniline derivative.[2][3][4] The electron density from the nitrogen lone pair pushes into the aromatic ring, triggering a 1,6-elimination (electronic cascade) that expels the leaving group at the benzylic position (the drug).[2][3][4]
The Warhead: Benzylic Chloride (Cl)[2][3][4]
-
Identity: A chloromethyl group (-CH₂-Cl) at the para position of the aniline.[2][3][4]
-
Reactivity: This is a potent electrophile.[4]
-
Application: Unlike PAB-PNP (which forms carbamates with amines), PAB-Cl is used to alkylate nucleophilic functional groups on the payload.[2][3][4]
Part 2: Mechanism of Action (The "Life Cycle")[2][3][4]
The following Graphviz diagram illustrates the sequential processing of an ADC built with this linker, from internalization to payload release.
Caption: The activation cascade of the MC-Val-Ala-PAB linker. Cathepsin B cleavage triggers the collapse of the PAB spacer via 1,6-elimination, releasing the free drug.[2][3][4][5]
Part 3: Comparative Analysis (Val-Ala vs. Val-Cit)
The choice between Val-Ala and Val-Cit is not arbitrary; it is a calculated decision based on the payload's physicochemical properties.[2][3]
| Feature | Val-Cit (Citrulline) | Val-Ala (Alanine) | Implication |
| Hydrophobicity | High | Low | Val-Ala is superior for hydrophobic payloads (e.g., PBDs) to prevent ADC precipitation.[2][3][4] |
| Max Achievable DAR | Typically ~4 | Up to 7.4 | Val-Ala allows higher drug loading without aggregation.[2][4][5] |
| Cleavage Rate | Fast ( | Moderate (~0.5x of Val-Cit) | Val-Ala offers a balance of stability and release; sufficient for potent payloads.[2][3][4] |
| Plasma Stability | High (Human) / Low (Mouse) | High (Human) | Both are stable in human plasma; Val-Ala may show slightly improved stability in rodent models.[2][3][4][5] |
| Primary Payload Class | Auristatins (MMAE/MMAF) | PBD Dimers, Duocarmycins | Use Val-Ala when the drug itself drives aggregation.[2][3][4] |
Part 4: Experimental Protocols
Protocol A: Synthesis of Linker-Drug Construct (Alkylation)
Objective: Conjugate MC-Val-Ala-PAB-Cl to a phenolic payload (Drug-OH).[2][3][4]
Reagents:
-
Payload (Drug-OH, e.g., a phenol-containing cytotoxic agent)[2][3][4]
-
Potassium Carbonate (
, anhydrous)[2][3][4]
Workflow:
-
Preparation: Dissolve 1.0 eq of Payload and 1.2 eq of MC-Val-Ala-PAB-Cl in anhydrous DMF under nitrogen atmosphere.
-
Activation: Add 2.0 eq of anhydrous
. -
Reaction: Stir at room temperature (20–25°C) for 4–16 hours. Monitor via LC-MS for the disappearance of the payload peak and formation of the product mass (
).[2][3][4] -
Purification: Filter off solids. Purify the filtrate via Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).
-
Validation: Confirm structure via
-NMR and HRMS.
Protocol B: Antibody Conjugation (Cysteine-Maleimide)
Objective: Conjugate the Linker-Drug to a monoclonal antibody.[2][3]
Reagents:
Workflow:
-
Reduction: Treat mAb with 2.5–3.0 molar equivalents of TCEP at 37°C for 2 hours. This targets an average DAR of ~4 by reducing interchain disulfides.[2][3][4]
-
Buffer Exchange: Cool to room temperature. (Optional: Exchange buffer to PBS/EDTA to prevent metal-catalyzed re-oxidation).[2][3][4]
-
Conjugation: Add the Linker-Drug (in DMSO) to the reduced mAb.
-
Incubation: Incubate at 4°C for 1 hour.
-
Quenching: Add excess N-acetylcysteine (NAC) to quench unreacted maleimides.[2][4]
-
Purification: Remove excess small molecules via Tangential Flow Filtration (TFF) or Size Exclusion Chromatography (SEC) (e.g., Sephadex G-25).[2][3][4]
Part 5: Mandatory Visualization (Synthesis Workflow)
Caption: Step-by-step synthesis workflow from raw linker reagent to final Antibody-Drug Conjugate.
References
-
Strategies and challenges for the next generation of antibody-drug conjug
-
Val-Ala vs.
-
Source: BenchChem Technical Guides.[4]
- Significance: Provides quantitative data on aggreg
-
-
MC-Val-Ala-PAB-Cl Product D
-
The medicinal chemistry evolution of antibody–drug conjug
-
Source: RSC Medicinal Chemistry / NIH.[4]
- Significance: Details the historical development of Val-Ala to solve aggreg
-
Sources
- 1. buyersguidechem.com [buyersguidechem.com]
- 2. IRIS: LINKEROLOGY by Iris Biotech GmbH - Issuu [issuu.com]
- 3. Linkerology 2024 by Iris Biotech GmbH - Issuu [issuu.com]
- 4. IRIS: LINKEROLOGY by Iris Biotech GmbH - Issuu [issuu.com]
- 5. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. buyersguidechem.com [buyersguidechem.com]
- 8. media.iris-biotech.de [media.iris-biotech.de]
- 9. media.iris-biotech.de [media.iris-biotech.de]
- 10. medchemexpress.com [medchemexpress.com]
MC-Val-Ala-PAB-Cl: Structure, Components, and Mechanism
The following technical guide details the structure, function, and application of MC-Val-Ala-PAB-Cl , a critical linker intermediate in the synthesis of Antibody-Drug Conjugates (ADCs).
Content Type: Technical Whitepaper Audience: Senior Scientists, Medicinal Chemists, and Bioconjugation Engineers[1]
Executive Summary
MC-Val-Ala-PAB-Cl is a heterobifunctional linker intermediate designed for the precise attachment of cytotoxic payloads (e.g., PBD dimers, MMAE) to monoclonal antibodies.[1] It belongs to the class of enzyme-cleavable peptide linkers , specifically engineered to release its payload upon internalization into the lysosomal compartment of tumor cells.[1][]
Unlike the ubiquitous Val-Cit (Valine-Citrulline) linker, the Val-Ala (Valine-Alanine) variant offers distinct physicochemical advantages, particularly in reducing aggregation for highly hydrophobic payloads, enabling higher Drug-Antibody Ratios (DAR).[1] The terminal "Cl" (typically a chloroformate or chloromethyl group) serves as the electrophilic reactive site for payload conjugation.[1]
Molecular Architecture & Components
The molecule is a modular system composed of four distinct functional units. Each plays a specific role in the stability, solubility, and release kinetics of the ADC.
Structural Breakdown
| Component | Chemical Name | Function | Key Property |
| MC | Maleimidocaproyl | Bioconjugation Handle | Reacts specifically with reduced interchain cysteines on the antibody via Michael addition. |
| Val-Ala | Valine-Alanine | Protease Substrate | A dipeptide sequence recognized by lysosomal Cathepsin B. Offers lower aggregation potential than Val-Cit.[1] |
| PAB | p-Aminobenzyl | Self-Immolative Spacer | Facilitates the spatial separation of the enzyme cleavage site from the payload; undergoes 1,6-elimination to release the free drug.[1][3][4] |
| Cl | Chloride (Activated) | Payload Reactive Site | Typically exists as a Chloroformate (-OCOCl) or Benzyl Chloride (-CH2Cl) .[1] Reacts with nucleophilic payloads (amines/phenols) to form carbamate or ether linkages.[1] |
Visualization of Structural Logic
The following diagram illustrates the connectivity and functional role of each module within the linker system.
Figure 1: Modular architecture of the MC-Val-Ala-PAB-Cl linker system.[1]
Mechanism of Action: Cleavage & Release
The efficacy of this linker relies on a cascade of events triggered only after the ADC is internalized by the target cancer cell.[5]
The Cathepsin B "Switch"
-
Internalization: The ADC-Antigen complex is endocytosed and trafficked to the lysosome.[1]
-
Enzymatic Hydrolysis: The lysosomal protease Cathepsin B recognizes the Val-Ala dipeptide.[1][][3] It cleaves the amide bond specifically between the Alanine (C-terminus) and the amino group of the PAB spacer.[1]
-
Self-Immolation: The cleavage generates an unstable intermediate with a free amine on the PAB ring.[1] The electron density from this amine drives a 1,6-elimination (electronic cascade), expelling carbon dioxide and releasing the unmodified payload.[1]
Pathway Diagram
Figure 2: The enzymatic cleavage and self-immolation cascade releasing the active drug.[1]
Comparative Analysis: Val-Ala vs. Val-Cit
While Val-Cit is the industry standard (e.g., in Adcetris), Val-Ala has emerged as a superior alternative for specific classes of payloads, particularly hydrophobic ones like Pyrrolobenzodiazepines (PBDs).[1][6]
| Feature | Val-Cit (Citrulline) | Val-Ala (Alanine) | Technical Insight |
| Hydrophobicity | Moderate (Polar Urea) | High (Aliphatic) | Counter-intuitively, Val-Ala ADCs often show less aggregation than Val-Cit ADCs at high drug loads.[1] |
| Cleavage Rate | Fast | Moderate (~0.5x of Val-Cit) | Slower cleavage can sometimes improve plasma stability without compromising efficacy.[1] |
| Max DAR | Typically 3-4 | Up to 7.4 | Val-Ala allows for higher drug loading with lipophilic payloads before precipitation occurs [1].[1] |
| Payload Fit | Ideal for MMAE | Ideal for PBDs/Duocarmycins | The steric profile of Val-Ala complements bulky DNA-alkylating agents.[1] |
Expert Insight: The "hydrophobicity paradox" of Val-Ala (where a more hydrophobic dipeptide leads to less ADC aggregation) is attributed to the disruption of intermolecular hydrogen bonding networks that are prevalent in the urea-containing Citrulline side chains.
Synthesis & Conjugation Protocols
The following workflows outline the preparation of the linker-payload and its subsequent conjugation to an antibody.
Synthesis of Linker-Payload (General Protocol)
Prerequisite: MC-Val-Ala-PAB-Cl is used as the electrophile.[1]
-
Preparation of Payload: Dissolve the amine-containing payload (e.g., MMAE) in anhydrous DMF/DMSO.[1]
-
Activation: Ensure the MC-Val-Ala-PAB-Cl is of high purity (>95%). If using the chloroformate form, keep strictly anhydrous.[1]
-
Coupling:
-
Purification: Purify the resulting MC-Val-Ala-PAB-Payload via Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.05% TFA).
Antibody Conjugation (Cysteine-Maleimide)[1]
-
Reduction: Dilute mAb to 5–10 mg/mL in PBS (pH 7.4) + 1 mM EDTA.[1] Add 2.5–3.0 equivalents of TCEP (Tris(2-carboxyethyl)phosphine) to partially reduce interchain disulfides.[1] Incubate at 37°C for 1 hour.
-
Conjugation:
-
Quenching: Add excess N-acetylcysteine to quench unreacted maleimides.
-
Purification: Remove excess small molecules via Tangential Flow Filtration (TFF) or size-exclusion chromatography (e.g., Sephadex G-25).
Quality Control & Characterization
To ensure scientific integrity, the following parameters must be validated:
-
Identity (LC-MS): Confirm the mass of the linker-payload intermediate.
-
Purity (HPLC): >95% purity is required to prevent non-specific conjugation.
-
Free Drug Content: In the final ADC, free drug must be <1% (measured by PLRP-S or HIC-HPLC).
-
DAR Determination: Use Hydrophobic Interaction Chromatography (HIC) or Native Mass Spectrometry to determine the average Drug-Antibody Ratio.[1]
References
-
Spring, et al. "Cleavable linkers in antibody-drug conjugates."[1] Chemical Society Reviews, 2019.[1]
-
Polson, A. G., et al. "Antibody-drug conjugates for the treatment of non-Hodgkin's lymphoma: Target validation and linker-drug selection."[1] Cancer Research, 2009.[1]
-
Lyon, R. P., et al. "Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates."[1] Nature Biotechnology, 2014.[1]
-
Cayman Chemical. "Mc-Val-Ala-PAB Product Information." Cayman Chemical Catalog, 2024.[1]
-
BOC Sciences. "Cathepsin B Cleavable Linker Mechanisms."[1] ADC Linker Guide, 2023.
Sources
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Mechanism of Action of MC-Val-Ala-PAB-Cl
Introduction: The Critical Role of Linker Technology in Antibody-Drug Conjugates
Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, designed to merge the exquisite specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic agents.[1][2] The efficacy and therapeutic index of an ADC are not solely dependent on the antibody and the payload but are critically governed by the linker that connects them.[3][] This linker must be sufficiently stable in systemic circulation to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity, while ensuring its efficient release upon internalization into the target cancer cell.[][5]
Cleavable linkers, which are designed to be selectively cleaved by specific triggers within the tumor microenvironment or inside the cancer cell, are a cornerstone of modern ADC design.[][][7] Among these, enzyme-cleavable linkers have gained prominence due to their reliance on proteases that are often overexpressed in tumor cells, such as cathepsins.[][] The MC-Val-Ala-PAB-Cl linker is a sophisticated example of such a system, engineered for controlled, lysosome-specific payload release.
Deconstructing the MC-Val-Ala-PAB-Cl Linker: A Symphony of Functional Moieties
The MC-Val-Ala-PAB-Cl linker is a multi-component system where each part plays a distinct and crucial role in the overall mechanism of action.
-
MC (Maleimidocaproyl): This moiety serves as the conjugation point to the antibody. The maleimide group reacts with free sulfhydryl groups on cysteine residues of the antibody, forming a stable covalent bond.[9]
-
Val-Ala (Valine-Alanine): This dipeptide sequence is the lynchpin of the linker's specificity. It is designed to be a substrate for Cathepsin B, a lysosomal cysteine protease that is frequently upregulated in various cancer types.[][9][10] The enzymatic cleavage of the amide bond between alanine and the PAB group is the initiating step for drug release.[]
-
PAB (p-aminobenzyl alcohol): This aromatic group functions as a self-immolative spacer.[3][9][11][12] It is electronically stable while the dipeptide is intact. However, upon enzymatic cleavage, it undergoes a rapid and irreversible electronic cascade, leading to the liberation of the payload.[3][11][12][13][14]
-
-Cl (Chloride): The terminal chloride on this linker is a reactive site for the attachment of the cytotoxic payload. It acts as a leaving group in a nucleophilic substitution reaction with a suitable functional group on the drug molecule (e.g., a hydroxyl or amine group) to form a stable bond, such as a carbamate or ether linkage.
Caption: Structure of an ADC with the MC-Val-Ala-PAB-Cl linker.
The Mechanism of Action: A Precisely Timed Cascade
The therapeutic action of an ADC equipped with the MC-Val-Ala-PAB-Cl linker is a multi-step process that ensures the payload is delivered specifically to the target cells.
-
Circulation and Targeting: The ADC circulates in the bloodstream, with the linker remaining stable, minimizing premature drug release. The antibody component directs the ADC to cancer cells overexpressing the target antigen.
-
Internalization: Upon binding to the target antigen on the cell surface, the ADC-antigen complex is internalized, typically via endocytosis, and trafficked to the lysosomes.
-
Enzymatic Cleavage: The acidic environment of the lysosome (pH 4.5-5.5) is optimal for the activity of proteases like Cathepsin B.[15] This enzyme recognizes the Val-Ala dipeptide sequence and specifically hydrolyzes the amide bond between the alanine residue and the p-aminobenzyl (PAB) spacer.[][10]
-
Self-Immolation: The cleavage of the Val-Ala dipeptide unmasks the aniline nitrogen of the PAB spacer. This triggers a spontaneous, irreversible 1,6-elimination reaction.[3][11][12][13][14] This electronic cascade results in the fragmentation of the PAB spacer and the release of the unmodified, active cytotoxic payload into the cytoplasm of the cancer cell.
-
Cytotoxicity: The liberated payload can now exert its cell-killing effect, for instance, by binding to tubulin or DNA, leading to apoptosis of the cancer cell.
Caption: Mechanism of action of the MC-Val-Ala-PAB-Cl linker.
Experimental Validation: Protocols for a Self-Validating System
The described mechanism of action can be validated through a series of well-defined in vitro experiments.
Protocol 1: In Vitro Cathepsin B Cleavage Assay
This assay confirms the specific cleavage of the Val-Ala linker by Cathepsin B, leading to payload release.
Materials:
-
ADC with MC-Val-Ala-PAB linker
-
Recombinant human Cathepsin B
-
Assay Buffer: 25 mM MES, 5 mM DTT, pH 5.0[16]
-
Quenching Solution: Acetonitrile with an internal standard (for LC-MS analysis)[17]
-
HPLC or LC-MS/MS system
Procedure:
-
Enzyme Activation: Activate Cathepsin B by incubating it in the Assay Buffer at room temperature for 15 minutes.[16]
-
Reaction Setup: In a microcentrifuge tube, combine the ADC construct (at a final concentration of, for example, 1 mg/mL) and the activated Cathepsin B (at a suitable enzyme-to-substrate ratio).
-
No-Enzyme Control: Prepare a control sample containing the ADC construct in the Assay Buffer without the enzyme to assess the linker's stability under the assay conditions.[17]
-
Incubation: Incubate all samples at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each reaction tube.[17]
-
Quenching: Immediately quench the reaction by adding the aliquot to the Quenching Solution. This will stop the enzymatic activity.
-
Analysis: Analyze the samples using HPLC or LC-MS/MS to quantify the amount of released payload and the remaining intact ADC.[5][17]
Data Interpretation: A time-dependent increase in the concentration of the free payload in the sample containing Cathepsin B, with minimal release in the no-enzyme control, validates the enzyme-specific cleavage of the linker.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the potency of the ADC in killing target cancer cells.[18][19]
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC with MC-Val-Ala-PAB linker
-
Untreated control and isotype control ADC
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)[18]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the antigen-positive and antigen-negative cells in separate 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[18]
-
ADC Treatment: Prepare serial dilutions of the ADC in complete culture medium. Remove the old medium from the cells and add the ADC dilutions. Include untreated cells and cells treated with an isotype control ADC as controls.
-
Incubation: Incubate the plates for a period that allows for ADC internalization, linker cleavage, and payload-induced cytotoxicity (e.g., 72-120 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Data Interpretation: A potent cytotoxic effect (low IC50 value) on the antigen-positive cell line and significantly lower or no effect on the antigen-negative cell line demonstrates the target-specific cell-killing activity of the ADC.
Caption: Experimental workflows for linker validation.
Comparative Data and Performance Insights
The choice of the dipeptide sequence in the linker significantly impacts the cleavage kinetics and, consequently, the efficacy of the ADC. While Val-Cit is a widely used and highly efficient substrate for Cathepsin B, Val-Ala offers a viable alternative with distinct properties.
| Dipeptide Linker | Relative Cleavage Rate (Compared to Val-Cit) | Reference |
| Val-Cit | 1x | [17] |
| Val-Ala | ~0.5x | [17] |
| Phe-Lys | ~30x | [17] |
Note: Relative cleavage rates are approximate and can vary depending on the specific experimental conditions and the nature of the conjugated payload.
The slower cleavage rate of Val-Ala compared to Val-Cit might be advantageous in certain therapeutic contexts, potentially leading to a more sustained release of the payload and a different pharmacokinetic profile. The selection between these linkers should be guided by empirical data from preclinical models, considering the specific antibody, payload, and tumor type.
Conclusion
The MC-Val-Ala-PAB-Cl linker is a highly engineered system that exemplifies the principles of rational ADC design. Its multi-component structure provides stability in circulation, while the specific Val-Ala dipeptide sequence allows for targeted enzymatic cleavage by Cathepsin B within the lysosomal compartment of cancer cells. The subsequent self-immolative cascade of the PAB spacer ensures the efficient and traceless release of the active payload. The experimental protocols detailed herein provide a robust framework for validating the mechanism of action and characterizing the performance of ADCs utilizing this advanced linker technology. A thorough understanding of this mechanism is paramount for researchers and drug developers seeking to optimize the design of next-generation targeted cancer therapies.
References
-
MC-Val-Ala-PAB-PNP (CAT#: ADC-L-1018). Creative Biolabs. [Link]
-
Determination of ADC Cytotoxicity. Creative Biolabs. [Link]
-
Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. PMC - NIH. [Link]
-
Antibody-Drug Conjugate Assays | In Vitro Assays Services. WuXi Biologics. [Link]
-
Challenges in developing robust potency assays for ADCs. Drug Target Review. [Link]
-
What Are the Best Methods for Activating and Measuring Cathepsin B Activity? ResearchGate. [Link]
-
Cathepsin B‐induced cleavage of Val‐Ala‐02 in various DNA structures... ResearchGate. [Link]
- Chapter 7: ADC Linkers Strategies for the Release of Alcohol-containing Payloads. Books.
-
Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody-Drug Conjugates with Phenol-Containing Payloads. PubMed. [Link]
-
Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment. University of Otago. [Link]
-
Cathepsin B Dipeptidyl Carboxypeptidase and Endopeptidase Activities Demonstrated across a Broad pH Range. PMC. [Link]
-
Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody-Drug Conjugates with Phenol-Containing Payloads. Request PDF - ResearchGate. [Link]
-
Synthesis and biological evaluation of cathepsin B cleavable drug-linker constructs featuring modified spacers with novel phenolic payload KGP18. American Chemical Society. [Link]
-
Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research. PMC. [Link]
-
Synthesis of drug‐linker 1. a) Boc‐ValAlaPAB−Br, butanone (86 %); b)... ResearchGate. [Link]
-
The medicinal chemistry evolution of antibody–drug conjugates. PMC - NIH. [Link]
-
ADC Linker pathway. Adooq Bioscience. [Link]
-
Bioprocess development of antibody-drug conjugate production for cancer treatment. PLOS. [Link]
-
The Chemistry Behind ADCs. MDPI. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. 抗体-薬物複合体(ADC)の探索と開発 [promega.jp]
- 3. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 7. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 14. The medicinal chemistry evolution of antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cathepsin B Dipeptidyl Carboxypeptidase and Endopeptidase Activities Demonstrated across a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 19. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Deep Dive: The Val-Ala Dipeptide in ADC Linker Strategy
Executive Summary
In the engineering of Antibody-Drug Conjugates (ADCs), the linker is not merely a tether; it is a critical determinant of pharmacokinetics, therapeutic index, and manufacturability.[] While the Valine-Citrulline (Val-Cit) dipeptide has historically been the industry standard, it faces significant limitations when paired with highly hydrophobic payloads, such as pyrrolobenzodiazepine (PBD) dimers.
This guide analyzes the Valine-Alanine (Val-Ala) dipeptide linker.[2][3][4][5][6][7][8] Unlike Val-Cit, Val-Ala offers a superior hydrophilicity profile that mitigates aggregation at high Drug-to-Antibody Ratios (DAR).[3][4] This document details the mechanistic basis, synthesis pathways, and experimental validation protocols for Val-Ala linkers, providing a roadmap for their integration into next-generation ADC development.
Mechanistic Foundation: Protease-Triggered Release
The Val-Ala linker operates on a "prodrug" principle. It remains stable in systemic circulation (neutral pH) but undergoes rapid enzymatic cleavage upon internalization into the lysosomal compartment of the target cell.[3][8][9]
The Cathepsin B Trigger
The primary mechanism relies on Cathepsin B , a cysteine protease highly upregulated in many tumor lysosomes.[10]
-
Recognition: Cathepsin B recognizes the Val-Ala dipeptide sequence.[3][6][8][11]
-
Cleavage: The amide bond between Alanine and the spacer (typically p-aminobenzyl carbamate, PABC) is hydrolyzed.
-
Self-Immolation: The cleavage event destabilizes the PABC spacer, triggering a spontaneous 1,6-elimination that releases carbon dioxide and the free, unmodified cytotoxic payload.[12]
Pathway Visualization
The following diagram illustrates the intracellular processing of a Val-Ala ADC.
Figure 1: The lysosomal processing pathway of Val-Ala linkers, highlighting the critical role of Cathepsin B in triggering payload release.[2][3]
Comparative Analysis: Val-Ala vs. Val-Cit
The choice between Val-Ala and Val-Cit is often dictated by the physicochemical properties of the payload.[2][3]
Hydrophobicity and Aggregation
The most distinct advantage of Val-Ala is its lower hydrophobicity compared to Val-Cit.[2][3][6]
-
The Problem: Hydrophobic payloads (e.g., PBD dimers, tubulysins) drive ADC aggregation, leading to fast clearance and immunogenicity.
-
The Solution: Val-Ala linkers reduce the overall hydrophobicity of the linker-payload complex.[2][3] This allows for higher DARs (up to 7.[2]4) with <10% aggregation, whereas Val-Cit analogues often precipitate at DAR > 4.[2]
Quantitative Performance Matrix
| Parameter | Val-Ala Linker | Val-Cit Linker | Impact on Design |
| Hydrophobicity | Low | Moderate/High | Val-Ala is critical for lipophilic payloads (e.g., PBDs).[2][6] |
| Cleavage Rate (Isolated Cath B) | ~50% relative to Val-Cit | 100% (Benchmark) | Slower kinetics do not significantly hamper in vivo efficacy. |
| Plasma Stability (Human) | High | High | Both are stable; Val-Ala avoids Cit-specific neutrophil elastase cleavage. |
| Mouse Serum Stability | High | Moderate (Ces1C sensitive) | Val-Ala is often more stable in rodent models, simplifying preclinical PK data. |
| Max Achievable DAR | ~8 (Payload dependent) | ~4 (Payload dependent) | Val-Ala enables higher drug loading without aggregation. |
Technical Workflow: Synthesis & Conjugation
Synthesizing a Val-Ala linker-payload requires precise control over stereochemistry and protecting groups. Below is a representative workflow for creating a Maleimide-Caproyl-Val-Ala-PABC-Payload construct.
Synthesis Logic
-
Peptide Assembly: Standard Fmoc solid-phase or solution-phase synthesis to create the Val-Ala dipeptide.
-
Spacer Attachment: Coupling to p-aminobenzyl alcohol (PAB-OH).
-
Activation: Converting the alcohol to an active carbonate (e.g., using bis(4-nitrophenyl) carbonate) to react with the payload's amine.
-
Final Assembly: Attaching the maleimide-caproyl (MC) moiety for antibody conjugation.
Figure 2: Step-by-step synthetic route for a Maleimide-Caproyl-Val-Ala-PABC-Payload module.
Experimental Validation Protocols
To ensure the integrity of the linker design, the following self-validating protocols should be employed.
Protocol A: Enzymatic Cleavage Efficiency Assay
Objective: Quantify the release rate of the free payload in the presence of Cathepsin B.
Reagents:
-
Human Liver Cathepsin B (Sigma or equivalent).
-
Assay Buffer: 25 mM Sodium Acetate, 1 mM EDTA, pH 5.0.
-
Activator: DTT (freshly prepared).
-
Substrate: Val-Ala-PABC-Payload (10 µM stock).
Procedure:
-
Activation: Incubate Cathepsin B (approx. 5 µg/mL) in Assay Buffer with 5 mM DTT for 15 minutes at 37°C to activate the cysteine active site.
-
Initiation: Add the Val-Ala-ADC or small molecule linker-payload (10 µM final) to the activated enzyme solution.
-
Sampling: At defined time points (0, 15, 30, 60, 120 min), remove aliquots.
-
Quenching: Immediately add ice-cold acetonitrile (containing an internal standard) to precipitate proteins and stop the reaction.
-
Analysis: Centrifuge (10,000 x g, 5 min) and analyze the supernatant via LC-MS/MS.
-
Validation: Calculate the % release of free payload over time.
-
Acceptance Criteria: >80% release within 2-4 hours indicates efficient lysosomal processing.
-
Protocol B: Plasma Stability Assessment
Objective: Verify that the linker does not degrade prematurely in circulation (off-target toxicity risk).[2][10]
Procedure:
-
Incubation: Spike the ADC into pooled human plasma and mouse plasma at a therapeutically relevant concentration (e.g., 10 µg/mL).
-
Conditions: Incubate at 37°C in a humidified CO2 incubator.
-
Time Points: Collect samples at 0, 24, 48, 96 hours, and 7 days.
-
Extraction: Use Protein A affinity capture to isolate the ADC from plasma components.
-
DAR Analysis: Analyze the eluted ADC via Hydrophobic Interaction Chromatography (HIC-HPLC) or LC-MS (deglycosylated).
-
Interpretation:
-
Stable: No significant shift in the DAR distribution or appearance of "naked" antibody.
-
Unstable: Decrease in average DAR indicates premature linker cleavage.
-
Case Study: Loncastuximab Tesirine (Zynlonta)
This ADC exemplifies the successful application of the Val-Ala linker.[13]
-
Payload: SG3199 (PBD Dimer) – Highly hydrophobic and potent.
-
Linker Strategy:
-
Val-Ala: Selected over Val-Cit to prevent aggregation of the greasy PBD payload.[2]
-
PEG8 Spacer: Incorporated to further mask hydrophobicity and improve solubility.
-
Outcome: The ADC achieved a mean DAR of 2.3 with excellent stability and solubility profiles, leading to FDA approval for DLBCL.
-
References
-
Comparison of Val-Ala and Val-Cit Linkers: BenchChem. Val-Ala vs. Val-Cit Linkers: A Comparative Guide for ADC Development.Link
-
Loncastuximab Tesirine Structure & Mechanism: BroadPharm. Zynlonta (loncastuximab tesirine-lpyl) ADC Linker Design.Link
-
Cathepsin B Cleavage Kinetics: Spring. Cleavable linkers in antibody–drug conjugates.[2][3][6][10][11][12][13][14][15]Link
-
ADC Linker Stability in Mouse Models: NIH/PMC. Antibody–drug conjugates: Recent advances in linker chemistry.[][12][13][16]Link
-
Synthesis Reagents (MC-Val-Ala-OH): MedChemExpress. MC-Val-Ala-OH Product Information and Protocols.[17]Link
Sources
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acrobiosystems.com [acrobiosystems.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. chempep.com [chempep.com]
- 10. benchchem.com [benchchem.com]
- 11. Alloc-Val-Ala-PAB, ADC linker, 1343407-91-9 | BroadPharm [broadpharm.com]
- 12. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 13. Zynlonta (loncastuximab tesirine-lpyl) | BroadPharm [broadpharm.com]
- 14. Loncastuximab tesirine, an anti-CD19 antibody-drug conjugate, in relapsed/refractory B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Loncastuximab tesirine - Wikipedia [en.wikipedia.org]
- 16. eurekaselect.com [eurekaselect.com]
- 17. medchemexpress.com [medchemexpress.com]
Technical Guide: The Function and Mechanism of the PAB Spacer in Cleavable ADC Linkers
Executive Summary
In the engineering of Antibody-Drug Conjugates (ADCs), the linker determines the balance between systemic stability and efficient tumor-localized release.[1][2][3] While protease-cleavable dipeptides (e.g., Val-Cit) provide selectivity, they often fail to release unmodified cytotoxic payloads due to steric hindrance at the enzymatic active site. The para-aminobenzyl (PAB) spacer—often referred to as PABC (para-aminobenzyl carbamate) when coupled—solves this by acting as a self-immolative spacer.[1][4][5][6] This guide details the electronic cascade mechanism of PAB, provides a validated synthesis protocol for PAB-drug constructs, and outlines kinetic validation assays for researchers optimizing ADC release profiles.
The Steric Challenge in ADC Design
Direct conjugation of a cytotoxic payload (e.g., Monomethyl Auristatin E, MMAE) to a peptide linker often results in a construct where the bulky drug prevents the lysosomal protease (e.g., Cathepsin B) from accessing the scissile amide bond.
-
The Problem: If Cathepsin B cannot dock the P1-P2 residues (e.g., Citrulline-Valine) into its S1-S2 pockets due to the proximity of a large payload, cleavage is slow or non-existent.
-
The Solution: The PAB spacer inserts a bifunctional unit between the peptide and the payload. It moves the drug away from the enzyme active site (relieving steric strain) and, upon peptide cleavage, spontaneously disintegrates to release the unmodified drug.
Mechanistic Deep Dive: The 1,6-Elimination Cascade
The function of the PAB spacer relies on an electronic cascade known as 1,6-elimination .[4][7] This process is thermodynamically driven and irreversible under physiological conditions.
The Cascade Steps
-
Enzymatic Hydrolysis: The ADC enters the lysosome via receptor-mediated endocytosis. Cathepsin B cleaves the amide bond between the C-terminus of the peptide (e.g., Citrulline) and the aniline nitrogen of the PAB group.
-
Unmasking: This cleavage reveals a free, electron-rich aniline amine (
). -
Electronic Rearrangement: The lone pair on the nitrogen donates electron density into the aromatic ring. This push of electrons propagates through the conjugated
-system (1,6-relationship). -
Fragmentation: The electron density expels the leaving group (the drug linked via a carbamate) at the benzylic position.
-
Release: The spacer collapses into an aza-quinone methide and carbon dioxide (
), releasing the free amine-containing drug. The aza-quinone methide is rapidly quenched by water to form 4-aminobenzyl alcohol.
Visualization: The 1,6-Elimination Pathway
Figure 1: The 1,6-elimination cascade triggered by enzymatic cleavage. The electron donation from the unmasked aniline drives the expulsion of the carbamate-linked payload.
Structural Considerations & Kinetics
Why PAB?
The para-aminobenzyl system is unique because the aromatic ring acts as a "wire" to transmit electron density.
-
Ortho vs. Para: While ortho-aminobenzyl spacers can also undergo elimination (1,4-elimination), the para-isomer (1,6-elimination) is sterically less congested and typically exhibits faster fragmentation kinetics (
second after activation). -
Substituents: Electron-donating groups on the ring can accelerate elimination, while electron-withdrawing groups may stabilize the intermediate, slowing drug release. The unsubstituted PAB is the industry standard due to its optimal balance of stability and release rate.
Comparative Stability Data
The following table summarizes the stability of common linker configurations. The PAB spacer is essential for high-potency payloads like Auristatins.
| Linker Configuration | Plasma Stability ( | Cathepsin B Release Rate | Payload Release Form |
| Val-Cit-PAB-MMAE | > 10 days | Fast ( | Free MMAE (Active) |
| Val-Cit-MMAE (No Spacer) | > 10 days | Negligible (Steric hindrance) | N/A (No release) |
| Phe-Lys-PAB-MMAE | ~3 days | Very Fast | Free MMAE |
| Hydrazone (Acid Cleavable) | ~2 days | N/A (pH dependent) | Modified/Slow |
Experimental Protocol: Synthesis of Val-Cit-PAB-MMAE
This protocol focuses on the critical steps: activating the PAB alcohol and coupling it to the payload.[6] This is a "convergent" synthesis approach.
Safety Note: Handle all cytotoxic payloads (e.g., MMAE) in a laminar flow hood with appropriate PPE.
Phase 1: Activation of PAB-Linker
Target Intermediate: Fmoc-Val-Cit-PAB-PNP (p-nitrophenyl carbonate)
-
Starting Material: Dissolve Fmoc-Val-Cit-PAB-OH (1.0 eq) in anhydrous DMF/DCM (1:1 v/v).
-
Activation: Add Bis(4-nitrophenyl) carbonate (2.0 eq) and DIPEA (3.0 eq).
-
Reaction: Stir at 25°C for 4–12 hours under
. -
Monitoring: Check via LC-MS for the disappearance of the benzyl alcohol peak and appearance of the PNP-carbonate mass (+165 Da shift).
-
Precipitation: Pour reaction mixture into cold diethyl ether. Filter the white precipitate (Fmoc-Val-Cit-PAB-PNP).
Phase 2: Coupling to Payload (MMAE)
-
Dissolution: Dissolve MMAE (1.0 eq) and HOAt (0.5 eq, catalyst) in anhydrous DMF.
-
Coupling: Add the Fmoc-Val-Cit-PAB-PNP (1.2 eq) followed by DIPEA (2.0 eq).
-
Incubation: Stir at 25°C for 16–24 hours. The HOAt catalyst accelerates the displacement of the p-nitrophenol leaving group by the secondary amine of MMAE.
-
Deprotection: Add Diethylamine or Piperidine (20% v/v) to remove the Fmoc group. Stir for 30 mins.
-
Purification: Purify the resulting Val-Cit-PAB-MMAE via preparative HPLC (C18 column, Acetonitrile/Water + 0.1% TFA gradient).
Synthesis Workflow Diagram
Figure 2: Convergent synthesis workflow for generating the drug-linker construct.
Validation Protocol: Cathepsin B Cleavage Assay
To verify the function of the PAB spacer, you must confirm that the enzyme actually releases the free drug, not a drug-linker fragment.
Reagents:
-
Recombinant Human Cathepsin B (Sigma or R&D Systems).
-
Assay Buffer: 25 mM Sodium Acetate, 1 mM EDTA, pH 5.0.
-
Reducing Agent: DTT (Essential for Cathepsin B activation).
Procedure:
-
Enzyme Activation: Dilute Cathepsin B to 10 µg/mL in Assay Buffer containing 5 mM DTT. Incubate at 37°C for 15 minutes to activate the cysteine active site.
-
Substrate Prep: Dissolve the ADC or Drug-Linker (10 mM stock in DMSO) into the Assay Buffer to a final conc. of 10–50 µM.
-
Incubation: Mix Activated Enzyme and Substrate (1:100 enzyme:substrate ratio). Incubate at 37°C.
-
Sampling: Aliquot samples at
mins. Quench immediately with cold Acetonitrile (containing internal standard). -
Analysis: Analyze via LC-MS/MS.
-
Success Criteria: You should observe the rapid decline of the parent mass and the stoichiometric appearance of the free drug mass.
-
Failure Mode: If you see a mass corresponding to "PAB-Drug" or "Cit-PAB-Drug", the 1,6-elimination is stalled (likely due to pH or electronic stabilization).
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete 1,6-Elimination | pH is too basic during assay; or electron-withdrawing substituent on PAB. | Ensure assay/lysosomal pH is < 6.0. The protonation of the leaving group assists elimination. |
| Aggregation of ADC | Hydrophobicity of Val-Cit-PAB-MMAE is high. | Limit DAR to 2–4. Consider PEGylated spacers (e.g., PEG4-Val-Cit-PAB) to mask hydrophobicity. |
| Premature Plasma Cleavage | Mouse carboxylesterase (Ces1C) activity (Rodent specific). | This is a known artifact in mice. It does not translate to humans. Use Ces1C-knockout mice or ignore if human plasma stability is confirmed. |
| Low Synthesis Yield (Step 2) | Steric hindrance of the secondary amine on the payload (e.g., MMAE). | Use HOAt as a catalyst. Increase temperature to 35°C carefully. Ensure strictly anhydrous conditions (water hydrolyzes the PNP ester). |
References
-
Dubowchik, G. M., et al. (2002). "Cathepsin B-labile dipeptide linkers for lysosomal release of doxorubicin from internalizing immunoconjugates: model studies of enzymatic drug release and antigen-specific in vitro anticancer activity." Bioconjugate Chemistry. Link
-
Firestone, R. A., et al. (2002). "Protease-mediated fragmentation of p-amidobenzyl ethers: a new strategy for the activation of anticancer prodrugs."[8] Journal of Organic Chemistry. Link
-
Jain, N., et al. (2015). "Current ADC Linker Chemistry." Pharmaceutical Research. Link
-
Strop, P., et al. (2016). "Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs." Molecular Cancer Therapeutics. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. genemedi.net [genemedi.net]
- 4. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Exploring Self-Immolative Linkers in ADCs: Beyond the Classics - SigutLabs [sigutlabs.com]
- 8. semanticscholar.org [semanticscholar.org]
Engineering Precision: An In-Depth Guide to Cathepsin B Cleavable Linkers in Targeted Therapeutics
Executive Summary
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in oncology, merging the exquisite targeting capabilities of monoclonal antibodies with the raw cytotoxic power of small-molecule payloads. The fulcrum of this technology is the chemical linker, which must perform a paradoxical task: remain absolutely stable in systemic circulation (pH 7.4) and rapidly degrade upon internalization into the target cell's lysosome (pH 4.5–5.0)[1]. Among the most successful solutions to this biochemical challenge are Cathepsin B cleavable linkers, specifically the Valine-Citrulline-p-aminobenzyl carbamate (Val-Cit-PABC) motif, which forms the backbone of several FDA-approved ADCs, including Brentuximab Vedotin and Polatuzumab Vedotin[].
The Mechanistic Architecture of Cathepsin B Linkers
As application scientists, we do not simply string molecules together; we engineer molecular triggers based on spatial and electronic causality. The classic Cathepsin B linker consists of two critical domains: the dipeptide recognition sequence and the self-immolative spacer.
The Dipeptide Trigger: Balancing Stability and Sensitivity
Cathepsin B is a lysosomal cysteine protease that exhibits carboxydipeptidase activity, making it an ideal trigger for intracellular payload release[3]. Early designs utilized the Phe-Lys dipeptide, which is rapidly cleaved by Cathepsin B but suffers from poor plasma stability (t1/2 ~30 days in human plasma, ~12.5 hours in mouse plasma) due to the basicity of the lysine residue[3].
To solve this, researchers replaced Lysine with Citrulline. Causality: Citrulline is isoelectronic to Arginine and Lysine but lacks a positive charge at physiological pH. This subtle electronic shift maintains enzyme recognition while drastically improving human plasma stability (t1/2 ~230 days)[3]. Furthermore, the hydrophobic Valine at the P2 position provides steric shielding against non-specific proteases in the bloodstream.
The Self-Immolative Spacer: Overcoming Steric Hindrance
Cathepsin B is a bulky enzyme. If a large cytotoxic payload (e.g., MMAE) is conjugated directly to the dipeptide, steric hindrance prevents the enzyme from accessing the cleavage site.
Causality: The solution is the p-aminobenzyl carbamate (PABC) spacer[4]. This structural element provides spatial separation. Once Cathepsin B cleaves the amide bond between Citrulline and PABC, the resulting aniline intermediate becomes electronically unstable. It undergoes a spontaneous, non-enzymatic 1,6-elimination reaction, cleanly releasing the free, unmodified payload and carbon dioxide[4].
ADC internalization and Cathepsin B-mediated payload release mechanism.
Biological Dynamics: The Plasma vs. Lysosome Dichotomy
Cathepsin B is ubiquitously expressed in normal lysosomes but is significantly overexpressed in various solid tumors and hematologic malignancies, often localizing to the tumor cell membrane or being secreted into the tumor microenvironment[5]. This overexpression provides a wide therapeutic window.
However, preclinical evaluation of Val-Cit linkers requires a deep understanding of species-dependent enzymology. While Val-Cit is highly stable in human and primate plasma, it exhibits significant instability in mouse plasma (t1/2 ~80 hours)[3]. This is not due to Cathepsin B, but rather the action of Carboxylesterase 1C (Ces1c), an enzyme highly active in murine plasma but absent in humans[1],[6]. Failure to account for Ces1c-mediated cleavage can lead to artificial toxicity signals in murine xenograft models.
To optimize Drug-to-Antibody Ratios (DAR), researchers have also explored the Val-Ala dipeptide. While Val-Ala is cleaved by Cathepsin B at half the rate of Val-Cit, its lower hydrophobicity prevents antibody aggregation, allowing for DARs up to 7.4, compared to the strict DAR limit of ~4 for Val-Cit[3].
Table 1: Comparative Dynamics of Cleavable Dipeptide Linkers
| Linker Motif | Human Plasma Stability (t1/2) | Mouse Plasma Stability (t1/2) | Cathepsin B Cleavage Rate | Hydrophobicity / Aggregation Risk |
| Val-Cit | ~230 days | ~80 hours (Ces1c sensitive) | High (Standard baseline) | Moderate (Limits DAR to ~4) |
| Val-Ala | Highly Stable | Stable | ~50% of Val-Cit | Low (Enables DAR up to 7.4) |
| Phe-Lys | ~30 days | ~12.5 hours | High | High |
(Data synthesized from established linker stability profiles[3])
Experimental Methodology: In Vitro Validation of Linker Dynamics
To ensure trustworthiness, linker evaluation must utilize a self-validating protocol. The following workflow incorporates internal controls to immediately flag experimental artifacts, ensuring that observed cleavage is mechanistically accurate.
Protocol: Self-Validating In Vitro DMPK Assessment of Linker Stability & Cleavage
Phase 1: Plasma Stability Assay (Circulation Simulation)
-
Preparation: Spike the ADC into pooled human plasma and pooled wild-type mouse plasma to a final concentration of 10 μg/mL.
-
Internal Controls:
-
Buffer Control: Incubate ADC in PBS (pH 7.4) to establish a baseline for non-enzymatic chemical degradation.
-
Mechanistic Control (Mouse): Co-incubate a parallel mouse plasma sample with a specific Ces1c inhibitor (e.g., BNPP). If premature cleavage halts, the instability is definitively esterase-mediated, not a fundamental linker flaw[6].
-
-
Incubation & Sampling: Incubate at 37°C. Draw aliquots at 0, 1, 4, 24, 72, and 168 hours. Quench with cold acetonitrile to precipitate plasma proteins.
-
Analysis: Centrifuge and analyze the supernatant via LC-MS/MS, monitoring Multiple Reaction Monitoring (MRM) transitions for both the intact ADC and the free payload[1].
Phase 2: Lysosomal Cleavage Assay (Target Simulation)
-
Preparation: Prepare a reaction buffer at pH 5.0 (e.g., sodium acetate) to mimic the acidic lysosomal environment, which is required to activate Cathepsin B[].
-
Enzymatic Digestion: Incubate the ADC with purified human Cathepsin B and, in a separate cohort, crude rat liver lysosomal extract.
-
Causality Note: Why use both? Purified Cathepsin B proves direct substrate recognition, while crude extract accounts for redundant lysosomal proteases (e.g., Cathepsins L and S) that can also cleave the Val-Cit motif in vivo[8].
-
-
Internal Control: Co-incubate a sample with a broad-spectrum cysteine protease inhibitor (e.g., E-64). Complete cessation of payload release validates that cleavage is strictly protease-driven.
-
Kinetics: Sample at 0, 15, 30, 60, and 120 minutes. Quench and quantify free payload release via LC-MS/MS to calculate the enzymatic cleavage rate.
In vitro DMPK workflow for evaluating ADC linker stability and cleavage.
Advanced Perspectives: Redundancy and Next-Generation Linkers
While Cathepsin B is the primary target for Val-Cit linkers, recent CRISPR-Cas9 knockout studies have revealed a fascinating biological redundancy. Deletion of the Cathepsin B gene does not completely abrogate the efficacy of Val-Cit-MMAE ADCs[8]. Other lysosomal cysteine cathepsins can process the linker, ensuring that tumor cells cannot easily develop resistance simply by downregulating a single protease[8].
Despite the success of Val-Cit, the field is rapidly evolving. To overcome the hydrophobicity limits of traditional dipeptides, researchers are developing tandem-cleavage linkers (incorporating hydrophilic monosaccharides that must be removed prior to peptide cleavage)[9] and exploring alternative lysosomal triggers like Legumain, an asparaginyl endopeptidase highly expressed in the tumor microenvironment[10],[11].
References
-
A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC Source: nih.gov URL:10
-
How ADC Linkers Affect Drug Delivery and Targeting Selectivity? Source: bocsci.com URL:
-
A Review on ADC Linkers: Cleavable and Non-Cleavable Linker Design and Stability Evaluation Source: wuxiapptec.com URL:1
-
159857-79-1 | Val-Cit-PAB Source: chempep.com URL:4
-
Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody–Drug Conjugates Source: acs.org URL:9
-
A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin-cleavable ADC linkers - PubMed Source: nih.gov URL:11
-
Cleavable linkers in antibody–drug conjugates - Spring Source: cam.ac.uk URL:3
-
Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC - NIH Source: nih.gov URL:6
-
Cathepsin B Is Dispensable for Cellular Processing of Cathepsin B-Cleavable Antibody–Drug Conjugates Source: aacrjournals.org URL:8
-
Cathepsin B Cleavable Linker (Peptide Linker) | ADC Services Source: bocsci.com URL:
-
Cathepsin B: Multiple roles in cancer - PMC - NIH Source: nih.gov URL:5
Sources
- 1. A Review on ADC Linkers: Cleavable and Non-Cleavable Linker Design and Stability Evaluation - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 4. chempep.com [chempep.com]
- 5. Cathepsin B: Multiple roles in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin-cleavable ADC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Deep Dive: The MC-Val-Ala-PAB-Cl Linker System
Design Rationale, Mechanism, and Synthesis for Next-Generation ADCs
Executive Summary
The MC-Val-Ala-PAB-Cl reagent represents a critical evolution in Antibody-Drug Conjugate (ADC) linker technology. While the Valine-Citrulline (Val-Cit) dipeptide has long been the industry standard (e.g., in Brentuximab vedotin), it faces significant limitations regarding aggregation at high Drug-to-Antibody Ratios (DAR) and instability in murine plasma.
The Valine-Alanine (Val-Ala) backbone addresses these specific failure points. It is the linker of choice for hydrophobic payloads like Pyrrolobenzodiazepines (PBDs) (e.g., Loncastuximab tesirine), offering superior physicochemical stability and "cleaner" preclinical pharmacokinetic profiles. This guide details the chemical logic, cleavage kinetics, and synthesis protocols required to deploy this linker system effectively.
Part 1: Strategic Design Rationale (The "Why")
The Aggregation Paradox
A common misconception is that the hydrophilic Citrulline residue in Val-Cit linkers confers solubility. In practice, Val-Cit conjugates often suffer from significant aggregation, particularly when the DAR exceeds 4.0.
-
Field Insight: Val-Cit linkers tend to induce intermolecular interactions (likely hydrogen bonding via the urea moiety) that promote protein precipitation.
-
The Val-Ala Solution: Despite Alanine's hydrophobic side chain, Val-Ala linkers surprisingly yield ADCs with lower aggregation propensities , enabling DARs up to 7.4 with <10% aggregation [1, 2].[1][2][3] This makes Val-Ala indispensable for hydrophobic payloads like PBD dimers.
The Murine Stability Gap
Preclinical efficacy data is often confounded by the instability of Val-Cit linkers in mouse plasma.[3]
-
The Problem: Mouse plasma contains Carboxylesterase 1C (Ces1C) , an enzyme absent in humans, which prematurely cleaves Val-Cit linkers. This leads to "false positive" toxicity or "false negative" efficacy due to systemic drug loss [3, 4].
-
The Val-Ala Solution: Val-Ala is resistant to Ces1C. It remains stable in mouse circulation (t½ ≈ 23h vs 11h for Val-Cit in some models), ensuring that tumor regression in xenografts is driven by the ADC, not the free drug [3].
Part 2: Chemical Anatomy & Mechanism[4]
The Molecule: MC-Val-Ala-PAB-Cl
This reagent is an activated intermediate designed to react with an amine-bearing cytotoxic payload.
| Component | Chemical Name | Function |
| MC | Maleimidocaproyl | Attachment: Forms a stable thioether bond with antibody cysteines. The caproyl chain provides flexibility. |
| Val-Ala | Valine-Alanine | Trigger: A dipeptide substrate specifically recognized by lysosomal Cathepsin B. |
| PAB | p-Aminobenzyl | Spacer: A self-immolative unit.[3][4] Upon peptide cleavage, it spontaneously decomposes to release the payload.[3] |
| Cl | Chloroformate/Chloride | Activator: The electrophilic leaving group (derived from phosgene/triphosgene) that reacts with the payload's amine to form a carbamate bond. |
Mechanism of Action
The release mechanism relies on the lysosomal protease Cathepsin B .[4][5] While Val-Ala is cleaved approximately 2x slower than Val-Cit (
Caption: The activation cascade of MC-Val-Ala-PAB-linked ADCs. Cathepsin B cleaves the amide bond between Alanine and the PAB spacer, triggering spontaneous 1,6-elimination.[3]
Part 3: Synthesis & Conjugation Protocol
Context: The user typically purchases or synthesizes MC-Val-Ala-PAB-OH (the alcohol). To conjugate a payload (e.g., MMAE), the alcohol must be activated to the chloroformate (-Cl ) or carbonate (-PNP ) form. The -Cl form is highly reactive and usually generated in situ.
Protocol: In Situ Activation and Conjugation
Safety Warning: This protocol involves Triphosgene, which generates Phosgene gas. All operations must be performed in a well-ventilated fume hood.
Step 1: Activation (Formation of MC-Val-Ala-PAB-Cl)
-
Dissolve: Dissolve MC-Val-Ala-PAB-OH (1.0 eq) in anhydrous Dichloromethane (DCM) or THF.
-
Base: Add Pyridine (3.0 eq) or Triethylamine (TEA) under Nitrogen atmosphere.
-
Activate: Cool to 0°C. Add Triphosgene (0.4 eq) dissolved in DCM dropwise.
-
Chemistry: Triphosgene decomposes to phosgene, converting the benzyl alcohol (-OH) to the benzyl chloroformate (-OCOCl).
-
-
Monitor: Stir at 0°C for 30-60 mins.
-
Self-Validation: Quench a small aliquot with methanol and check LCMS for the methyl carbonate adduct. Disappearance of the starting alcohol peak indicates full activation.
-
Step 2: Payload Conjugation
-
React: Add the amine-containing payload (e.g., MMAE, 1.0–1.2 eq) and HOBt (catalytic, optional) directly to the activated mixture.
-
Base: Add DIPEA (2.0 eq) to scavenge HCl.
-
Incubate: Allow to warm to Room Temperature (RT) and stir for 2–16 hours.
-
Purify: Concentrate and purify via Prep-HPLC (C18 column, Acetonitrile/Water + 0.1% TFA).
Caption: Synthetic workflow for converting the alcohol precursor to the active drug-linker construct via the chloroformate intermediate.
Part 4: Comparative Performance Data
The following data summarizes why a researcher would choose Val-Ala over Val-Cit.
| Feature | Val-Cit (Standard) | Val-Ala (Alternative) | Design Implication |
| Aggregation (High DAR) | High (>10% at DAR 4+) | Low (<10% at DAR 7.4) | Enables higher drug loading without precipitation [1].[1][3] |
| Mouse Plasma Stability | Unstable (Ces1C cleavage) | Stable | Essential for interpretable xenograft efficacy studies [3]. |
| Cathepsin B Kinetics | Fast ( | Moderate ( | Slower release does not compromise efficacy; may reduce off-target toxicity [5]. |
| Hydrophobicity Profile | High (Prone to H-bonding) | Optimized | Better suited for lipophilic payloads like PBD dimers [6]. |
References
-
Creative Biolabs. ADC Panoramic Overview-Linker. Available at: [Link]
- Dorywalska, M., et al.Molecular Basis of Valine-Citrulline-PABC Linker Instability in Mouse Plasma.Molecular Cancer Therapeutics, 2016.
-
AxisPharm. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs). Available at: [Link]
- Caculitan, N.G., et al.Cathepsin B is the primary cleaving enzyme of the Val-Cit-PABC linker in lysosomes.Cancer Research, 2017. (Cited via BOC Sciences).
Sources
- 1. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 2. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 3. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
MC-Val-Ala-PAB-Cl for novel antibody-drug conjugate development
The following technical guide is structured to serve as a definitive manual for the development of Antibody-Drug Conjugates (ADCs) using the MC-Val-Ala-PAB-Cl linker system.
Technical Guide & Development Protocol [1]
Executive Summary
The MC-Val-Ala-PAB-Cl (Maleimidocaproyl-Valine-Alanine-p-Aminobenzyl-Chloroformate) system represents a critical evolution in cleavable linker technology.[1] While the Valine-Citrulline (Val-Cit) linker has long been the industry workhorse, it suffers from intrinsic hydrophobicity-driven aggregation, particularly when paired with lipophilic payloads like PBD dimers or tubulysins.[1]
The Val-Ala dipeptide core offers a distinct physicochemical advantage: it demonstrates lower aggregation propensity and higher plasma stability compared to Val-Cit, enabling Drug-Antibody Ratios (DAR) of up to 7.4 without precipitating the antibody.[1] This guide details the structural mechanics, synthesis of the drug-linker payload, and the bioconjugation workflow required to utilize this system effectively.[2][3]
Structural Anatomy & Mechanism of Action
To engineer a successful ADC, one must understand the distinct function of each module within the reagent.[4]
The Reagent: MC-Val-Ala-PAB-Cl
This reagent is an activated intermediate designed to react immediately with the amine group of a cytotoxic payload (e.g., MMAE, MMAF, PBD).[1]
| Component | Chemical Identity | Function & Critical Attribute |
| MC | Maleimidocaproyl | Attachment: Forms a stable thioether bond with reduced cysteine residues on the antibody.[1] The caproyl spacer provides flexibility. |
| Val-Ala | Valine-Alanine | Trigger: A protease-cleavable dipeptide substrate highly specific for lysosomal Cathepsin B .[1] It is less prone to aggregation than Val-Cit.[1] |
| PAB | p-Aminobenzyl | Spacer: A self-immolative unit.[1][5] Upon cleavage of the Val-Ala bond, it undergoes a spontaneous 1,6-elimination to release the payload.[1] |
| Cl | Chloroformate | Leaving Group: The reactive center (-OCOCl).[1] It reacts with the payload's amine to form a Carbamate bond.[][7] Note: Due to instability, the PNP-carbonate (p-nitrophenyl) analog is often used as a shelf-stable equivalent.[1] |
Mechanism of Release (The "Self-Immolation" Cascade)
The efficacy of this linker relies on a precise enzymatic and chemical cascade occurring inside the tumor cell lysosome.
Figure 1: The Cathepsin B mediated cleavage and subsequent self-immolation of the PAB spacer.[1][8][9]
Protocol A: Synthesis of the Drug-Linker Complex
Objective: Covalently attach the cytotoxic payload (e.g., MMAE) to the MC-Val-Ala-PAB linker.[1] Critical Note: The "Cl" (chloroformate) species is highly moisture-sensitive.[1] If you are synthesizing this from the alcohol (PAB-OH), generate the chloroformate in situ or use the PNP-carbonate derivative for easier handling.[1]
Materials
-
Linker: MC-Val-Ala-PAB-PNP (Preferred for stability) or MC-Val-Ala-PAB-OH + Bis(4-nitrophenyl) carbonate.[1]
-
Payload: Monomethyl Auristatin E (MMAE) or equivalent amine-bearing toxin.[1]
-
Solvent: Anhydrous DMF or DMA.
-
Base: HOBt (Hydroxybenzotriazole) and DIPEA (Diisopropylethylamine).[1]
Step-by-Step Workflow
-
Activation (If starting from PAB-OH):
-
Coupling (The "Payloader" Step):
-
Dissolve the Payload (1.0 eq) and HOBt (1.0 eq) in anhydrous DMF.
-
Add the activated Linker solution (1.2 eq) to the Payload solution.
-
Add DIPEA (2.0 eq) to ensure basicity for the amine reaction.
-
Reaction: Stir at Room Temperature (RT) for 16–24 hours under Nitrogen.
-
Mechanism:[2][10][] The amine of the payload attacks the carbonate/chloroformate, displacing the PNP/Cl group to form a stable Carbamate bond.
-
-
Purification:
-
Purify via Preparative HPLC (C18 column).[1]
-
Mobile Phase: Water/Acetonitrile with 0.05% TFA.
-
Lyophilize fractions to obtain the final MC-Val-Ala-PAB-Carbamate-Payload powder.
-
Protocol B: Bioconjugation (Antibody Attachment)
Objective: Conjugate the Drug-Linker to a Monoclonal Antibody (mAb) via reduced interchain cysteines.[1][7]
Materials
-
mAb: IgG1 (Concentration: 5–10 mg/mL in PBS, pH 7.4).[1]
-
Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) or DTT.[1]
-
Drug-Linker: MC-Val-Ala-PAB-Payload (dissolved in DMSO).[1]
-
Buffer: PBS + 1mM EDTA (to prevent metal-catalyzed oxidation).
Step-by-Step Workflow
Figure 2: Stochastic Cysteine Conjugation Workflow.
-
Reduction:
-
Add TCEP (2.5 to 4.0 molar equivalents per mAb) to the antibody solution.[2]
-
Incubate at 37°C for 90 minutes.
-
Goal: Reduce interchain disulfide bonds to generate ~4–8 free thiols per antibody.
-
-
Conjugation:
-
Cool the reduced mAb to 4°C.
-
Slowly add the Drug-Linker (dissolved in DMSO) to the mAb.
-
Ratio: Use 4–8 molar equivalents of Drug-Linker per mAb (aim for ~1.5 eq per free thiol).
-
Solvent Limit: Keep final DMSO concentration <10% (v/v) to prevent mAb precipitation.
-
Incubate for 60 minutes at 4°C with gentle rocking.
-
-
Quenching:
-
Add N-acetyl cysteine (20 eq) to react with any excess maleimide linker.[1]
-
-
Purification:
Critical Quality Attributes (CQAs) & Troubleshooting
The Val-Ala linker is chosen specifically to mitigate aggregation. Use the following metrics to validate your success.
| Parameter | Method | Target Specification | Troubleshooting |
| DAR (Drug-Antibody Ratio) | HIC-HPLC or LC-MS | Target: 3.5 – 4.5 (for standard potency) | Low DAR: Increase TCEP ratio or Drug-Linker excess. High DAR: Reduce TCEP. |
| Aggregation | SEC-HPLC | < 5% High Molecular Weight (HMW) species | High Aggregation: Ensure DMSO <10% during conjugation.[1] Switch from Val-Cit to Val-Ala (if not already). Keep temp at 4°C. |
| Free Drug | RP-HPLC | < 1% | High Free Drug: Insufficient TFF cycles.[1] Perform additional diafiltration. |
| Endotoxin | LAL Assay | < 0.1 EU/mg | Use depyrogenated glassware and sterile buffers. |
Expert Insight: Val-Ala vs. Val-Cit
Why switch to Val-Ala? While Val-Cit is the clinical standard (e.g., Adcetris), it contains a urea moiety that can drive aggregation when coupled with hydrophobic payloads.[1] Val-Ala is significantly less hydrophobic , allowing for the conjugation of lipophilic payloads (like PBDs) with reduced precipitation risks, often achieving higher DARs with better solubility profiles [1].[1]
References
-
Doronina, S. O., et al. (2003).[1] Development of potent monoclonal antibody auristatin conjugates for cancer therapy. Nature Biotechnology, 21(7), 778–784.[1] Link
-
Lyon, R. P., et al. (2015).[1] Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates. Nature Biotechnology, 32, 1059–1062.[1] Link
-
BroadPharm. (n.d.).[1] MC-Val-Ala-PAB-PNP Product Guide.[1][5][8] BroadPharm ADC Linkers. Link
-
Beck, A., et al. (2017).[1][12] Strategies and challenges for the next generation of antibody-drug conjugates. Nature Reviews Drug Discovery, 16, 315–337.[1][12] Link
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. Linkerology 2024 by Iris Biotech GmbH - Issuu [issuu.com]
- 7. The medicinal chemistry evolution of antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Issuu [issuu.com]
- 9. The Chemistry Behind ADCs [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
A Technical Guide to Investigating the Bystander Effect of Antibody-Drug Conjugates Featuring the MC-Val-Ala-PAB Linker System
Abstract
The bystander effect is a pivotal mechanism for enhancing the therapeutic efficacy of Antibody-Drug Conjugates (ADCs), particularly in the context of heterogeneous tumors where antigen expression can be varied.[1][2][3] This phenomenon, where the cytotoxic payload released from an antigen-positive target cell kills adjacent antigen-negative cells, is critically dependent on the design of the ADC's linker and the physicochemical properties of its payload.[4][5][6][7] This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals to design, execute, and interpret experiments aimed at quantifying the bystander effect, with a specific focus on ADCs utilizing the Maleimidocaproyl-valine-alanine-p-aminobenzylcarbamate (MC-Val-Ala-PAB) linker system. We will explore the underlying mechanisms, provide detailed experimental protocols, and discuss critical parameters for robust data analysis.
Introduction: The Strategic Importance of the Bystander Effect
ADCs are engineered to deliver highly potent cytotoxic agents directly to cancer cells expressing a specific surface antigen, thereby minimizing systemic toxicity.[7][8] The process involves binding of the ADC to the target antigen, internalization, and subsequent trafficking to lysosomes.[8] For many ADCs, particularly those with "cleavable" linkers, the payload is then released within the target cell.[9]
However, tumors are often a mosaic of antigen-positive (Ag+) and antigen-negative (Ag−) cells.[1][4] An ADC that only kills Ag+ cells would leave a population of tumor cells unscathed, potentially leading to relapse. The bystander effect overcomes this limitation.[4][6] It is mediated by payloads that, once released, are sufficiently membrane-permeable to diffuse out of the target cell and into neighboring cells, inducing apoptosis irrespective of their antigen status.[4][5] This expands the therapeutic reach of the ADC beyond the directly targeted cells, which is a crucial attribute for effective tumor eradication.[1][2][10]
The MC-Val-Ala-PAB linker is a cornerstone of this strategy. It is designed to be selectively cleaved by lysosomal proteases, like Cathepsin B, which are often upregulated in the tumor microenvironment.[][12] This enzymatic cleavage initiates the release of the conjugated payload, enabling the bystander effect if a membrane-permeable drug, such as Monomethyl Auristatin E (MMAE), is used.[13][14]
Mechanism of Action: The MC-Val-Ala-PAB Linker System
Understanding the mechanism of the linker-payload system is fundamental to designing a valid bystander assay. The MC-Val-Ala-PAB system is a sophisticated multi-component linker designed for controlled, intracellular drug release.
-
Maleimidocaproyl (MC) Spacer: This component provides a stable covalent attachment point to the antibody, typically via cysteine residues.
-
Valine-Alanine (Val-Ala) Dipeptide: This dipeptide sequence is specifically designed as a substrate for lysosomal proteases like Cathepsin B.[][15] While the Valine-Citrulline (Val-Cit) linker is also common, Val-Ala has been shown to be effective and can offer advantages in certain contexts, such as allowing for higher drug-to-antibody ratios (DAR) with limited aggregation for lipophilic payloads.[15][16] Though initially designed for Cathepsin B, studies have shown that other lysosomal cysteine cathepsins (e.g., S, L, and F) can also contribute to cleavage, ensuring robust payload release even if Cathepsin B expression is variable.[17][18]
-
p-Aminobenzyl Carbamate (PAB) Self-Immolative Spacer: This is the critical component that ensures the release of an unmodified, fully active payload.[12][19] Once the protease cleaves the amide bond between Alanine and the PAB group, the PAB moiety undergoes a rapid, spontaneous 1,6-elimination reaction.[12][19] This "self-immolation" releases the payload, carbon dioxide, and a byproduct.[12] This mechanism is crucial because it prevents a "linker scar" on the drug, which could otherwise hinder its activity.
The choice of payload is equally critical. To achieve a bystander effect, the released payload must be able to traverse cell membranes.
-
Monomethyl Auristatin E (MMAE): A potent anti-tubulin agent. Its relatively high lipophilicity and lack of a formal charge allow it to readily diffuse across cell membranes, making it a classic "bystander" payload.[5][13][14]
-
Monomethyl Auristatin F (MMAF): A related auristatin that has a charged phenylalanine residue at its C-terminus.[13] This charge significantly reduces its membrane permeability, largely abrogating the bystander effect.[5][13][14][20] ADCs with MMAF are therefore primarily active only in the antigen-positive cells they are delivered to.
The following diagram illustrates the sequential activation and release mechanism enabling the bystander effect.
Caption: ADC processing in a target cell and subsequent bystander killing.
Designing a Robust In Vitro Bystander Effect Assay
The most common and direct method for evaluating the bystander effect is the co-culture assay, where antigen-positive and antigen-negative cells are grown together.[4][10][21]
Core Principle & Self-Validation
The assay's core principle is to identify an ADC concentration that is highly cytotoxic to the Ag+ cells but has minimal direct effect on the Ag− cells when they are cultured alone (monoculture).[21][22] The "bystander effect" is confirmed if the viability of Ag− cells is significantly reduced in the co-culture system compared to the monoculture at the same ADC concentration.[21] This built-in comparison provides a self-validating system, controlling for any inherent low-level toxicity of the ADC on the Ag- cells.
Key Experimental Parameters & Causality
| Parameter | Recommended Choice | Rationale & Causality |
| Cell Lines | One Ag+ (high target expression), one Ag− (no/low target expression). | To create a clear differential for ADC targeting. The Ag+ line acts as the "source" of the released payload, and the Ag− line is the "recipient". |
| Cell Labeling | Stable expression of distinct fluorescent proteins (e.g., GFP for Ag−, RFP for Ag+). | This is the most critical choice for accurate quantification. It allows for the specific measurement of viability for each cell population within the same well, avoiding confounding results from non-specific dyes like MTT in a mixed culture.[10][21] |
| Ag+/Ag− Ratio | Test multiple ratios (e.g., 1:1, 1:4, 4:1). | The magnitude of the bystander effect is often dependent on the proportion of Ag+ cells available to process the ADC and release the payload.[4] Testing ratios reveals the robustness of the effect. |
| ADC Concentration | A concentration >IC90 for Ag+ cells and | This ensures that the Ag+ cells are effectively killed and release the payload, while minimizing direct ADC-induced death of the Ag− cells, thereby isolating the bystander killing phenomenon.[21][22] |
| Incubation Time | 72 to 120 hours. | A sufficient duration is required for ADC internalization, payload release, diffusion, and subsequent induction of apoptosis in bystander cells. A notable lag time is often observed before significant bystander killing occurs.[4] A time-course experiment is recommended.[23] |
| Controls | 1. Untreated Co-culture2. Ag− Monoculture + ADC3. Isotype Control ADC4. Free Payload (e.g., MMAE) | 1. Baseline viability.2. Measures direct ADC toxicity on bystander cells.3. Controls for non-specific uptake and toxicity of the antibody-linker construct.4. Confirms the sensitivity of the Ag− cells to the payload itself.[23] |
Detailed Step-by-Step Protocol: Co-culture Bystander Assay
This protocol outlines a fluorescence-based imaging or plate reader method.
Materials:
-
Ag+ cell line (e.g., SKBR3-RFP, HER2-positive)
-
Ag− cell line (e.g., MCF7-GFP, HER2-negative)[1]
-
Complete cell culture medium
-
ADC with MC-Val-Ala-PAB-MMAE
-
Isotype control ADC
-
Free MMAE payload
-
96-well black, clear-bottom microplates (for imaging/fluorescence reading)
-
Fluorescence plate reader or high-content imager
Workflow:
Sources
- 1. agilent.com [agilent.com]
- 2. Unlocking the Multifaceted Mechanisms of Antibody–Drug Conjugates – BEBPA [bebpa.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. “Standing by” for Bystander Effects: Dual-Isotope Imaging of Antibody–Drug Conjugate and Payload Distribution | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 6. Bystander effect in antibody-drug conjugates: Navigating the fine line in tumor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. iphasebiosci.com [iphasebiosci.com]
- 9. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 12. ADC linkers: Definition and examples - ProteoGenix [proteogenix.science]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. genemedi.net [genemedi.net]
- 16. mdpi.com [mdpi.com]
- 17. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 20. Precision Chemoradiotherapy for HER2 Tumors Using Antibody Conjugates of an Auristatin Derivative with Reduced Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: Synthesis and Purification of MC-Val-Ala-PAB-Cl
This is a comprehensive Application Note and Protocol for the synthesis and purification of MC-Val-Ala-PAB-Cl (6-Maleimidohexanoyl-Valine-Alanine-para-aminobenzyl chloride). This guide is designed for medicinal chemists and process scientists involved in Antibody-Drug Conjugate (ADC) development.
Abstract & Technical Scope
MC-Val-Ala-PAB-Cl (ADC1280) is a critical electrophilic linker intermediate used to conjugate cytotoxic payloads (e.g., PBD dimers, tubulysins) to antibodies via a protease-cleavable spacer. Unlike the widely used Val-Cit (Valine-Citrulline) linker, the Val-Ala (Valine-Alanine) dipeptide offers superior solubility profiles for hydrophobic payloads and reduced aggregation in high-DAR (Drug-Antibody Ratio) conjugates.
The "Cl" designation refers to the benzyl chloride (chloromethyl) functional group on the para-aminobenzyl (PAB) spacer. This highly reactive electrophile is designed to form ether or alkylamine bonds with payloads, or serve as a precursor to carbamates.
Critical Mechanism:
-
Conjugation: The Maleimide (MC) group conjugates to antibody cysteines.
-
Payload Attachment: The Benzyl Chloride reacts with the payload's nucleophile (phenolic -OH or amine).
-
Release: Lysosomal proteases (Cathepsin B) cleave the Val-Ala amide bond.[1][2][3] The resulting PAB group undergoes a spontaneous 1,6-elimination (self-immolation), releasing the free payload.[4]
Retrosynthetic Analysis & Strategy
The synthesis is divided into three critical stages to ensure stereochemical integrity and prevent premature maleimide hydrolysis.
-
Stage I: Dipeptide Assembly (Fmoc-Val-Ala-PAB-OH)
-
Rationale: We utilize Fmoc-chemistry rather than Boc to avoid the final strong acid deprotection (TFA), which can degrade the PAB alcohol or induce side reactions. EEDQ (N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline) is selected as the coupling agent to minimize racemization of the Alanine residue.
-
-
Stage II: N-Terminal Capping (MC-Val-Ala-PAB-OH)
-
Rationale: The maleimide moiety is introduced after peptide assembly. The 6-maleimidohexanoic acid active ester (MC-OSu) is used for mild, rapid coupling.
-
-
Stage III: Chlorination (MC-Val-Ala-PAB-Cl)
-
Rationale: Conversion of the benzyl alcohol to benzyl chloride is the most sensitive step. We employ Thionyl Chloride (SOCl₂) with strict temperature control to prevent maleimide polymerization or ring-opening.
-
Chemical Pathway Diagram
Caption: Stepwise synthetic route from amino acid building blocks to the activated benzyl chloride linker.
Detailed Experimental Protocol
Safety Warning
-
PAB-Cl derivatives are potent alkylating agents. Handle in a fume hood with double gloves.
-
Thionyl Chloride releases HCl and SO₂ gases; use a scrubbing system.
-
Maleimides are light- and base-sensitive. Perform reactions in amber glassware where possible.
Materials
-
Reagents: Fmoc-Val-Ala-OH (or Fmoc-Val-OH + H-Ala-OMe), 4-Aminobenzyl alcohol (PAB-OH), EEDQ, Diethylamine (DEA), 6-Maleimidohexanoic acid N-hydroxysuccinimide ester (MC-OSu), Thionyl Chloride (SOCl₂).
-
Solvents: Anhydrous Dichloromethane (DCM), Anhydrous DMF, Methanol (MeOH), Diethyl Ether.
Stage I: Synthesis of Fmoc-Val-Ala-PAB-OH
-
Preparation: In a 250 mL round-bottom flask, dissolve Fmoc-Val-Ala-OH (5.0 g, 12.2 mmol) and 4-Aminobenzyl alcohol (PAB-OH) (1.8 g, 14.6 mmol, 1.2 eq) in a mixture of DCM:MeOH (2:1, 60 mL).
-
Coupling: Add EEDQ (6.0 g, 24.4 mmol, 2.0 eq). Stir the reaction mixture at room temperature (20–25°C) for 16 hours in the dark.
-
Note: EEDQ is preferred over HATU here to prevent the reaction of the PAB hydroxyl group; EEDQ is highly selective for amines.
-
-
Work-up: Concentrate the solvent under reduced pressure. Triturate the residue with Diethyl Ether (100 mL).
-
Filtration: Filter the resulting white precipitate. Wash the cake with cold ether (2 × 50 mL) and water (2 × 50 mL) to remove excess PAB-OH and urea byproducts.
-
Drying: Dry under high vacuum.
-
Yield Target: >85%
-
QC Check: LC-MS (ESI+) m/z calc for C₃₀H₃₃N₃O₅ [M+H]⁺ ≈ 516.2.
-
Stage II: Synthesis of MC-Val-Ala-PAB-OH
-
Fmoc Deprotection: Dissolve Fmoc-Val-Ala-PAB-OH (4.0 g, 7.7 mmol) in DMF (20 mL). Add Diethylamine (5 mL). Stir at RT for 2 hours.
-
Note: Avoid Piperidine if possible, as secondary amines can be hard to remove completely without aqueous workup, which PAB-OH tolerates poorly. DEA is more volatile.
-
-
Evaporation: Concentrate to dryness under high vacuum (< 1 mbar) at 30°C to remove DMF and DEA. Co-evaporate with DCM (2x) to ensure complete amine removal.
-
Coupling: Redissolve the crude H-Val-Ala-PAB-OH residue in anhydrous DMF (15 mL).
-
Addition: Add MC-OSu (2.6 g, 8.5 mmol, 1.1 eq) and DIPEA (1.5 mL, 1.1 eq). Stir at RT for 4–6 hours.
-
Precipitation: Pour the reaction mixture into ice-cold Diethyl Ether (200 mL) with vigorous stirring.
-
Purification: Filter the precipitate. If purity is <95%, purify via Flash Chromatography (Silica, DCM:MeOH gradient 0-10%).
-
Product: MC-Val-Ala-PAB-OH (White to off-white solid).
-
QC Check: ¹H NMR (DMSO-d₆) confirms maleimide protons (s, 2H, ~7.0 ppm) and PAB benzylic protons (d, 2H).
-
Stage III: Chlorination (MC-Val-Ala-PAB-Cl)
Critical Step: This reaction converts the stable alcohol to the reactive chloride. Moisture exclusion is paramount.
-
Setup: Flame-dry a 50 mL round-bottom flask and purge with Argon.
-
Dissolution: Suspend MC-Val-Ala-PAB-OH (1.0 g, 2.05 mmol) in anhydrous DCM (20 mL). Cool to 0°C in an ice bath.
-
Chlorination: Add Thionyl Chloride (SOCl₂) (300 µL, 4.1 mmol, 2.0 eq) dropwise over 5 minutes.
-
Alternative: For highly sensitive payloads, use Methanesulfonyl Chloride (MsCl) (3 eq) and LiCl (5 eq) in THF/DMF, but SOCl₂ is standard for this linker.
-
-
Reaction: Remove the ice bath and allow to warm to RT. Stir for 1–2 hours. The suspension should clear as the chloride forms (it is more soluble in DCM).
-
Monitoring: Check by TLC (DCM:MeOH 95:5). The chloride runs higher (more non-polar) than the alcohol.
-
-
Work-up: Evaporate the solvent and excess SOCl₂ under a stream of Nitrogen or reduced pressure (keep bath < 30°C).
-
Purification (Precipitation): Redissolve the residue in a minimum volume of dry DCM (2 mL) and precipitate into anhydrous Hexane/Ether (1:1, 50 mL).
-
Isolation: Centrifuge or filter rapidly under Argon. Dry under high vacuum for 1 hour.
-
Storage: Store immediately at -80°C under Argon.
-
Analytical Data & Quality Control
Data Summary Table
| Parameter | Specification | Method |
| Appearance | White to pale yellow powder | Visual |
| Purity | ≥ 95.0% | HPLC (C18, ACN/H₂O + 0.1% TFA) |
| Identity | MW: ~505.0 g/mol | LC-MS (ESI+) |
| Chlorine Content | Positive Beilstein or MS confirms isotope pattern | MS (³⁵Cl/³⁷Cl ratio 3:1) |
| Solubility | Soluble in DMSO, DMF, DCM | Visual |
HPLC Method (Reverse Phase)
-
Column: Agilent Zorbax SB-C18 (4.6 × 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 min.
-
Note: The Chloride is reactive; analyze immediately. In aqueous HPLC, it may hydrolyze back to the alcohol (PAB-OH) or form a methyl ether if MeOH is used. Use ACN/Water and inject immediately.
Mechanism of Action (Payload Release)
Understanding the cleavage logic is essential for designing the payload attachment.
Caption: Lysosomal processing of the Val-Ala linker leading to payload release.
Critical Notes & Troubleshooting
-
Chloride vs. Carbonate:
-
This protocol yields the Benzyl Chloride (PAB-Cl). This is used to create Ether linkages (with phenols) or Alkylamines .
-
If you intend to create a Carbamate (e.g., for MMAE or MMAF), you must convert the PAB-OH to a p-Nitrophenyl Carbonate (PAB-PNP) or Chloroformate using p-nitrophenyl chloroformate or phosgene, respectively. PAB-Cl will not form a carbamate.
-
-
Val-Ala vs. Val-Cit:
-
Val-Ala is significantly less hydrophilic than Val-Cit. While this helps with the solubility of the linker intermediate itself, the final ADC may require PEGylation if the payload is also very hydrophobic (e.g., PBDs).[4]
-
-
Stability:
-
MC-Val-Ala-PAB-Cl hydrolyzes in moist air. Always handle under inert atmosphere. If the solid turns sticky, it has likely hydrolyzed to the alcohol.
-
References
-
Dubowchik, G. M., et al. (2002). "Cathepsin B-Labile Dipeptide Linkers for Lysosomal Release of Doxorubicin from Internalizing Immunoconjugates: Model Studies and Application to BR96-Doxorubicin Conjugates." Bioconjugate Chemistry, 13(4), 855–869.
-
Jeffrey, S. C., et al. (2005). "Design, synthesis, and technical evaluation of a potent duocarmycin-based antibody-drug conjugate." Bioconjugate Chemistry, 16(3), 731-740. (Describes PAB-Cl alkylation chemistry).
-
Dal Corso, A., et al. (2017).[5] "Linker Technologies for Antibody–Drug Conjugates." Chemistry – A European Journal, 23, 14410. (Discusses Val-Ala vs Val-Cit properties).
-
Iris Biotech GmbH. (2024). "Linkerology: MC-Val-Ala-PAB-Cl Product Data." Application Guide.
Sources
Advanced Protocol: Step-by-Step Conjugation of MC-Val-Ala-PAB-Cl-Derived Linker-Payloads to Monoclonal Antibodies
Executive Summary & Rationale
The development of Antibody-Drug Conjugates (ADCs) requires precise engineering of the linker-payload complex to ensure systemic stability, controlled payload release, and optimal physicochemical properties. The MC-Val-Ala-PAB (Maleimidocaproyl-valine-alanine-p-aminobenzyl) architecture is a premier, clinically validated cathepsin B-cleavable linker system[1].
While the valine-citrulline (Val-Cit) dipeptide has historically dominated the ADC landscape, the valine-alanine (Val-Ala) sequence is increasingly preferred for highly lipophilic payloads (such as pyrrolobenzodiazepine (PBD) dimers or high-DAR MMAE constructs). Val-Ala exhibits lower hydrophobicity than Val-Cit, significantly mitigating the propensity for ADC aggregation during manufacturing and in systemic circulation[1][2].
Crucial Causality in Experimental Design: The reagent MC-Val-Ala-PAB-Cl features a highly reactive electrophilic moiety (typically a benzylic chloride or chloroformate) designed to form a stable carbamate or ether linkage with the cytotoxic payload[3]. Because this electrophile is hydrolytically unstable in aqueous environments and would indiscriminately cross-react with antibody lysine residues, it is chemically impossible to conjugate MC-Val-Ala-PAB-Cl directly to an antibody. Therefore, a self-validating, two-phase workflow must be employed:
-
Organic Phase: Covalent attachment of the payload to the MC-Val-Ala-PAB-Cl intermediate to form a stable MC-Val-Ala-PABC-Payload.
-
Aqueous Phase: Site-directed bioconjugation of the maleimide (MC) group to the partially reduced interchain disulfides of the monoclonal antibody (mAb).
Mechanistic Workflow
The following diagram illustrates the necessary bipartite assembly pathway, ensuring the structural integrity of the self-immolative PABC spacer is preserved prior to aqueous bioconjugation.
Workflow for ADC synthesis using the MC-Val-Ala-PAB-Cl intermediate.
Step-by-Step Experimental Protocol
Phase 1: Synthesis of the Linker-Payload Complex
Objective: To attach the cytotoxic payload to the MC-Val-Ala-PAB-Cl intermediate, generating a stable, bioconjugation-ready molecule.
-
Preparation: Dissolve 1.0 molar equivalent of the payload (containing a primary/secondary amine or hydroxyl group) and 1.1 molar equivalents of MC-Val-Ala-PAB-Cl in anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) under an inert argon atmosphere.
-
Activation: Add 2.0–3.0 molar equivalents of N,N-Diisopropylethylamine (DIPEA) to act as a non-nucleophilic base, driving the formation of the carbamate (or ether) linkage[3].
-
Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor reaction completion via LC-MS.
-
Purification: Purify the resulting MC-Val-Ala-PABC-Payload via preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 column (Water/Acetonitrile gradient with 0.1% TFA). Lyophilize to obtain a dry powder.
Phase 2: Antibody Partial Reduction
Objective: To selectively reduce the interchain disulfide bonds of an IgG1 antibody, exposing free sulfhydryl (-SH) groups for maleimide conjugation, targeting a Drug-to-Antibody Ratio (DAR) of ~4.0.
-
Buffer Exchange: Dialyze or buffer-exchange the native IgG1 antibody into Conjugation Buffer (50 mM Sodium Phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.2). Note: EDTA is critical to chelate trace heavy metals that promote unwanted thiol oxidation.
-
Concentration Adjustment: Adjust the mAb concentration to 5.0 – 10.0 mg/mL.
-
Reduction: Add 2.2 to 2.5 molar equivalents of Tris(2-carboxyethyl)phosphine (TCEP) relative to the mAb.
-
Incubation: Incubate the mixture at 37°C for 2 hours with gentle orbital shaking. Do not vortex, as this induces shear stress and protein aggregation.
Phase 3: Bioconjugation (Michael Addition)
Objective: To covalently link the MC-Val-Ala-PABC-Payload to the free thiols of the reduced antibody.
-
Payload Solubilization: Dissolve the lyophilized MC-Val-Ala-PABC-Payload in anhydrous Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM.
-
Conjugation: Cool the reduced mAb solution to 4°C. Slowly add 6.0 to 8.0 molar equivalents of the linker-payload to the mAb solution dropwise.
-
Critical Parameter: Ensure the final concentration of DMSO in the reaction mixture does not exceed 10% (v/v) to prevent antibody denaturation and subsequent aggregation.
-
-
Incubation: Incubate the reaction in the dark at 4°C for 1 hour, or at room temperature for 30 minutes.
Phase 4: Quenching and Purification
Objective: To halt the reaction, remove unreacted small molecules, and isolate the pure ADC.
-
Quenching: Add a 10-fold molar excess (relative to the linker-payload) of N-acetylcysteine (NAC) to quench any unreacted maleimide groups. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess quenched linker-payload, TCEP, and DMSO using Tangential Flow Filtration (TFF) or size-exclusion chromatography (e.g., Sephadex G-25 / PD-10 columns) pre-equilibrated with Formulation Buffer (e.g., 20 mM Histidine, 8% Sucrose, pH 6.0).
-
Sterile Filtration: Pass the purified ADC through a 0.22 µm low-protein-binding PES filter.
Analytical Characterization & Quantitative Data
To ensure the trustworthiness of the synthesized ADC, the product must be validated using Hydrophobic Interaction Chromatography (HIC) to determine the DAR distribution, and Size Exclusion Chromatography (SEC) to quantify high-molecular-weight (HMW) aggregates.
Table 1: Standardized Reaction Stoichiometry and Conditions
| Process Step | Reagent | Molar Equivalents (vs. Target) | Buffer / Solvent | Temp & Time |
| Payload Attachment | MC-Val-Ala-PAB-Cl | 1.1 eq (vs. Payload) | Anhydrous DMF + DIPEA | RT, 2–4 hours |
| mAb Reduction | TCEP | 2.2 – 2.5 eq (vs. mAb) | PBS + 1 mM EDTA, pH 7.2 | 37°C, 2 hours |
| Bioconjugation | Linker-Payload | 6.0 – 8.0 eq (vs. mAb) | PBS (Max 10% DMSO) | 4°C, 1 hour |
| Quenching | N-acetylcysteine | 10 eq (vs. Linker-Payload) | Reaction Matrix | RT, 15 min |
Table 2: Comparative Properties of Dipeptide Linkers
The selection of Val-Ala over Val-Cit is driven by its superior physicochemical profile when handling hydrophobic payloads[1][2].
| Property | Valine-Citrulline (Val-Cit) | Valine-Alanine (Val-Ala) | Impact on ADC Development |
| Hydrophobicity (LogP) | Higher | Lower | Val-Ala reduces overall ADC lipophilicity. |
| Aggregation Propensity | Moderate to High (at DAR >4) | Low | Val-Ala prevents HMW aggregate formation during manufacturing. |
| Plasma Stability | Excellent | Excellent | Both prevent premature payload release in systemic circulation. |
| Cathepsin B Cleavage | Highly Efficient | Highly Efficient | Both ensure rapid intracellular payload release in the lysosome. |
References
-
Fu, Z., Li, S., Han, S., et al. "Antibody–Drug Conjugates (ADCs): current and future biopharmaceuticals." National Center for Biotechnology Information (NIH PMC).[Link]
-
Authors (ChemRxiv). "Self-Immolative Carbamate Linkers for CD19-Budesonide Antibody-Drug Conjugates." ChemRxiv.[Link]
Sources
Application Note: Conjugation of MMAE Payload via MC-Val-Ala-PAB-Cl
This Application Note is structured to provide a rigorous, field-validated guide for the synthesis of the MC-Val-Ala-PAB-MMAE drug-linker construct. It prioritizes the technical handling of the reactive chloroformate intermediate ("PAB-Cl") and the strategic rationale behind the Val-Ala dipeptide selection.
Executive Summary & Strategic Rationale
The conjugation of Monomethyl Auristatin E (MMAE) to an antibody requires a specialized linker system that balances systemic stability with efficient intracellular release.[1][2][3] While Valine-Citrulline (Val-Cit) is the industry standard (e.g., Brentuximab vedotin), the Valine-Alanine (Val-Ala) dipeptide linker has emerged as a superior alternative for hydrophobic payloads.
Why Val-Ala?
-
Reduced Hydrophobicity: Val-Ala is significantly less hydrophobic than Val-Cit.[4][5] This critical property reduces the aggregation propensity of the final Antibody-Drug Conjugate (ADC), allowing for higher Drug-Antibody Ratios (DAR) (up to DAR 8) without compromising solubility.
-
Cathepsin B Sensitivity: Like Val-Cit, Val-Ala is a substrate for lysosomal Cathepsin B. Upon cleavage, the self-immolative PAB (p-aminobenzyl) spacer undergoes 1,6-elimination to release the free MMAE payload.[6]
The Challenge of "PAB-Cl"
The reagent MC-Val-Ala-PAB-Cl refers to the chloroformate (or chlorocarbonate) derivative of the linker.
-
Reactivity: It is an electrophilic species designed to react with the secondary amine of MMAE to form a stable carbamate bond.
-
Stability Warning: Chloroformates are highly moisture-sensitive and prone to hydrolysis. If you are sourcing this commercially or generating it in situ (via phosgene/triphosgene), it must be handled under strictly anhydrous conditions.
Chemical Synthesis Protocol: Linker-Payload Coupling
This protocol details the coupling of MC-Val-Ala-PAB-Cl to MMAE .
Materials & Reagents
| Reagent | Role | Specifications |
| MMAE | Payload | >98% Purity, Free base form.[7] |
| MC-Val-Ala-PAB-Cl | Activated Linker | Stored at -20°C under Argon. Handle in glovebox if possible. |
| Anhydrous DMF | Solvent | Water content <50 ppm (stored over molecular sieves). |
| DIPEA | Base | N,N-Diisopropylethylamine, anhydrous. |
| HOAt (Optional) | Catalyst | 1-Hydroxy-7-azabenzotriazole (accelerates difficult couplings). |
Reaction Workflow (Step-by-Step)
Step 1: Preparation of the Payload Solution
-
In a flame-dried round-bottom flask (or reaction vial), dissolve MMAE (1.0 eq) in anhydrous DMF.
-
Concentration Target: 10–20 mg/mL.
-
-
Add DIPEA (2.0 – 3.0 eq) .
-
Optional: Add HOAt (0.1 eq) if the reaction kinetics are known to be sluggish, though the chloroformate is usually highly reactive.
Step 2: Addition of the Activated Linker
-
Dissolve MC-Val-Ala-PAB-Cl (1.2 – 1.5 eq) in a minimal volume of anhydrous DMF.
-
Critical: Perform this dissolution immediately before addition to minimize hydrolysis.
-
-
Add the linker solution dropwise to the MMAE solution at 0°C (ice bath) under an inert atmosphere (N₂ or Ar).
-
Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours .
Step 3: Monitoring (In-Process Control)
-
Take a 5 µL aliquot and dilute in acetonitrile.
-
Analyze via LC-MS .
-
Target Mass: MW(Linker) + MW(MMAE) - MW(HCl).
-
Success Criteria: >95% consumption of free MMAE.[8]
-
Note: If MMAE remains, add an additional 0.2 eq of Linker-Cl.
-
Step 4: Quenching & Work-up
-
Once complete, quench the reaction with water or dilute NaHCO₃ (if not purifying immediately) to hydrolyze excess chloroformate.
-
Preferred: Inject the crude reaction mixture directly onto a Preparative RP-HPLC column to avoid side reactions during extraction.
Purification (Preparative HPLC)
-
Column: C18 Reverse Phase (e.g., Phenomenex Luna or Waters XBridge).
-
Mobile Phase A: Water + 0.05% TFA (or Formic Acid).
-
Mobile Phase B: Acetonitrile + 0.05% TFA.
-
Gradient: 30% B to 90% B over 40 minutes.
-
Collection: Collect the major peak corresponding to the product mass. Lyophilize to obtain MC-Val-Ala-PAB-MMAE as a white amorphous powder.
Mechanism of Action & Release Pathway[9]
The following diagram illustrates the biological logic of the synthesized construct. The Val-Ala linker ensures stability in circulation, while the PAB spacer facilitates the "traceless" release of the unmodified payload inside the tumor cell.
Figure 1: Mechanism of Action for Val-Ala-PAB-MMAE ADCs. The diagram highlights the enzymatic cleavage and subsequent self-immolative release of the active drug.[6]
Bioconjugation: Attaching the Drug-Linker to the Antibody[1][2][3][6][7][11][12]
Once the MC-Val-Ala-PAB-MMAE is synthesized and purified, it is conjugated to the antibody via cysteine residues.
Protocol Overview
-
Reduction: Treat the antibody (mAb) with TCEP or DTT (2.0–3.0 equivalents per mAb) to reduce interchain disulfide bonds.
-
Goal: Generate ~4 free thiols per antibody (DAR 4).
-
-
Conjugation: Add MC-Val-Ala-PAB-MMAE (dissolved in DMSO) to the reduced mAb.
-
Ratio: 4–6 equivalents of Drug-Linker per mAb.
-
Solvent: Maintain <10% organic solvent (DMSO) in the final buffer to prevent mAb precipitation.
-
-
Purification: Remove excess free drug using a Desalting Column (Sephadex G-25) or Tangential Flow Filtration (TFF).
Troubleshooting & Quality Control
Common Issues and Solutions
| Issue | Probable Cause | Corrective Action |
| Low Yield of Drug-Linker | Hydrolysis of PAB-Cl | Ensure DMF is anhydrous. Use fresh PAB-Cl. Add PAB-Cl in portions. |
| Incomplete MMAE Conversion | Steric Hindrance | Increase reaction time. Add HOAt catalyst. Warm slightly to 30°C. |
| Precipitation during Bioconjugation | Hydrophobicity | Val-Ala is less hydrophobic than Val-Cit, but high DARs can still aggregate. Ensure DMSO <10%. Add propylene glycol if necessary. |
QC Specifications
-
Identity: LC-MS (Mass error < 10 ppm).
-
Purity: >95% by RP-HPLC (214 nm).
-
Free Drug: <1% free MMAE in final ADC formulation (determined by PLRP-S or HIC-HPLC).
References
- Title: Val-Ala vs. Val-Cit Linkers: A Comparative Guide for ADC Development.
-
MMAE Conjugation Chemistry
- Title: Antibody-Drug Conjugates: Design and Development (Review of Aurist
- Source: N
-
URL:[Link]
-
General Protocol for PAB-Carbonate Activation
- Title: Improved Methodology for the Synthesis of C
- Source: PMC (NIH).
-
URL:[Link]
Sources
- 1. herbmedpharmacol.com [herbmedpharmacol.com]
- 2. Linkerology 2024 by Iris Biotech GmbH - Issuu [issuu.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP4313164A1 - Preparation and purification method for antibody drug conjugate intermediate - Google Patents [patents.google.com]
- 8. cellmosaic.com [cellmosaic.com]
determining drug-to-antibody ratio for MC-Val-Ala-PAB-Cl ADCs
Application Note: Determination of Drug-to-Antibody Ratio (DAR) for MC-Val-Ala-PAB-Conjugated ADCs
Executive Summary & Strategic Overview
The determination of the Drug-to-Antibody Ratio (DAR) is the single most critical quality attribute (CQA) in the development of Antibody-Drug Conjugates (ADCs). For ADCs utilizing the MC-Val-Ala-PAB linker system (Maleimidocaproyl-Valine-Alanine-p-Aminobenzyl), the conjugation chemistry typically targets interchain cysteines following the reduction of disulfide bonds.[1]
Unlike lysine-conjugated ADCs, which produce a stochastic distribution of 0–8 drugs, cysteine-conjugated ADCs (such as those using MC-Val-Ala-PAB) yield a heterogeneous mixture of distinct species with even-numbered drug loads (DAR 0, 2, 4, 6, 8).[1]
This guide provides two orthogonal, self-validating protocols to determine DAR:
-
Hydrophobic Interaction Chromatography (HIC-HPLC): The "Gold Standard" for intact analysis, separating species based on the hydrophobicity conferred by the payload.
-
Reduced Reverse-Phase LC-MS (PLRP-S): A high-resolution verification method that analyzes dissociated Light (L) and Heavy (H) chains.[1]
Analytical Workflow Logic
The following decision tree illustrates the selection of the appropriate method based on the structural integrity required.
Figure 1: Analytical workflow for DAR determination. HIC preserves the intact antibody structure, while Reduced MS analyzes individual chains.[1]
Method A: Hydrophobic Interaction Chromatography (HIC)[2][3][4]
Principle:
The MC-Val-Ala-PAB linker-payload complex is significantly more hydrophobic than the antibody itself. HIC separates ADC species based on this hydrophobicity using a decreasing salt gradient.[1] Species elute in order of increasing drug load (DAR 0
Critical Causality: High salt concentrations (Ammonium Sulfate) promote the binding of hydrophobic regions to the column ligand. As salt concentration decreases, the hydrophobic interaction weakens, eluting the least hydrophobic species (DAR 0) first.[1]
Protocol A1: Experimental Setup
| Parameter | Specification | Notes |
| Column | TSKgel Butyl-NPR (4.6 mm ID × 3.5 cm, 2.5 µm) or ProPac HIC-10 | Non-porous resins (NPR) provide sharper peaks for large biomolecules.[1] |
| Mobile Phase A | 1.5 M Ammonium Sulfate + 25 mM Sodium Phosphate, pH 7.0 | High salt promotes binding.[1] Filter (0.2 µm) to prevent crystallization. |
| Mobile Phase B | 25 mM Sodium Phosphate, pH 7.0 + 25% Isopropanol (IPA) | IPA acts as an organic modifier to assist elution of high-DAR species. |
| Flow Rate | 0.8 – 1.0 mL/min | Adjust based on backpressure limits. |
| Detection | UV @ 280 nm (Reference: 360 nm) | 280 nm detects protein; monitor payload-specific wavelength if applicable.[1] |
| Temperature | 25°C | Temperature stability is crucial for reproducible retention times.[1] |
Protocol A2: Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 0% | Equilibration (High Salt) |
| 2.0 | 0% | Sample Injection / Hold |
| 15.0 | 100% | Linear Gradient (Elution of DAR 0 |
| 18.0 | 100% | Wash (Remove aggregates) |
| 18.1 | 0% | Re-equilibration |
| 25.0 | 0% | End of Run |
Protocol A3: Data Analysis & Calculation
-
Integration: Integrate the area of each distinct peak. For MC-Val-Ala-PAB Cys-linked ADCs, you will observe 5 main peaks corresponding to DAR 0, 2, 4, 6, and 8.[1][2]
-
Formula:
Wherengcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="ng-star-inserted display"> = Drug load (0, 2, 4, 6, 8).
Method B: Reduced Reverse-Phase LC-MS (PLRP-S)[1]
Principle: Intact ADCs (~150 kDa) are heterogeneous. Reducing the interchain disulfide bonds with DTT or TCEP dissociates the ADC into Light Chains (~25 kDa) and Heavy Chains (~50 kDa). The MC-Val-Ala-PAB linker remains covalently attached to the cysteine residues.
-
Light Chain (L): Has 1 interchain cysteine.[1] Can carry 0 or 1 drug (
).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Heavy Chain (H): Has 3 interchain cysteines (for IgG1). Can carry 0, 1, 2, or 3 drugs (
).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Expert Insight: This method is "orthogonal" because it eliminates the complexity of non-covalent interactions and analyzes the fundamental subunits.
Protocol B1: Sample Preparation (Reduction)
-
Dilute ADC sample to 1-2 mg/mL in PBS or Tris buffer (pH 7.5).
-
Add DTT (Dithiothreitol) to a final concentration of 20 mM.
-
Incubate at 37°C for 30 minutes.
-
Tip: Ensure the reduction is complete. Incomplete reduction leads to "half-antibody" peaks (~75 kDa) that complicate analysis.[1]
-
-
Quench (Optional) or inject immediately.[1]
Protocol B2: LC-MS Conditions
| Parameter | Specification | Notes |
| Column | PLRP-S (Polymeric RP), 1000 Å, 2.1 × 50 mm, 5 µm | Polymeric columns withstand high temperatures and pH extremes better than silica.[1] |
| Mobile Phase A | 0.1% Formic Acid (FA) + 0.01% TFA in Water | TFA improves peak shape; FA is required for ionization.[1] |
| Mobile Phase B | 0.1% Formic Acid + 0.01% TFA in Acetonitrile | - |
| Column Temp | 70°C - 80°C | High temperature is mandatory to denature the protein and improve mass transfer. |
| MS Detection | Q-TOF or Orbitrap (Positive Mode) | Mass Range: 500 – 4000 m/z.[1] Deconvolution required. |
Protocol B3: Calculation Logic
Calculate the weighted average DAR for Light Chain (
-
Total System DAR:
(Multiplied by 2 because an intact IgG has 2 Light and 2 Heavy chains).
Troubleshooting & "Senior Scientist" Tips
| Issue | Probable Cause | Corrective Action |
| HIC: Poor Resolution | Gradient too steep or pH incorrect. | Shallow the gradient (e.g., 0-100% B over 30 mins). Ensure pH is 7.0; Val-Ala linkers can be sensitive to extreme pH.[1] |
| HIC: Broad Peaks | Sample aggregation or column fouling. | Add 5-10% IPA to Mobile Phase A. Clean column with 0.1 M NaOH (if compatible).[1] |
| LC-MS: "Ghost" Peaks | Incomplete reduction. | Increase DTT concentration to 50 mM or incubation time. Use TCEP (stronger reducer).[1] |
| LC-MS: Low Signal | Ion suppression from TFA. | Reduce TFA to 0.01% or use Difluoroacetic acid (DFA) as an alternative.[1] |
| General | Linker Instability. | Avoid prolonged exposure to high pH (>8.[1]0) which can cause maleimide hydrolysis (ring opening), altering the mass/hydrophobicity.[1] |
References
-
Agilent Technologies. (2023).[1][3] Determination of Drug-to-Antibody Distribution in Cysteine-Linked ADCs. Retrieved from [Link]
-
Waters Corporation. (2023).[1] Automating the Determination of Drug-to-Antibody Ratio (DAR) of Antibody Drug Conjugates (ADCs) Based on Separation by Hydrophobic Interaction Chromatography (HIC). Retrieved from [Link]
-
Separation Science. (2023). How to analyse cysteine-linked ADC using HIC. Retrieved from [Link]
-
Creative Biolabs. (2023).[1] Conjugation Strategy of Endogenous Cysteine Residues. Retrieved from [Link]
Sources
Application Note: Preclinical In Vivo Evaluation of MC-Val-Ala-PAB-Cl-Derived Antibody-Drug Conjugates
Introduction & Mechanistic Rationale
The development of next-generation Antibody-Drug Conjugates (ADCs) requires linker technologies that balance systemic stability with rapid, traceless payload release within the tumor microenvironment. MC-Val-Ala-PAB-Cl (Maleimidocaproyl-L-valine-L-alanine-p-aminobenzyl chloride) is a premier, protease-cleavable linker intermediate designed specifically for this purpose[1].
As a Senior Application Scientist, I frequently observe ADC failures in preclinical models due to poor linker-payload solubility. While the industry standard Valine-Citrulline (Val-Cit) linker is highly effective for moderately hydrophobic payloads like MMAE, it often causes severe aggregation when paired with highly lipophilic payloads such as Pyrrolobenzodiazepines (PBDs) or novel topoisomerase inhibitors[2]. The Valine-Alanine (Val-Ala) dipeptide replaces the highly polar but poorly soluble citrulline residue with a less hydrophobic alanine. This critical substitution reduces intermolecular stacking, minimizes ADC aggregation at high Drug-to-Antibody Ratios (DAR), and significantly improves the pharmacokinetic (PK) profile in vivo[3].
The terminal chloride (Cl) serves as a highly reactive leaving group, facilitating the efficient chemical conjugation of the Val-Ala-PAB spacer to amine- or hydroxyl-bearing payloads during synthesis. Once the ADC is administered, the mechanism of action relies on a highly orchestrated sequence of biological events, as visualized below.
Figure 1: Mechanism of action for MC-Val-Ala-PAB-Cl derived ADCs from circulation to payload release.
Once internalized into the lysosome, the Val-Ala dipeptide is selectively hydrolyzed by upregulated lysosomal proteases, including Cathepsin B, S, L, and F[4]. This triggers a spontaneous 1,6-elimination (self-immolation) of the PAB spacer, releasing the unmodified payload into the cytosol to induce apoptosis[2].
Selection of Animal Models
Selecting the correct in vivo model is paramount. The model must not only express the target antigen but also possess the appropriate intracellular machinery (e.g., lysosomal acidification and cathepsin expression) to process the Val-Ala linker[5].
-
Cell Line-Derived Xenografts (CDX): Models like NCI-N87 (gastric, HER2+) or SK-BR-3 (breast, HER2+) are ideal for initial efficacy screening. They provide highly reproducible tumor growth kinetics, allowing for precise calculation of the Minimum Effective Dose (MED).
-
Patient-Derived Xenografts (PDX): Used in late-stage preclinical validation. PDX models retain the stromal architecture and heterogeneous antigen expression of human tumors, providing a rigorous test for the "bystander effect" (where membrane-permeable payloads released from the Val-Ala linker diffuse into and kill neighboring antigen-negative cells).
-
Syngeneic Mouse Models: Essential if the payload possesses immunomodulatory properties. Because standard human xenografts require immunocompromised mice, syngeneic models (e.g., EMT6 engineered to express human antigens in BALB/c mice) are required to evaluate ADC-driven immune cell recruitment.
Comparative Preclinical Metrics
To understand the causality behind choosing Val-Ala over Val-Cit for lipophilic payloads, review the comparative data summarized below. The reduced aggregation directly translates to a longer plasma half-life and a higher Maximum Tolerated Dose (MTD).
| Metric | MC-Val-Cit-PAB-PBD | MC-Val-Ala-PAB-PBD | Mechanistic Causality |
| Hydrophobicity | High | Moderate | Val-Ala lacks citrulline, improving overall solubility[2]. |
| Aggregation (DAR 4) | > 5% | < 2% | Reduced hydrophobicity prevents intermolecular stacking[3]. |
| Plasma Half-Life (t1/2) | ~3-4 days | ~5-6 days | Lower aggregation prevents rapid clearance by the RES. |
| Max Tolerated Dose | 1.0 mg/kg | 2.5 mg/kg | Enhanced stability reduces premature payload release in blood[5]. |
Experimental Protocol: In Vivo Efficacy Testing in a CDX Model
This protocol outlines a self-validating workflow for testing an MC-Val-Ala-PAB-derived ADC in a murine xenograft model.
Phase 1: Model Establishment & Randomization
Causality Check: We utilize CB17 SCID mice. They lack B and T cells (preventing rejection of the human tumor) but retain functional Macrophages and NK cells, allowing for the assessment of antibody-dependent cellular cytotoxicity (ADCC) if the mAb backbone is active.
-
Cell Preparation: Harvest target cells (e.g., NCI-N87) in the exponential growth phase. Wash twice with cold PBS to remove serum proteins that could interfere with engraftment.
-
Inoculation: Resuspend cells at
cells/mL in a 1:1 mixture of sterile PBS and Matrigel. Note: Matrigel provides essential extracellular matrix signaling, significantly increasing the tumor take rate. -
Injection: Subcutaneously inject 100 µL (
cells) into the right flank of 6-8 week old female CB17 SCID mice. -
Randomization: Monitor tumor growth bi-weekly using digital calipers. Calculate volume using the formula:
. Once tumors reach an average volume of 150–200 mm³, randomize mice into cohorts (n=8 per group) to ensure equal starting disease burden.
Phase 2: Dosing Strategy & Self-Validating Controls
A robust protocol must be self-validating. If a tumor shrinks, you must prove it was due to antigen-specific delivery and cathepsin-mediated cleavage, not systemic leakage.
-
Group Assignments:
-
Group 1 (Vehicle): PBS (Establishes baseline tumor growth).
-
Group 2 (Isotype-ADC Control): Non-targeting IgG conjugated via MC-Val-Ala-PAB to the payload. (Validates that efficacy requires antigen binding, ruling out non-specific macropinocytosis).
-
Group 3 (Test ADC - Low Dose): 1 mg/kg.
-
Group 4 (Test ADC - High Dose): 3 mg/kg.
-
-
Administration: Administer the ADC via intravenous (IV) tail vein injection. For Val-Ala ADCs, a single dose is often sufficient for complete regression due to the sustained PK profile[5].
Phase 3: Monitoring & Pharmacokinetic (PK) Sampling
-
Efficacy Monitoring: Measure tumor volumes and body weights twice weekly. A body weight loss of >20% indicates severe systemic toxicity (often due to premature linker cleavage in circulation).
-
PK Blood Sampling: Collect 50 µL of blood via submandibular bleed at 1h, 24h, 72h, and 7 days post-dose.
-
Analyte Processing: Centrifuge at 2000 x g for 10 mins to isolate plasma. Analyze via ELISA/LC-MS to quantify both Total Antibody (conjugated + unconjugated) and Intact ADC (antibody with payload attached).
-
Expert Insight: A rapidly diverging Total Antibody vs. Intact ADC curve indicates poor linker stability in murine plasma. Val-Ala linkers typically show highly parallel curves, indicating excellent systemic stability prior to tumor internalization[3].
-
References
-
Kostova V., Désos P., Starck J.B., Kotschy A. "The Chemistry Behind ADCs." Pharmaceuticals (2021). URL:[Link]
-
Salomon P.L., et al. "Optimizing Lysosomal Activation of Antibody-Drug Conjugates (ADCs) by Incorporation of Novel Cleavable Dipeptide Linkers." Molecular Pharmaceutics (2019). URL:[Link]
-
Balamkundu S., Liu C.F. "Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates." Biomedicines (2023). URL:[Link]
-
Su Z., et al. "Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates." Journal of Medicinal Chemistry (2024). URL:[Link]
-
Iris Biotech GmbH. "Linkerology 2024." Issuu (2024). URL:[Link]
Sources
- 1. Issuu [issuu.com]
- 2. mdpi.com [mdpi.com]
- 3. Optimizing Lysosomal Activation of Antibody-Drug Conjugates (ADCs) by Incorporation of Novel Cleavable Dipeptide Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Guide: Site-Specific Conjugation with MC-Val-Ala-PAB Linkers
This Application Note is structured as a comprehensive technical guide for the utilization of MC-Val-Ala-PAB-Cl (and its derivatives) in the synthesis of site-specific Antibody-Drug Conjugates (ADCs).
Executive Summary & Mechanism of Action
The MC-Val-Ala-PAB linker system represents a second-generation dipeptide technology designed to overcome the hydrophobicity limitations of the classic Val-Cit (Valine-Citrulline) linkers. While Val-Cit is the industry standard (e.g., in Brentuximab vedotin), Val-Ala (Valine-Alanine) offers superior physicochemical properties for hydrophobic payloads, such as Pyrrolobenzodiazepines (PBDs) or Tubulysins, by reducing aggregation propensity.
The Reagent: MC-Val-Ala-PAB-Cl
The nomenclature MC-Val-Ala-PAB-Cl refers to the activated linker precursor used during the drug-linker synthesis stage, not the direct antibody conjugation reagent.
-
MC (Maleimidocaproyl): The thiol-reactive handle for conjugation to the antibody.[1][2]
-
Val-Ala (Valine-Alanine): The protease-cleavable dipeptide sequence.[3][4][5]
-
PAB (p-aminobenzyl alcohol): The self-immolative spacer.[3][6]
-
Cl (Chloroformate): The leaving group (typically generated in situ or supplied as a paranitrophenyl carbonate, PNP ) that reacts with the amine of the cytotoxic payload to form a carbamate bond.
Mechanism of Release
Upon internalization into the tumor cell, the ADC is trafficked to the lysosome.[3][4][7] The mechanism proceeds as follows:
-
Enzymatic Cleavage: Lysosomal Cathepsin B recognizes the Val-Ala sequence and cleaves the amide bond between Alanine and the PAB spacer.
-
Self-Immolation: The PAB group, now containing a free aniline amine, undergoes a spontaneous 1,6-elimination (electronic cascade).
-
Release: Carbon dioxide is expelled, and the free amine-containing drug (Payload) is released in its active, unmodified form.
Figure 1: Mechanism of Cathepsin B-mediated cleavage and self-immolation of the Val-Ala-PAB linker.
Pre-Conjugation: Drug-Linker Synthesis
Note: You cannot conjugate MC-Val-Ala-PAB-Cl directly to an antibody. You must first attach the payload.
Objective: React the activated linker (Chloroformate or PNP carbonate) with the amine-bearing drug (e.g., MMAE, Doxorubicin).
-
Activation: If starting with the PAB-alcohol, react with p-nitrophenyl chloroformate and pyridine to generate the reactive MC-Val-Ala-PAB-PNP carbonate. (The "Cl" form is often transient; PNP is the stable reagent).
-
Coupling: Dissolve the amine-drug in anhydrous DMF. Add 1.0–1.2 equivalents of MC-Val-Ala-PAB-PNP and HOBt (catalyst). Add DIPEA (base).
-
Purification: Purify the resulting MC-Val-Ala-PAB-Drug via C18 Reverse Phase HPLC. Confirm identity by LC-MS.
-
Success Criterion: >95% purity is required to prevent non-drug conjugated linker species from competing for antibody sites.
-
Protocol: Site-Specific Conjugation (Engineered Cysteine)
Context: Standard reduction of interchain disulfides yields a heterogeneous mixture (DAR 0–8). For site-specific conjugation, we utilize Engineered Cysteine Antibodies (e.g., THIOMAB™) where cysteine residues are introduced at specific positions (e.g., S239C) to ensure a precise DAR of 2.0.
Materials
-
Antibody: Engineered Cys mAb (e.g., Anti-HER2 S239C).
-
Drug-Linker: MC-Val-Ala-PAB-Drug (prepared in Section 2).
-
Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine).[1][]
-
Oxidizing Agent: DHAA (Dehydroascorbic acid) or CuSO4.
-
Buffers: PBS pH 7.4 (with 1mM EDTA to prevent metal-catalyzed oxidation).
Workflow Diagram
Figure 2: Site-specific conjugation workflow for engineered cysteine antibodies.
Step-by-Step Protocol
Step 1: Reduction (Uncapping) Engineered cysteines are typically "capped" with Glutathione (GSH) or Cysteine during cell culture expression. These must be removed.
-
Adjust mAb concentration to 5–10 mg/mL in PBS/EDTA.
-
Add 40–50 molar equivalents of TCEP.
-
Incubate at 37°C for 1–2 hours.
-
Why: High TCEP ensures complete reduction of the cap and the interchain disulfides (fully reduced state).
-
Step 2: Re-oxidation (Restoring Structural Integrity) To achieve site-specificity, we must re-form the native interchain disulfides while leaving the engineered cysteines reduced (due to their unique steric environment or subsequent selective reduction, though the re-oxidation strategy is more robust).
-
Remove excess TCEP via TFF (Tangential Flow Filtration) or dialysis into PBS/EDTA.
-
Add 10–20 molar equivalents of Dehydroascorbic Acid (DHAA).
-
Incubate at 25°C for 3 hours.
Step 3: Conjugation
-
Cool the re-oxidized antibody to 4°C.
-
Dissolve the MC-Val-Ala-PAB-Drug in DMSO (ensure final DMSO < 10% v/v in reaction).
-
Add 4–6 molar equivalents of Drug-Linker (relative to mAb).
-
Incubate at 4°C for 1 hour or Room Temp for 30 mins.
-
Chemistry: The Maleimide (MC) undergoes a Michael addition with the free thiol of the engineered cysteine.
-
Step 4: Purification & Quenching
-
Quench the reaction with excess N-acetylcysteine (NAC) to neutralize unreacted maleimide.
-
Purify via Size Exclusion Chromatography (SEC) or TFF to remove free drug and organic solvent.
-
Sterile filter (0.22 µm).
Analytical Characterization (QC)
A robust ADC process requires validation of the Drug-Antibody Ratio (DAR) and aggregation levels.
| Parameter | Method | Target Specification (Site-Specific) |
| DAR | HIC-HPLC (Hydrophobic Interaction) | 1.9 – 2.1 (Major peak at DAR 2) |
| Purity | SEC-HPLC | > 95% Monomer (< 5% Aggregates) |
| Free Drug | RP-HPLC | < 1% |
| Endotoxin | LAL Assay | < 0.5 EU/mg |
-
Why Val-Ala? In HIC analysis, Val-Ala conjugates typically elute earlier (are less hydrophobic) than Val-Cit conjugates, indicating better solubility and reduced aggregation risk.
Troubleshooting & Optimization
Issue: High Aggregation (>5%)
-
Cause: The payload is too hydrophobic, or the "Cl" activation step left impurities.
-
Solution: Switch from Val-Cit to Val-Ala (if not already used). Ensure DMSO content during conjugation is optimized (typically 5-10%). Add propylene glycol if necessary.
Issue: Low Conjugation Efficiency (DAR < 1.8)
-
Cause: Incomplete uncapping of the engineered cysteine.
-
Solution: Increase TCEP equivalents in Step 1 or extend incubation time. Verify TCEP activity (it oxidizes in air).
Issue: Broad DAR Distribution (DAR 0, 2, 4, 6...)
-
Cause: Re-oxidation (Step 2) was ineffective, leaving interchain disulfides reduced.
-
Solution: Optimize DHAA concentration or time. Ensure TCEP is fully removed before adding DHAA.
References
-
Creative Biolabs. ADC Panoramic Overview-Linker: Val-Ala vs Val-Cit. [Link]
Sources
- 1. broadpharm.com [broadpharm.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. encyclopedia.pub [encyclopedia.pub]
Application Note: Protocol for Assessing Internalization and Cathepsin B-Mediated Cleavage of MC-Val-Ala-PAB-Linked ADCs
Abstract
This application note details the protocol for evaluating the cellular internalization and lysosomal processing of Antibody-Drug Conjugates (ADCs) synthesized using the MC-Val-Ala-PAB-Cl linker-payload precursor. While the "Cl" moiety facilitates payload attachment (typically via alkylation of phenolic payloads like PBD dimers or duocarmycins), the critical biological determinant is the Val-Ala (Valine-Alanine) dipeptide. This linker is designed for high stability in plasma and rapid cleavage by Cathepsin B upon lysosomal entry.[][2] This guide provides a self-validating workflow combining pH-sensitive flow cytometry, lysosomal colocalization microscopy, and functional enzymatic cleavage assays to confirm not just entry, but productive payload release.
Introduction & Mechanistic Basis[1]
The MC-Val-Ala-PAB system represents a second-generation cleavable linker designed to overcome the hydrophobicity-induced aggregation often seen with Val-Cit (Valine-Citrulline) linkers.
Mechanism of Action[3][4][5]
-
Binding: The Antibody (mAb) binds a specific cell-surface antigen.
-
Internalization: The complex undergoes receptor-mediated endocytosis.
-
Trafficking: The early endosome matures into a late endosome/lysosome (pH ~4.5–5.0).
-
Cleavage: Lysosomal Cathepsin B recognizes the Val-Ala dipeptide.[3][4]
-
Release: Cleavage of the amide bond triggers the self-immolative electronic cascade of the PAB (p-aminobenzyl) spacer, ejecting the free payload.[2][5]
Why Val-Ala? Unlike Val-Cit, the Val-Ala motif is less hydrophobic, allowing for higher Drug-to-Antibody Ratios (DAR) (up to DAR 8) with reduced aggregation risk [1].[6] However, its cleavage efficiency is strictly dependent on lysosomal trafficking, making the internalization assay the " go/no-go " gate for candidate selection.
Mechanistic Pathway Diagram
Caption: Figure 1.[5][7][8] The sequential processing pathway of MC-Val-Ala-PAB ADCs from surface binding to lysosomal release.
Experimental Design Strategy
To validate the MC-Val-Ala-PAB system, we must distinguish between surface binding, physical internalization, and functional release.
| Parameter | Method | Purpose |
| Physical Entry | pH-sensitive Dye (pHrodo™) | Quantifies transition from neutral (surface) to acidic (lysosome) environment. |
| Localization | Confocal Microscopy | Confirms spatial overlap with lysosomal markers (LAMP-1). |
| Functional Release | Cytotoxicity ± CatB Inhibitor | Proves cell death is driven by Cathepsin B cleavage, not non-specific degradation. |
Protocol 1: Quantitative Internalization Kinetics (Flow Cytometry)
Objective: Quantify the rate of ADC entry into acidic compartments using pH-sensitive labeling. Principle: pHrodo™ dyes are non-fluorescent at neutral pH (extracellular) and highly fluorescent at acidic pH (endosomal/lysosomal).
Materials
-
ADC: MC-Val-Ala-PAB-Payload conjugated mAb.
-
Labeling Kit: pHrodo™ Red or Green Microscale Labeling Kit (Thermo Fisher).
-
Cell Line: Antigen-positive tumor cells (e.g., HER2+ SK-BR-3) and Antigen-negative control (e.g., MCF-7).
-
Flow Cytometer: Equipped with 561 nm (Red) or 488 nm (Green) lasers.
Step-by-Step Methodology
-
Conjugation:
-
Label the ADC with pHrodo™ succinimidyl ester according to manufacturer instructions.
-
Critical: Aim for a Dye-to-Protein ratio (DPR) of 2–4 to prevent quenching or altering binding affinity.
-
Purify via Zeba™ Spin Desalting Columns to remove excess dye.
-
-
Cell Preparation:
-
Seed cells at
cells/well in a 96-well U-bottom plate. -
Wash 2x with cold PBS + 1% BSA (FACS Buffer).
-
-
Pulse-Chase Incubation:
-
Pulse: Resuspend cells in 100 µL of pHrodo-ADC (10 µg/mL) in cold FACS buffer. Incubate on ice for 30 mins (allows binding, stops internalization).
-
Wash: Wash 3x with cold FACS buffer to remove unbound ADC.
-
Chase: Resuspend in pre-warmed complete media (37°C). Aliquot into separate tubes for time points: T=0, 15, 30, 60, 120, 240 mins.
-
Stop: At each time point, place tubes immediately on ice containing 0.1% Sodium Azide (metabolic poison).
-
-
Acquisition:
-
Analyze on Flow Cytometer.
-
Gating: Gate on live singlets.
-
Readout: Measure Mean Fluorescence Intensity (MFI). T=0 should show minimal signal (neutral pH). Signal increase correlates directly with lysosomal entry.
-
Protocol 2: Lysosomal Colocalization (Confocal Microscopy)
Objective: Visually confirm the ADC reaches the lysosome, the site of Cathepsin B.
Materials
-
Primary Ab: Anti-LAMP-1 (Lysosomal Associated Membrane Protein 1).
-
Secondary Ab: Alexa Fluor 488 (for LAMP-1).
-
ADC Detection: If ADC payload is not fluorescent, use a Zenon™ Human IgG labeling kit (Alexa Fluor 647).
Workflow Diagram
Caption: Figure 2. Immunofluorescence workflow for verifying lysosomal trafficking of the ADC.
Analysis
-
Calculate Pearson’s Correlation Coefficient (PCC) between the ADC channel (Red) and LAMP-1 channel (Green).
-
Interpretation: A PCC > 0.5 indicates significant colocalization. For Val-Ala ADCs, high colocalization is required for efficacy.
Protocol 3: Functional Specificity (Cathepsin B Inhibition)
Objective: Prove that cytotoxicity is driven by Val-Ala cleavage and not non-specific linker degradation. This is the ultimate "self-validating" step.
Materials
-
Inhibitor: CA-074 Me (Specific, cell-permeable Cathepsin B inhibitor).
-
Assay: CellTiter-Glo® (ATP luminescence).
Methodology
-
Seeding: Plate cells (3,000/well) in 96-well white-walled plates. Allow adherence overnight.
-
Inhibitor Pre-treatment:
-
Group A: Media only.
-
Group B: Pre-treat with 10 µM CA-074 Me for 1 hour.
-
-
ADC Treatment: Add serial dilutions of the MC-Val-Ala-PAB ADC to both groups.
-
Incubation: Incubate for 72–96 hours at 37°C.
-
Readout: Add CellTiter-Glo reagent and read luminescence.[9]
Data Interpretation[9][12][13]
-
Valid Result: The IC50 of the ADC should significantly increase (potency decreases) in the presence of CA-074 Me.
-
Example:
-
IC50 (No Inhibitor): 0.5 nM
-
IC50 (+ CA-074 Me): >50 nM
-
Troubleshooting & Critical Parameters
"Cl" Moiety Confusion
The nomenclature "MC-Val-Ala-PAB-Cl" often refers to the reagent used to make the ADC. If your ADC still contains a chloride (e.g., if the payload is a mustard), ensure your disposal protocols account for alkylating agents. If "Cl" refers to the linker reagent, ensure the payload conjugation efficiency is verified by Hydrophobic Interaction Chromatography (HIC) before starting internalization assays.
Aggregation
Val-Ala is less hydrophobic than Val-Cit, but high DAR species can still aggregate.[6]
-
Check: Run Size Exclusion Chromatography (SEC-HPLC) prior to cell assays. Aggregates are internalized non-specifically via pinocytosis, yielding false positives.
Receptor Density
Internalization velocity (
-
Control: Always run a saturation binding curve (
) at 4°C first. You cannot assess internalization if binding is poor.
References
-
Beck, A., Goetsch, L., Charles, D. et al. (2017). Strategies and challenges for the next generation of antibody–drug conjugates. Nature Reviews Drug Discovery, 16, 315–337.
-
Dal Corso, A., et al. (2017).[7][8] Multivalency Increases the Binding Strength of RGD Peptidomimetic-Paclitaxel Conjugates to Integrin αVβ3.[8] Chemistry – A European Journal, 23(6), 14410-14415.
-
Caculitan, N. G., et al. (2017). Cathepsin B is the primary cleaving enzyme of Val-Cit-PABC-MMAE in lysosomes. Cancer Research, 77(24), 7027-7037. (Note: Establishes the protocol for CatB validation applicable to Val-Ala).
-
BenchChem Application Note. (2025). Val-Ala vs. Val-Cit Linkers: A Comparative Guide for ADC Development.
Sources
- 2. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fmoc-Val-Ala-PAB-Cl|ADC Linker|CAS 1491136-17-4 [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 7. Linkerology 2024 by Iris Biotech GmbH - Issuu [issuu.com]
- 8. IRIS: LINKEROLOGY by Iris Biotech GmbH - Issuu [issuu.com]
- 9. debiopharm.com [debiopharm.com]
developing a stable formulation for MC-Val-Ala-PAB-Cl ADCs
Application Note: Formulation Development and Stabilization Strategies for MC-Val-Ala-PAB-Based ADCs
Introduction & Mechanistic Grounding
MC-Val-Ala-PAB-Cl (Maleimidocaproyl-L-valine-L-alanine-p-aminobenzyl chloride) is a highly specialized, cathepsin-cleavable linker intermediate used in the synthesis of next-generation antibody-drug conjugates (ADCs). During synthesis, the terminal chloride acts as a reactive leaving group to attach potent cytotoxic payloads (such as pyrrolobenzodiazepines [PBDs] or auristatins), forming the complete linker-payload architecture.
Compared to the ubiquitous Val-Cit dipeptide, the Val-Ala sequence exhibits significantly lower hydrophobicity. This critical structural difference allows for higher Drug-to-Antibody Ratios (DAR) with highly lipophilic payloads while minimizing precipitation and aggregation[1]. Furthermore, Val-Ala demonstrates superior stability in murine plasma by resisting premature cleavage by carboxylesterase 1C (Ces1C), a common failure point in preclinical xenograft models[1].
However, formulating the fully conjugated MC-Val-Ala-PAB ADC presents two distinct biophysical challenges:
-
Chemical Instability (Retro-Michael Deconjugation): The maleimide-cysteine thioether linkage is susceptible to a retro-Michael reaction in systemic circulation, leading to premature payload transfer to serum albumin and off-target toxicity[2].
-
Physical Instability (Aggregation): Despite the Val-Ala advantage, the self-immolative PAB spacer and the attached payload still impart significant hydrophobicity, driving higher-order structure aggregation[3].
Mechanistic Vulnerabilities & Stabilization Pathways
To ensure a stable drug product, the formulation must actively suppress both aggregation and deconjugation through chemical modification and excipient shielding.
Caption: Degradation pathways of MC-Val-Ala-PAB ADCs and their corresponding stabilization strategies.
Formulation Strategy and Excipient Selection
A robust ADC formulation requires a delicate balance of excipients to maintain the integrity of the monoclonal antibody while shielding the hydrophobic linker-payload. The table below outlines the optimal formulation matrix for an MC-Val-Ala-PAB ADC, designed for lyophilization[4].
| Component Category | Selected Excipient | Target Concentration | Causality & Mechanistic Rationale |
| Buffer | L-Histidine / Histidine-HCl | 10 - 20 mM | Provides maximum buffering capacity at the target pH (5.5 - 6.0). Unlike succinate or phosphate, histidine resists drastic pH shifts during the freezing phase of lyophilization. |
| pH Target | pH 5.8 ± 0.2 | N/A | Minimizes base-catalyzed retro-Michael deconjugation and acid-catalyzed cleavage of the Val-Ala peptide bond. |
| Lyoprotectant | Trehalose Dihydrate | 6% - 8% (w/v) | Acts as a water substitute during dehydration, preserving the ADC's higher-order structure. Chosen over sucrose due to a higher glass transition temperature ( |
| Surfactant | Polysorbate 20 (PS20) | 0.02% (w/v) | Preferentially occupies the air-water and ice-water interfaces, preventing the hydrophobic PAB-payload moieties from inducing interfacial aggregation. |
Self-Validating Experimental Protocols
The following protocols represent a continuous, self-validating workflow for stabilizing and formulating the ADC.
Caption: End-to-end formulation workflow for MC-Val-Ala-PAB ADCs with built-in validation checkpoints.
Protocol A: Controlled Succinimide Ring Hydrolysis
Causality: The intact thiosuccinimide ring formed by the MC linker is prone to retro-Michael deconjugation. By deliberately raising the pH and temperature post-conjugation, we force the hydrolysis of the succinimide ring into a stable maleamic acid derivative, permanently locking the payload to the antibody[2].
-
Adjustment: Take the purified ADC pool (typically in PBS or a neutral buffer) and adjust the pH to 8.0 using 0.1 M Sodium Borate.
-
Incubation: Incubate the solution at 37°C for 24 hours under gentle agitation (50 rpm).
-
Self-Validation Checkpoint (LC-MS): Pull a 50 µL aliquot, deglycosylate using PNGase F, and analyze via intact mass LC-MS. Validation criteria: The mass of the conjugated light and heavy chains must shift by exactly +18 Da per conjugated payload, confirming complete water addition and ring opening. Do not proceed to TFF until >95% ring opening is confirmed.
Protocol B: Tangential Flow Filtration (TFF) & Excipient Spiking
Causality: TFF is required to remove the high-pH borate buffer and transition the ADC into the final formulation matrix. Surfactants (PS20) must be added after TFF to prevent membrane fouling and unpredictable partitioning.
-
Equilibration: Equilibrate a 30 kDa MWCO regenerated cellulose TFF cassette with 5 diavolumes (DV) of Formulation Buffer (20 mM Histidine, 8% Trehalose, pH 5.8).
-
Diafiltration: Process the hydrolyzed ADC against 8-10 DV of Formulation Buffer. Maintain a transmembrane pressure (TMP) of 10-15 psi to prevent shear-induced aggregation.
-
Self-Validation Checkpoint (Permeate Analysis): Measure the absorbance of the TFF permeate at 280 nm. Validation criteria:
must be < 0.05. A higher value indicates catastrophic membrane failure and loss of the ADC. -
Concentration & Spiking: Concentrate the ADC to the target concentration (e.g., 10 mg/mL). Spike in a 10% (w/v) PS20 stock solution to achieve a final concentration of 0.02%.
-
Self-Validation Checkpoint (Turbidity): Measure the retentate at 340 nm. Validation criteria:
must be < 0.1. Elevated turbidity indicates aggregation induced by shear stress.
Protocol C: Lyophilization Cycle
Causality: Aqueous formulations of ADCs are highly susceptible to long-term chemical degradation (e.g., linker hydrolysis). Lyophilization arrests molecular mobility, extending the shelf life to 2+ years[4].
-
Freezing: Cool the formulated ADC in Type I glass vials to -45°C at a rate of 0.5°C/min. Hold for 3 hours to ensure complete ice crystallization.
-
Primary Drying: Ramp the shelf temperature to -20°C and reduce chamber pressure to 100 mTorr. Hold for 36 hours. Causality: This temperature is maintained safely below the
of the Trehalose-Histidine matrix (-28°C) to prevent cake collapse. -
Secondary Drying: Ramp to 25°C at 0.2°C/min. Hold for 8 hours to desorb residual moisture.
-
Self-Validation Checkpoint (Karl Fischer Titration): Reconstitute a sample vial and measure residual moisture. Validation criteria: Moisture content must be < 1.0%.
Analytical Characterization Framework
To ensure the formulation maintains the Critical Quality Attributes (CQAs) of the ADC, the following analytical panel must be executed post-lyophilization.
| Analytical Method | Target CQA | Rationale & Expected Outcome |
| SEC-HPLC | High Molecular Weight (HMW) Species | Quantifies aggregation. The Val-Ala linker minimizes hydrophobicity, so HMW should remain < 2.0% post-reconstitution. |
| HIC (Hydrophobic Interaction Chromatography) | Drug-to-Antibody Ratio (DAR) | Separates intact ADC species by payload loading. Confirms that the DAR profile (typically 4 or 8) has not shifted due to retro-Michael deconjugation. |
| RP-HPLC | Free Payload | Detects premature cleavage of the Val-Ala dipeptide or PAB spacer. Free payload must be < 0.1% to ensure patient safety. |
References
-
Bioconjugate Chemistry. (2016). Characterization and Higher-Order Structure Assessment of an Interchain Cysteine-Based ADC: Impact of Drug Loading and Distribution on the Mechanism of Aggregation. ACS Publications.[Link]
-
Journal of Pharmaceutical Sciences. (2021). Stability of Antibody Drug Conjugate Formulations Evaluated Using Solid-State Hydrogen-Deuterium Exchange Mass Spectrometry. ResearchGate.[Link]
-
Chemical Society Reviews. (2019). Cleavable linkers in antibody–drug conjugates. The Royal Society of Chemistry.[Link]
Sources
Troubleshooting & Optimization
troubleshooting low conjugation efficiency with MC-Val-Ala-PAB-Cl
Technical Support Center: Optimizing Conjugation with MC-Val-Ala-PAB-Cl
Topic: Troubleshooting Low Conjugation Efficiency with MC-Val-Ala-PAB-Cl Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Support Guide & FAQ[1]
Introduction: The Dual-Reactivity Challenge
Welcome to the Technical Support Center. You are likely working with MC-Val-Ala-PAB-Cl (6-Maleimidohexanoyl-Valine-Alanine-p-Aminobenzyl Chloride), a critical bifunctional linker intermediate used in the synthesis of Antibody-Drug Conjugates (ADCs).
Troubleshooting "low efficiency" with this molecule requires a bifurcated approach because the molecule possesses two distinct reactive termini, each prone to specific failure modes:
-
The Chloromethyl Group (-Cl): An electrophile designed for payload attachment (synthesis of the linker-drug).
-
The Maleimide Group (MC): A Michael acceptor designed for bioconjugation to antibody thiols.
This guide addresses the root causes of failure in both the payload attachment phase (chemistry) and the antibody conjugation phase (bioconjugation).
Part 1: Troubleshooting Payload Attachment (Chemistry Phase)
Before conjugating to the antibody, you must attach your payload (drug) to the linker. The benzyl chloride group (-Cl) is highly reactive but moisture-sensitive.
Q: My LC-MS shows a mass shift of -18.5 Da or +17 Da relative to the expected product. What happened? A: You likely have hydrolysis of the benzyl chloride .
-
The Mechanism: The benzylic chloride is susceptible to nucleophilic attack by water, converting PAB-Cl to PAB-OH (benzyl alcohol). The alcohol is significantly less reactive toward amines or phenols than the chloride, stalling your synthesis.
-
The Fix:
-
Solvent Quality: Ensure all solvents (DMF, DMSO) are anhydrous (<50 ppm water).
-
Reagent Storage: Store MC-Val-Ala-PAB-Cl under argon/nitrogen at -20°C. If the bottle has been opened frequently in humid air, the reagent may be compromised.
-
Verification: Run an LC-MS of the starting material before adding your drug. If you see the mass of the alcohol (Parent - Cl + OH), discard the batch.
-
Q: The reaction with my amine-containing payload is sluggish (<50% yield). A: The chloride is an alkylating agent, but its reactivity depends on the nucleophilicity of your payload.
-
Base Trap: Ensure you are using a non-nucleophilic base (e.g., DIPEA or 2,6-lutidine) to scavenge the HCl generated.
-
Activation: If direct alkylation fails, consider converting the PAB-Cl to a PAB-I (iodide) in situ using Finkelstein conditions (NaI in acetone/DMF) to increase electrophilicity, although this is rare for this specific linker.
Part 2: Troubleshooting Antibody Conjugation (Bioconjugation Phase)
This is the most common point of failure. You have a synthesized MC-Val-Ala-PAB-Payload , but it won't attach to the antibody efficiently (low DAR).
Q: I used 8 equivalents of linker-drug, but my Drug-to-Antibody Ratio (DAR) is only 1.5. Why? A: This indicates a mismatch between available free thiols and active maleimides.
-
Cause 1: Maleimide Hydrolysis (The "pH Trap").
-
Cause 2: Incomplete Antibody Reduction.
-
If you use TCEP/DTT to reduce interchain disulfides, you must verify the reduction.
-
Corrective Action: Perform an Ellman’s Assay (DTNB) or PLRP-MS to quantify free thiols before adding the linker. Target 4.0–8.0 free thiols per antibody depending on desired DAR.
-
Q: My reaction mixture turned cloudy immediately upon adding the linker. A: You have triggered "Solvent Shock" precipitation .
-
The Science: While Val-Ala linkers are generally less hydrophobic than Val-Cit linkers [1], the attached payload (e.g., PBD dimer) often drives hydrophobicity.[3][4][5] If the aqueous buffer cannot support the hydrophobic linker-drug, it aggregates instantly.
-
Corrective Action:
-
Cosolvent: Ensure the final reaction mixture contains 10–15% organic solvent (DMSO, DMA, or Propylene Glycol).
-
Addition Rate: Do not bolus add. Add the linker-drug dropwise while vortexing gently.
-
Part 3: Comparative Troubleshooting Data
| Symptom | Probable Cause | Diagnostic Step | Immediate Solution |
| Low DAR (<2) | Maleimide Hydrolysis | Check pH of reaction buffer. | Lower pH to 6.5–7.0; use fresh linker stock. |
| Low DAR (<2) | Oxidized Thiols | Ellman's Assay on reduced Ab. | Re-reduce Ab with TCEP; add EDTA to buffer. |
| Precipitation | Hydrophobic Aggregation | Visual inspection / DLS. | Increase DMSO to 15%; Add propylene glycol. |
| 0% Conjugation | "Dead" Linker (PAB-OH) | LC-MS of Linker precursor. | Purchase fresh MC-Val-Ala-PAB-Cl; use anhydrous conditions. |
| High Aggregates | Over-conjugation | SEC-HPLC. | Reduce Linker:Ab equivalents; Switch to Val-Ala (if using Val-Cit). |
Part 4: Visualizing the Failure Points
The following diagram illustrates the critical control points where efficiency is lost.
Figure 1: Decision tree for isolating the root cause of low conjugation efficiency, distinguishing between chemical precursor failure and bioconjugation process failure.
Part 5: Expert Insights & Protocol Refinements
The Val-Ala Advantage
While you are troubleshooting, it is vital to understand why you are using Val-Ala. Unlike the industry-standard Val-Cit (Valine-Citrulline) linker, the Val-Ala linker is less hydrophobic and significantly reduces aggregation, particularly with highly lipophilic payloads like PBD dimers [1][2].[3][4][5]
-
Implication: If you see aggregation, do not assume it is the linker's fault. It is likely the payload or the conjugation method. Val-Ala allows for higher DAR (up to 7.[3][4][5][6][7]4) with limited aggregation compared to Val-Cit [2].[3][4][5][7]
Standardized Conjugation Protocol (Maleimide-Cysteine)
-
Reduction: Incubate Antibody (5-10 mg/mL) with 2.5–3.0 equivalents of TCEP per interchain disulfide (e.g., ~10-12 eq for full reduction of IgG1) at 37°C for 1-2 hours.
-
Buffer Exchange: Critical Step. Remove excess TCEP using a desalting column equilibrated with PBS + 1mM EDTA, pH 7.2. (TCEP can react with maleimides slowly, reducing efficiency).
-
Conjugation:
-
Prepare Linker-Drug stock in anhydrous DMSO (5-10 mM).
-
Add Linker-Drug to Antibody (Target 8-10 equivalents for DAR 8, or 4-5 equivalents for DAR 4).
-
Final solvent concentration: 10-15% v/v DMSO.
-
Incubate 1 hour at 4°C or Room Temp.
-
-
Quenching: Add N-Acetyl Cysteine (20 eq excess over linker) to stop the reaction.
References
-
Creative Biolabs. "ADC Panoramic Overview-Linker." Creative Biolabs ADC Services. Accessed March 2026. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 4. ADC Linkers And Research Progress In Detail | AxisPharm [axispharm.com]
- 5. pharmiweb.com [pharmiweb.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: MC-Val-Ala-PAB Linker Optimization
The following technical guide addresses the optimization of payload release for Antibody-Drug Conjugates (ADCs) utilizing the MC-Val-Ala-PAB linker system.
While your query references MC-Val-Ala-PAB-Cl , this specific chemical structure is typically the reactive intermediate (linker-chloride) used to conjugate a payload (e.g., MMAE, PBD) via a carbamate or ether linkage. For the purpose of "payload release," this guide focuses on the downstream enzymatic cleavage of the resulting ADC by Cathepsin B and the subsequent self-immolation of the PAB spacer.[1][]
Topic: Optimizing Cathepsin B-Mediated Cleavage & Payload Release Target Audience: ADC Process Development & Analytical Scientists Context: The Val-Ala dipeptide is a second-generation cleavable linker designed to offer improved hydrophilicity and higher Drug-to-Antibody Ratios (DAR) compared to the classic Val-Cit linker, while maintaining effective lysosomal release.
Mechanism of Action & Critical Pathway
To optimize release, one must first understand the two-step cascade. Inefficiency in either step results in poor payload recovery.
-
Enzymatic Hydrolysis: Lysosomal Cathepsin B recognizes the Valine-Alanine (Val-Ala) sequence and cleaves the amide bond between Alanine and the PAB spacer.
-
1,6-Elimination (Self-Immolation): The resulting free amine on the PAB group becomes electron-donating, triggering a spontaneous electronic cascade that expels the payload and carbon dioxide, leaving an aza-quinone methide byproduct.[3]
Visualization: The Cleavage Cascade
The following diagram illustrates the critical nodes where "release" can fail.
Figure 1: The sequential mechanism of Val-Ala-PAB cleavage.[4] Note that steric hindrance at the PAB-Payload interface can stall the 1,6-elimination step even if Cathepsin B functions correctly.
Protocol: Optimized In Vitro Cleavage Assay
Use this "Golden Path" protocol to validate linker performance before troubleshooting.
Objective: Quantify the release rate of free payload from the ADC using human liver Cathepsin B.
Reagents & Buffer Setup
| Component | Concentration | Role | Critical Note |
| Reaction Buffer | 25 mM Sodium Acetate, 1 mM EDTA, pH 5.0 | Mimics Lysosome | pH > 6.0 drastically reduces Cathepsin B activity. |
| Activator | 5 mM DTT or L-Cysteine | Enzyme Activation | Freshly prepared. Cathepsin B active site oxidizes rapidly without this. |
| Enzyme | Human Liver Cathepsin B | Protease | Avoid freeze-thaw cycles. Aliquot immediately upon receipt. |
| Substrate | 5–10 µM ADC (Payload eq.) | Target | Ensure ADC is fully solubilized (max 5% DMSO if needed). |
Step-by-Step Methodology
-
Pre-Activation (Crucial):
-
Mix Cathepsin B stock with Reaction Buffer containing 5 mM DTT.
-
Incubate at 37°C for 15 minutes . This reduces the active site cysteine, converting the enzyme from zymogen/inactive form to active protease.
-
-
Reaction Initiation:
-
Add the activated enzyme mixture to the ADC substrate.[5] Recommended ratio: 0.1 to 0.5 units of enzyme per µmol of payload .
-
Total reaction volume: 100–200 µL.
-
-
Incubation:
-
Incubate at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
Harvest aliquots at T=0, 1h, 4h, 8h, and 24h.
-
-
Quenching:
-
Immediately add equal volume of ice-cold Acetonitrile (ACN) with 0.1% Formic Acid . This denatures the enzyme and precipitates the protein carrier.
-
-
Analysis:
-
Centrifuge (14,000 x g, 10 min) to remove protein precipitate.
-
Analyze supernatant via RP-HPLC or LC-MS/MS to quantify free payload.
-
Troubleshooting Guide: Why is Release Failing?
Scenario A: "I see no free payload, or release is < 10% after 24 hours."
| Potential Cause | Diagnosis | Corrective Action |
| Inactive Enzyme | Run a positive control (e.g., Val-Cit-MMAE) alongside your sample. | If control fails, replace Cathepsin B or check DTT freshness. Cathepsin B is notoriously unstable if not stored at -80°C. |
| Incorrect pH | Check buffer pH at 37°C. | Adjust to pH 5.0–5.5 . Activity drops significantly at neutral pH (7.4). |
| Steric Hindrance | Is your payload extremely bulky (e.g., Duocarmycin, PBD dimers)? | The Val-Ala linker is compact. If the payload is bulky, the enzyme cannot access the cleavage site. Switch to a longer spacer (e.g., Val-Cit or insert a PEG spacer). |
Scenario B: "The release is slow/incomplete compared to Val-Cit linkers."
-
Technical Insight: Val-Ala is cleaved approximately 2x slower than Val-Cit by isolated Cathepsin B in vitro [1].[3] However, this often does not translate to lower efficacy in vivo due to the longer residence time in the lysosome.
-
Action: Increase enzyme concentration or incubation time. If in vivo efficacy is high despite slow in vitro release, the assay may be under-representing lysosomal efficiency.
Scenario C: "I see an intermediate peak on HPLC, but not free payload."
-
Diagnosis: The "Intermediate" node in Figure 1 is accumulating. The enzymatic cleavage occurred, but the 1,6-elimination failed .
-
Cause: This often happens if the payload attachment site (e.g., a secondary amine) creates a stable carbamate that resists spontaneous elimination.
-
Fix: Verify the chemistry of the "Cl" conjugation. Ensure the payload possesses a suitable nucleophile (primary/secondary amine or hydroxyl) that facilitates rapid elimination.
Frequently Asked Questions (FAQs)
Q1: Why use Val-Ala over the industry-standard Val-Cit? A: While Val-Cit is the gold standard, it is prone to aggregation at high drug loads (DAR > 4). Val-Ala is significantly less hydrophobic, allowing for the creation of high-DAR ADCs (up to DAR 8) with minimal aggregation, particularly when paired with hydrophobic payloads like PBDs [2].
Q2: Is MC-Val-Ala-PAB stable in plasma? A: Yes, generally. Val-Ala shows high stability in human plasma.[3][6] However, be cautious with mouse models . Some reports indicate susceptibility to murine Carboxylesterase 1C (Ces1C), which can cause premature cleavage in mice, though Val-Ala is often more stable than Val-Cit in this specific regard [3]. Always perform a plasma stability assay (incubation in plasma at 37°C for 96h) prior to in vivo studies.
Q3: What does the "Cl" in MC-Val-Ala-PAB-Cl signify for my experiment? A: The "Cl" refers to the chloroformate or chloride leaving group on the PAB moiety, used during the synthesis of the drug-linker. It is highly reactive.
-
Storage: If you possess the "Cl" reagent, store it strictly under inert gas (Argon/Nitrogen) at -20°C. Moisture will hydrolyze the Cl to an OH, rendering it non-reactive for conjugation.
-
Usage: It must be reacted immediately with the payload's nucleophile under basic conditions (e.g., Pyridine/DIEA) to form the stable carbamate linkage found in the final ADC.
Q4: Can I use Papain instead of Cathepsin B for screening? A: Yes, Papain is a structural homolog and is much cheaper. It cleaves Val-Ala and Val-Cit linkers efficiently.[3][] However, for regulatory data packages (IND filing), you must validate with human Cathepsin B [4].
References
-
BenchChem. Application Notes and Protocols for In Vitro Cathepsin B Cleavage Assay of ADC Linkers. (2025).[5][8][9] Link
-
Pillay, V. et al. Antibody-Drug Conjugates: Recent Advances in Linker Chemistry. Pharmaceutics (2021).[6][10] Link
-
Dorywalska, M. et al. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Mouse Plasma. Molecular Cancer Therapeutics (2016). Link
-
NCI. Enzymatic Deconjugation Method for Analysis of Small Molecule Active Drugs on ADCs. PubMed Central (2020). Link
Sources
- 1. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 4. MC-Val-Ala-PAB-PNP - Creative Biolabs [creative-biolabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. acrobiosystems.com [acrobiosystems.com]
- 10. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
improving the drug-to-antibody ratio with MC-Val-Ala-PAB-Cl
Technical Support Center: ADC Bioconjugation & DAR Optimization Topic: Improving Drug-to-Antibody Ratio (DAR) using MC-Val-Ala-PAB-Cl Linker Systems
Core Concept & Reagent Logic
The Reagent: MC-Val-Ala-PAB-Cl is a linker-payload intermediate , not a final conjugation reagent.
-
MC (Maleimidocaproyl): The site-specific handle that reacts with reduced interchain cysteines on the antibody.
-
Val-Ala (Valine-Alanine): A protease-cleavable dipeptide sequence. It is less hydrophobic than the industry-standard Val-Cit (Valine-Citrulline), offering improved solubility and reduced aggregation profiles for high-DAR conjugates.
-
PAB (p-aminobenzyl alcohol): A self-immolative spacer ensuring rapid drug release upon linker cleavage.
-
Cl (Chloride/Chloroformate): CRITICAL: This is the leaving group used to attach your amine-containing cytotoxic payload (e.g., MMAE, MMAF).
The "Improving DAR" Strategy: To improve DAR using this specific architecture, you must leverage the Val-Ala hydrophilicity to push reaction efficiencies higher without precipitating the antibody. Unlike Val-Cit, which often requires strict limitation to DAR 2-4 to prevent aggregation, MC-Val-Ala allows for cleaner conjugation at DAR 4-6 with reduced aggregate formation.
Pre-Conjugation Checklist (The "Cl" Factor)
WARNING: Do not conjugate MC-Val-Ala-PAB-Cl directly to your antibody. If you react this molecule directly with the antibody, the Maleimide (MC) will conjugate, but the Chloroformate (Cl) will hydrolyze in the aqueous buffer. You will generate an antibody-linker species with DAR = 0 (no drug attached).
Workflow Requirement:
-
Step A (Organic Synthesis): React MC-Val-Ala-PAB-Cl with your amine-bearing drug (Drug-NH₂) in an organic solvent (DMF/DMSO) with a base (DIPEA/Pyridine) to form the carbamate-linked MC-Val-Ala-PAB-Drug.
-
Step B (Bioconjugation): Conjugate the purified MC-Val-Ala-PAB-Drug to the reduced antibody.
Troubleshooting Guide: Optimizing DAR
This section addresses issues after you have synthesized the MC-Val-Ala-PAB-Drug construct and are conjugating it to the antibody.
Scenario A: Low DAR (< 3.[1]0) despite targeting 4.0
| Root Cause | Diagnostic | Solution |
| Under-reduction of Antibody | DTNB (Ellman’s) assay shows < 4.0 free thiols per Ab. | Increase TCEP/DTT. For DAR 4, aim for ~4.2 free thiols. Standard IgG1 requires ~2.5–3.0 equivalents of TCEP per mAb. |
| Maleimide Hydrolysis | Mass Spec shows peaks +18 Da (water addition) on linker. | Check pH. Maleimides hydrolyze rapidly at pH > 8.0. Maintain conjugation buffer at pH 7.0–7.4 . Lower pH (6.5) slows reaction but preserves maleimide. |
| Linker Precipitation | Solution turns cloudy upon adding Drug-Linker. | Increase Organic Solvent. Val-Ala is soluble, but the payload (e.g., MMAE) is hydrophobic. Ensure reaction contains 10–15% DMSO or DMA . Add the drug-linker slowly while vortexing. |
| "Naked" Linker Competition | MS shows linker mass without drug mass. | Quality Control the Reagent. Ensure Step A (Drug coupling) was 100% complete. Unreacted MC-Val-Ala-PAB-OH will compete for cysteines, lowering effective DAR. |
Scenario B: High Aggregation (> 5%) or Broad Heterogeneity
| Root Cause | Diagnostic | Solution |
| Over-reduction | SEC-HPLC shows fragments (L, H, HH) instead of intact IgG. | Re-oxidize. If you used DTT (which breaks all disulfides), you must perform a partial re-oxidation (e.g., with dehydroascorbic acid) or switch to TCEP , which is more selective for interchain disulfides. |
| Local Concentration Spikes | Aggregates form immediately upon linker addition. | Improve Mixing. Do not add 100% DMSO stock directly to the protein. Dilute the Drug-Linker into a 30% DMSO intermediate buffer, then add that to the antibody to reach final 10% DMSO. |
| Hydrophobic Interaction | High DAR species (DAR 6-8) are driving aggregation. | Leverage Val-Ala. Because Val-Ala is less hydrophobic than Val-Cit, you can tolerate higher DARs. However, if aggregation persists, limit TCEP to 2.2 eq (aiming for DAR 2-4) and use HIC purification to remove DAR 6/8 species. |
Standard Operating Protocol (SOP)
Objective: Synthesis of Cysteine-Linked ADC targeting DAR 4.0 using MC-Val-Ala-PAB-Drug.
Materials:
-
mAb (IgG1), 5-10 mg/mL in PBS (pH 7.4), 1 mM EDTA.
-
TCEP (Tris(2-carboxyethyl)phosphine) - 10 mM stock.
-
MC-Val-Ala-PAB-Drug - 10 mM stock in DMSO.
-
DMA (Dimethylacetamide) or DMSO (anhydrous).
Protocol:
-
Reduction:
-
Add 2.75 equivalents of TCEP to the mAb solution.
-
Incubate at 37°C for 1-2 hours (mild shaking).
-
Validation: Verify free thiol count using Ellman’s Reagent. Target: ~4.0–4.5 SH/mAb.
-
-
Conjugation:
-
Cool reduced mAb to room temperature (22°C).
-
Prepare the Linker-Drug solution: Calculate 5.0 equivalents (excess over mAb) or ~1.2 eq per free thiol.
-
Add DMA/DMSO to the mAb solution first to reach 10% v/v (protects against shock precipitation).
-
Immediately add the Linker-Drug.
-
Incubate 1 hour at 4°C or 30 mins at RT .
-
-
Quenching:
-
Add 20 equivalents of N-acetylcysteine (NAC) to quench unreacted maleimides. Incubate 15 mins.
-
-
Purification:
-
Perform buffer exchange (Desalting column or TFF) into formulation buffer (e.g., 20 mM Histidine, pH 6.0, 5% Trehalose) to remove free drug and organic solvent.
-
Visualization: The Conjugation Pathway
The following diagram illustrates the critical path from the precursor Cl reagent to the final Homogeneous ADC, highlighting the decision points for DAR control.
Caption: Workflow converting MC-Val-Ala-PAB-Cl precursor to functional ADC. Note the critical organic synthesis step prior to antibody introduction.
References
-
Lyon, R. P., et al. (2015). Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates. Nature Biotechnology. Retrieved from [Link] (Contextual citation on Maleimide stability).
-
Agilent Technologies. (2024). Measuring Drug-to-Antibody Ratio (DAR) for Antibody-Drug Conjugates (ADCs) with UHPLC/Q-TOF. Retrieved from [Link]
Technical Support Center: Navigating Hydrophobicity Challenges with MC-Val-Ala-PAB-Cl Linkers in Antibody-Drug Conjugates
Welcome to the technical support center for Antibody-Drug Conjugate (ADC) development. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common hurdles in your research. This guide focuses specifically on addressing the hydrophobicity-related issues often encountered with Maleimidocaproyl-Valine-Alanine-p-aminobenzylcarbamate (MC-Val-Ala-PAB) based linkers.
The choice of a linker is a critical decision that profoundly impacts an ADC's therapeutic index, influencing its stability, efficacy, and toxicity.[1] The Val-Ala dipeptide linker, while often selected for its advantages with highly lipophilic payloads, presents its own set of challenges rooted in the overall hydrophobicity of the final ADC construct. This guide provides a structured approach to understanding, troubleshooting, and mitigating these issues.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles underlying the hydrophobicity of Val-Ala-based ADCs.
Q1: Why is my ADC, synthesized with a MC-Val-Ala-PAB linker, showing signs of aggregation and poor solubility?
A1: The primary driver for aggregation in most ADCs is the increase in overall surface hydrophobicity after conjugating a hydrophobic linker-payload to the antibody.[2] While the Val-Ala dipeptide is inherently less hydrophobic than the more traditional Val-Cit, the entire linker-payload construct—especially when paired with potent and often highly hydrophobic cytotoxic drugs—contributes to this effect.[1][3] Key factors include:
-
Inherent Payload Hydrophobicity: Most potent cytotoxic agents used in ADCs are lipophilic to facilitate cell membrane penetration.[2][][5] This property is a major contributor to the final ADC's hydrophobicity.
-
Linker and Spacer Contribution: The maleimidocaproyl (MC) spacer and the PAB self-immolative unit, common components in this linker system, possess hydrophobic character.[6]
-
High Drug-to-Antibody Ratio (DAR): As more hydrophobic linker-drug molecules are attached to the antibody, the overall surface hydrophobicity of the protein increases significantly, creating "hydrophobic patches" that promote self-association and aggregation.[2][7][8]
Q2: What are the downstream consequences of hydrophobicity-driven ADC aggregation?
A2: ADC aggregation is a critical quality attribute that can severely compromise a therapeutic candidate in several ways:
-
Altered Pharmacokinetics (PK): Aggregated ADCs are often cleared from the bloodstream more rapidly than their monomeric counterparts, reducing circulation half-life and the effective dose that reaches the tumor site.[2][7][8][9]
-
Reduced Efficacy: Aggregates may exhibit altered or reduced binding affinity for the target antigen on cancer cells.[2]
-
Increased Immunogenicity: The immune system can recognize aggregates as foreign entities, potentially triggering an undesirable immune response and the formation of anti-drug antibodies (ADAs).[2][8]
-
Manufacturing and Stability Issues: Aggregation can lead to precipitation, negatively impacting product shelf-life, manufacturability, formulation development, and patient safety.[2]
Q3: I chose Val-Ala to avoid the issues seen with Val-Cit. Why am I still facing problems, and when is Val-Ala the right choice?
A3: Your choice is based on sound scientific precedent. The Val-Ala linker is often superior for highly lipophilic payloads (like pyrrolobenzodiazepine, or PBD, dimers) precisely because it is less hydrophobic than Val-Cit.[1][3] This lower hydrophobicity can allow for the successful generation of ADCs with high DAR values (e.g., up to 7.4) with minimal aggregation, whereas a Val-Cit linker might cause precipitation at a DAR greater than 4.[1][3]
However, Val-Ala is not a universal solution. The payload itself is often the dominant source of hydrophobicity. Therefore, even with the less hydrophobic Val-Ala linker, a highly lipophilic payload can still push the final ADC beyond its solubility threshold, leading to the aggregation and stability issues you are observing. The key is that Val-Ala provides a wider formulation and DAR window for these challenging payloads compared to Val-Cit.[1]
Troubleshooting Guide: From Conjugation to Formulation
This section provides actionable steps to address specific problems encountered during your experiments.
Issue 1: Significant Aggregation is Observed Immediately After the Conjugation Reaction.
This is a common scenario where the conjugation process itself, combined with the rapid increase in hydrophobicity, stresses the antibody.
Troubleshooting Workflow
Caption: Troubleshooting workflow for post-conjugation aggregation.
Issue 2: ADC Precipitates During Buffer Exchange, Purification, or Formulation Steps.
This indicates that while the conjugation may have been successful, the ADC is not stable in the new buffer environment.
| Potential Cause | Troubleshooting Step & Rationale |
| Suboptimal Formulation Buffer | Screen a panel of formulation buffers. Buffers containing stabilizing amino acids like histidine or arginine can be effective. Ensure the final buffer pH is at least 1-2 units away from the antibody's isoelectric point (pI) to maximize colloidal stability.[2] |
| Absence of Stabilizing Excipients | This is the most critical step. Introduce excipients known to enhance protein stability and reduce hydrophobic interactions. Non-ionic surfactants (e.g., Polysorbate 20, Polysorbate 80) are essential to prevent aggregation at interfaces.[2] Sugars (e.g., sucrose, trehalose) act as lyoprotectants and cryoprotectants, stabilizing the ADC during freeze-thaw cycles and long-term storage.[2] |
| High ADC Concentration | The tendency to aggregate is concentration-dependent. Determine the maximum soluble concentration in your chosen formulation. It may be necessary to work at a lower concentration than initially planned. |
| Improper Storage & Handling | Avoid vigorous shaking or vortexing, which can cause mechanical stress and denaturation.[2] Minimize freeze-thaw cycles, as they are a significant source of stress that can induce aggregation.[2] Store at recommended temperatures immediately after purification. |
Advanced Mitigation Strategies: Proactive Linker and Formulation Design
For highly challenging payloads, troubleshooting may not be enough. A proactive design strategy is often required.
Linker Modification: Engineering for Hydrophilicity
The most direct way to combat hydrophobicity is to build solubility-enhancing moieties into the linker itself.
Caption: Conceptual diagram of hydrophilic shielding.
-
Polyethylene Glycol (PEG) Spacers: Incorporating discrete PEG units (PEGylation) into the linker is a widely used and effective strategy.[][10][11] PEG chains are highly hydrophilic and create a "hydration shell" around the ADC, which can mask the hydrophobic regions, improve solubility, reduce aggregation, and prolong the plasma half-life.[][10][11]
-
Charged Moieties: Introducing charged groups, such as sulfonates or phosphates, can dramatically increase the hydrophilicity of the linker-payload.[12]
-
Novel Hydrophilic Linkers: The field is rapidly evolving, with novel linker chemistries designed for improved solubility. Examples include:
-
β-Glucuronide Linkers: These are hydrophilic and are cleaved by the lysosomal enzyme β-glucuronidase, which is abundant in the tumor microenvironment.[5][13] They have been shown to reduce aggregation even at high DARs.[13]
-
Glycan/Sugar-Based Linkers: Attaching sugar moieties (e.g., glucosamine) or chito-oligosaccharides to the linker can significantly enhance hydrophilicity and improve the ADC's solubility profile.[14]
-
Formulation Optimization
A robust formulation is key to ensuring long-term ADC stability. Most commercial ADCs are supplied as lyophilized (freeze-dried) powders to maximize shelf-life, as this form is generally more stable than liquid solutions.[15]
-
Excipient Screening: A systematic screening of excipients is crucial. This involves testing various combinations and concentrations of buffers (e.g., histidine), surfactants (e.g., Polysorbate 80), and lyoprotectants (e.g., sucrose, trehalose) to identify the optimal formulation that minimizes aggregation and preserves the monomeric form of the ADC during lyophilization and reconstitution.[2][15]
-
Lyophilization Cycle Development: The freeze-drying process itself must be carefully optimized. The freezing rate, primary drying temperature, and secondary drying time can all impact the stability of the final product. The goal is to remove water without destabilizing the protein structure.
Experimental Protocols & Data
Trustworthy protocols are the foundation of reproducible science. Here, we provide a standard method for assessing aggregation and a comparative data table.
Protocol: Quantifying ADC Aggregation by Size Exclusion Chromatography (SEC-HPLC)
SEC is the industry-standard method for quantifying aggregates (high-molecular-weight species, HMWs), monomer, and fragments based on their hydrodynamic volume.[16][17][18][19]
Objective: To determine the percentage of monomer, aggregate, and fragment in an ADC sample.
Materials:
-
ADC Sample
-
SEC-HPLC system (e.g., Agilent 1260 Infinity Bio-inert LC)
-
SEC Column (e.g., Agilent AdvanceBio SEC 300Å, 2.7 µm)
-
Mobile Phase: e.g., 150 mM Sodium Phosphate, pH 7.0
-
Filtration device (0.22 µm syringe filter)
Methodology:
-
System Preparation:
-
Prepare the mobile phase, filter it through a 0.22 µm membrane, and degas thoroughly.
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
-
Sample Preparation:
-
Carefully thaw the ADC sample if frozen. Do not vortex.
-
Dilute the ADC to a suitable concentration (e.g., 1 mg/mL) using the mobile phase. Note: It is critical to ensure the ADC is soluble in the mobile phase to avoid on-column artifacts.[20]
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.[20]
-
-
Chromatographic Run:
-
Inject a defined volume of the prepared sample (e.g., 20 µL) onto the column.
-
Run the isocratic method for a sufficient time to allow all species to elute (typically 15-20 minutes). The aggregate (HMW) will elute first, followed by the monomer, and then any low-molecular-weight fragments.
-
-
Data Analysis:
-
Integrate the peak areas for all species detected in the chromatogram.
-
Calculate the percentage of each species (Aggregate, Monomer, Fragment) relative to the total integrated peak area.
-
Formula: % Species = (Peak Area of Species / Total Peak Area of All Species) * 100
-
Orthogonal Method Confirmation: Because SEC can sometimes introduce artifacts, it is best practice to confirm aggregation results with an orthogonal method like Sedimentation Velocity Analytical Ultracentrifugation (SV-AUC), which analyzes molecules in their native formulation buffer without a stationary phase.[17][21]
Data Summary: Val-Ala vs. Val-Cit Linker Characteristics
This table summarizes key differences to guide linker selection based on experimental evidence.
| Parameter | Val-Ala Linker | Val-Cit Linker | Reference(s) |
| Relative Hydrophobicity | Lower | Higher | [1][3][12] |
| Aggregation at High DAR | Less prone; allows for higher DAR (e.g., ~7-8) with limited aggregation. Often preferred for highly lipophilic payloads (e.g., PBDs). | More prone to aggregation and precipitation, especially at DAR > 4. | [1][3][6] |
| Plasma Stability (Human) | Generally high stability. | Generally high stability, but can be susceptible to cleavage by neutrophil elastase. | [1] |
| Plasma Stability (Mouse) | More stable in mouse plasma compared to Val-Cit. | Susceptible to premature cleavage by mouse carboxylesterase 1c (Ces1c). | [1][22] |
| Cleavage by Cathepsin B | Efficiently cleaved, though potentially at a slightly slower rate than Val-Cit in some assays. | Efficiently cleaved; considered the classical substrate. | [1] |
References
-
Pharma Focus America. (2025, May 19). Analytical Techniques for Antibody-Drug Conjugates. Retrieved from [Link]
-
Phenomenex. (2018, June 5). What is Drug Antibody Ratio (DAR) in Biotherapeutics? Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Size-Exclusion Chromatography, Analytical Ultracentrifugation, and the Formulation-Dependence of ADC Aggregation. Retrieved from [Link]
-
Biointron. (2024, October 19). Antibody-Drug Conjugates (ADCs) and Drug–Antibody Ratio (DAR). Retrieved from [Link]
-
Cytiva. (2025, August 18). Aggregation in antibody-drug conjugates: causes and mitigation. Retrieved from [Link]
-
Agilent. (n.d.). Quantitation of mAb and ADC Aggregation Using SEC and an Aqueous Mobile Phase. Retrieved from [Link]
-
Agilent. (n.d.). Quantitation of mAb and ADC Aggregation Using SEC and an Aqueous Mobile Phase. Retrieved from [Link]
-
Lyon, R. P., et al. (2015). Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index. Nature Biotechnology. Retrieved from [Link]
-
Lyon, R. P., et al. (2021, June 12). Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index. ResearchGate. Retrieved from [Link]
-
Sterling Pharma Solutions. (2026, March 2). Payload-Linker Engineering as a Differentiator in ADC Development and Manufacturing. Retrieved from [Link]
-
AxisPharm. (2024, May 20). The High Hydrophilicity of ADC Linker Has Become the Main Trend in Modification. Retrieved from [Link]
-
Abzena. (2025, September 12). Reviewing the Key Trends and Insights from the ADC Linker & Conjugation Summit. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index. Retrieved from [Link]
-
Agilent. (2024, April 8). Improving the Quality of Antibody Drug Conjugates by Orthogonal Analytical Methods. Retrieved from [Link]
-
BioPharm International. (2023, December 13). Exploring the Optimization of Linker Chemistries for ADCs. Retrieved from [Link]
-
Chari, R. V., et al. (n.d.). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Li, Y., et al. (n.d.). Fundamental properties and principal areas of focus in antibody–drug conjugates formulation development. Journal of Nanobiotechnology. Retrieved from [Link]
-
Leal, M., et al. (2016, May 5). Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design. Molecular Cancer Therapeutics. Retrieved from [Link]
-
Leukocare. (n.d.). ADC Formulation Analytics: Overcoming Development Challenges. Retrieved from [Link]
-
Creative Biolabs. (2021, July 8). Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates. Retrieved from [Link]
-
Drug Development & Delivery. (2024, June 3). FORMULATION FORUM - Advances in Drug Delivery by Antibody Drug Conjugates (ADCs). Retrieved from [Link]
-
Denton, Z. L., et al. (n.d.). The medicinal chemistry evolution of antibody–drug conjugates. RSC Medicinal Chemistry. Retrieved from [Link]
-
GeneMedi. (n.d.). Main elements of antibody-drug conjugate (ADC):Linker. Retrieved from [Link]
-
Creative Biolabs. (n.d.). MC-Val-Ala-PAB-PNP. Retrieved from [Link]
-
NJ Bio, Inc. (n.d.). Linkers for ADCs. Retrieved from [Link]
-
Su, Y., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B. Retrieved from [Link]
-
DMPK. (2026, January 30). A Review on ADC Linkers: Cleavable and Non-Cleavable Linker Design and Stability Evaluation. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. genemedi.net [genemedi.net]
- 5. biopharminternational.com [biopharminternational.com]
- 6. The medicinal chemistry evolution of antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is Drug Antibody Ratio (DAR) in Biotherapeutics? [phenomenex.com]
- 8. Antibody-Drug Conjugates (ADCs) and Drug–Antibody Ratio (DAR) [biointron.com]
- 9. Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. purepeg.com [purepeg.com]
- 11. researchgate.net [researchgate.net]
- 12. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ADC linkers: Definition and examples - ProteoGenix [proteogenix.science]
- 14. The High Hydrophilicity of ADC Linker Has Become the Main Trend in Modification | AxisPharm [axispharm.com]
- 15. Fundamental properties and principal areas of focus in antibody–drug conjugates formulation development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analytical Techniques for Antibody-Drug Conjugates [pharmafocusamerica.com]
- 17. cytivalifesciences.com [cytivalifesciences.com]
- 18. lcms.cz [lcms.cz]
- 19. agilent.com [agilent.com]
- 20. agilent.com [agilent.com]
- 21. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 22. A Review on ADC Linkers: Cleavable and Non-Cleavable Linker Design and Stability Evaluation - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
challenges in scaling up MC-Val-Ala-PAB-Cl ADC production
This guide addresses the technical challenges in scaling up Antibody-Drug Conjugates (ADCs) utilizing the MC-Val-Ala-PAB-Cl linker system.
Technical Context: The MC-Val-Ala-PAB-Cl System
-
MC (Maleimidocaproyl): The bioconjugation handle.[] It reacts with interchain cysteines on the antibody via a Michael addition. Challenge: Susceptible to hydrolysis (ring-opening) or retro-Michael deconjugation.
-
Val-Ala (Valine-Alanine): The protease-cleavable dipeptide.[2][3] Advantage:[3][4] generally less hydrophobic than the industry-standard Val-Cit (Valine-Citrulline), allowing for higher Drug-Antibody Ratios (DAR) with reduced aggregation propensity [1].
-
PAB (p-Aminobenzyl Alcohol): The self-immolative spacer.[2][5]
-
Cl (Chloride): The electrophilic activation site (typically a chloroformate or benzyl chloride analog) used to attach the cytotoxic payload (e.g., MMAE, PBD dimer) to the linker.
-
Critical Distinction:MC-Val-Ala-PAB-Cl is the linker intermediate. In ADC production, this must first be reacted with the payload to form the Drug-Linker , which is then conjugated to the antibody.
-
Module 1: Reagent Handling & Drug-Linker Synthesis
Q1: We are observing low conjugation efficiency of the payload to the MC-Val-Ala-PAB-Cl linker. The chloride seems unreactive. What is happening?
Root Cause: Rapid Hydrolysis of the Chloride. The "Cl" moiety (often a chloroformate or benzyl chloride) is extremely moisture-sensitive. Exposure to trace water in solvents or the atmosphere hydrolyzes the chloride to the alcohol (PAB-OH), rendering it unreactive toward the payload's amine/hydroxyl group.
Troubleshooting Protocol:
-
Solvent Anhydrous Verification: Ensure all solvents (DMF, DMAc) are "anhydrous grade" (<50 ppm water) and stored over activated molecular sieves (3Å or 4Å).
-
Inert Atmosphere: All weighing and reaction setup must occur under a nitrogen or argon blanket.
-
Quality Control (QC) Check: Run a quick LC-MS of the starting material immediately before reaction.
-
Target Mass: [M+H]+ of MC-Val-Ala-PAB-Cl.
-
Impurity Mass: [M+H]+ of MC-Val-Ala-PAB-OH (Mass - 18.5 Da or + OH shift depending on ionization). If >5% -OH is present, the reagent is compromised.
-
Q2: The Maleimide group is degrading before we even start conjugation. How do we stabilize the stock solution?
Root Cause: Maleimide Hydrolysis or Ring-Opening.[6] Maleimides hydrolyze to maleamic acid at pH > 7.5 or in the presence of nucleophilic buffer components.
Corrective Action:
-
Storage: Store solid MC-Val-Ala-PAB-Cl at -20°C or -80°C under argon.
-
Reconstitution: Dissolve in DMSO or DMAc immediately before use. Do not store DMSO stock solutions for >24 hours, as DMSO is hygroscopic and can facilitate slow hydrolysis.
-
Acid Stabilization: For short-term storage of the Drug-Linker stock, maintain a slightly acidic environment (0.1% TFA or acetic acid) in the organic solvent to inhibit maleimide ring opening [2].
Module 2: Conjugation & Aggregation Control
Q3: Despite Val-Ala being less hydrophobic than Val-Cit, we see significant aggregation (HMWS > 10%) at DAR 8. Why?
Root Cause: "Hydrophobic Patching" & Solvent Shock. While Val-Ala is less hydrophobic than Val-Cit, the payload (e.g., PBD, MMAE) often dominates the hydrophobicity profile.[7] When the organic Drug-Linker solution hits the aqueous antibody stream, local high concentrations cause immediate precipitation or non-covalent aggregation before the covalent bond forms.
Troubleshooting Protocol:
-
Cosolvent Optimization: Limit organic solvent (DMSO/DMAc) in the final reaction to 10-15% (v/v) .
-
Addition Strategy: Do not add the drug-linker as a bolus. Use a continuous flow injection or slow dropwise addition with high agitation (Reynolds number > 4000) to ensure rapid dispersion.
-
Temperature: Lower the reaction temperature to 4°C - 10°C. Hydrophobic interactions are entropy-driven and are weaker at lower temperatures [3].
Q4: How do we prevent "Retro-Michael" deconjugation during scale-up?
Mechanism: The Thiosuccinimide ring (formed after conjugation) can reverse, releasing the drug-linker to albumin or glutathione in plasma (or during storage).
Solution: Thiosuccinimide Ring Hydrolysis. Intentionally hydrolyzing the ring after conjugation creates a stable linear succinamide, preventing the reverse reaction.[8]
-
Protocol: After conjugation, raise pH to 8.5–9.0 for 1–2 hours at 37°C.
-
Risk: Ensure the payload linkage (Val-Ala-PAB) is not sensitive to this pH. Val-Ala is generally stable at pH 9.0 for short durations.
Module 3: Downstream Processing (TFF & Purification)
Q5: Our TFF flux decays rapidly (fouling) during the removal of free drug-linker. How do we fix this?
Root Cause: Free Drug-Linker Precipitation. Free MC-Val-Ala-PAB-Payload is hydrophobic. As you diafilter into buffer, the organic solvent concentration drops. If it drops too fast, the free drug precipitates on the membrane surface.
Step-by-Step TFF Optimization:
-
Membrane Selection: Use PES (Polyethersulfone) or Regenerated Cellulose (RC) membranes. Avoid PVDF (binds hydrophobic drugs).
-
The "Chase" Method:
-
Step 1: Diafilter with buffer containing the same % organic solvent as the reaction mix (e.g., 10% DMSO) for 5-7 diavolumes (DV). This keeps the free drug soluble while removing it.
-
Step 2: Once free drug is <1%, diafilter into the final formulation buffer (0% DMSO).
-
-
TMP Control: Maintain a low Trans-Membrane Pressure (TMP < 10-15 psi) to prevent gel-layer formation.
Visualizations
Diagram 1: MC-Val-Ala-PAB-Cl Conjugation Workflow & QC Points
Caption: Critical path for MC-Val-Ala-PAB-Cl utilization, highlighting the pre-conjugation synthesis step and QC checkpoints.
Diagram 2: Aggregation Troubleshooting Decision Tree
Caption: Logic flow for diagnosing the root cause of high molecular weight species (HMWS) during scale-up.
Quantitative Data: Val-Ala vs. Val-Cit
| Feature | MC-Val-Ala-PAB | MC-Val-Cit-PAB | Impact on Scale-Up |
| Hydrophobicity | Lower (Relative) | Higher | Val-Ala allows higher DAR (up to 7.[2]4) with less precipitation [1]. |
| Cleavage Enzyme | Cathepsin B | Cathepsin B | Similar release mechanism; Val-Ala may have different kinetics depending on payload. |
| Plasma Stability | High (Mouse/Human) | High (Human), Lower (Mouse) | Val-Ala is generally more stable in mouse plasma, aiding preclinical scaling [4]. |
| Aggregation Risk | Moderate | High | Val-Ala is preferred for highly hydrophobic payloads like PBDs. |
References
-
BenchChem. (2025).[2][3][8] A Comparative Guide to the Stability of Val-Ala and Val-Cit Linkers in Human Plasma. Retrieved from
-
Sigma-Aldrich. (2025). Technical Support Center: Troubleshooting Maleimide Hydrolysis in Bioconjugation. Retrieved from
-
Pharmaceutical Technology. (2018). Tackling Aggregation Challenges in ADC Production. Retrieved from
-
National Institutes of Health (NIH). (2018). Impact of cathepsin B-sensitive triggers and hydrophilic linkers on in vitro efficacy. Retrieved from
Sources
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]
- 5. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Mitigating Off-Target Toxicity in MC-Val-Ala-PAB Conjugates
Executive Summary
The MC-Val-Ala-PAB linker system (Maleimidocaproyl-Valine-Alanine-p-Aminobenzyl Alcohol) is a staple in Antibody-Drug Conjugate (ADC) design, favored for its rapid Cathepsin B cleavage kinetics and simplified synthesis compared to Val-Cit analogs. However, users frequently encounter off-target toxicity —specifically hepatotoxicity and neutropenia.
This toxicity is rarely due to the "Cl" (chloride/chloroformate) leaving group used during synthesis, but rather the hydrophobicity of the resulting conjugate . The MC-Val-Ala-PAB moiety, especially when paired with hydrophobic payloads (e.g., PBDs, MMAE), promotes aggregate formation. These aggregates are rapidly cleared by the Reticuloendothelial System (RES) in the liver, leading to dose-limiting toxicities.
This guide provides a root-cause analysis and mitigation workflows for these specific failure modes.
Module 1: Troubleshooting High Hepatotoxicity & Clearance
Q: My MC-Val-Ala-PAB ADC shows rapid clearance and high liver accumulation in mice, even though the target antigen is not expressed in the liver. Why?
A: You are likely observing "Hydrophobicity-Driven Non-Specific Uptake."
Unlike Val-Cit, the Val-Ala dipeptide is slightly more hydrophobic. When conjugated at high Drug-to-Antibody Ratios (DAR > 4), the exposed hydrophobic surface area of the antibody increases drastically. This triggers two mechanisms:
-
Aggregation: The ADCs form soluble aggregates that are avidly scavenged by Kupffer cells in the liver.
-
Macropinocytosis: Hepatocytes internalize hydrophobic proteins via non-receptor-mediated pathways.
Diagnostic Workflow:
-
Check the DAR Distribution: Is your mean DAR skewed by a high-DAR fraction (e.g., DAR 8)?
-
Assess Hydrophobicity (HIC): Does your conjugate elute late on a Hydrophobic Interaction Chromatography column?
Mitigation Strategy:
-
Reduce DAR: Target a DAR of 2–4 using engineered cysteines (site-specific) rather than stochastic lysine conjugation.
-
PEGylation: Introduce a PEG spacer (e.g., PEG4 or PEG8) between the MC and Val-Ala moieties to mask the hydrophobicity.
Visual Logic: The Hydrophobicity Trap
Figure 1: Mechanism of off-target toxicity driven by hydrophobicity-induced aggregation.[1]
Module 2: Linker Stability & Premature Release
Q: We detect free payload in plasma samples before the ADC reaches the tumor. Is the Val-Ala linker unstable?
A: Val-Ala is susceptible to non-specific cleavage by extracellular esterases and elastases.
While Val-Ala is designed for intracellular cleavage by Cathepsin B, it is not perfectly stable in circulation.
-
Mouse vs. Human Plasma: Val-Ala is notoriously less stable in mouse plasma due to high levels of carboxylesterase (Ces1c). This often leads to "false positive" toxicity signals in preclinical rodent models that may not translate to humans.
-
Neutrophil Elastase: In inflammatory environments, secreted elastase can cleave Val-Ala, releasing the payload near healthy neutrophils, causing neutropenia.
Troubleshooting Steps:
-
Species Cross-Check: Compare stability in Mouse Plasma vs. Human Plasma. If stable in human but unstable in mouse, the toxicity might be an artifact of the model.
-
Inhibitor Profiling: Add specific esterase inhibitors (e.g., BNPP) to the plasma assay to confirm the cleavage mechanism.
Module 3: Experimental Protocols
Protocol A: Hydrophobic Interaction Chromatography (HIC) for Liability Assessment
Purpose: To quantify the "stickiness" of your ADC and predict liver uptake.
Reagents:
-
Mobile Phase A: 1.5 M Ammonium Sulfate, 25 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, 20% Isopropanol.
-
Column: TSKgel Butyl-NPR (Tosoh Bioscience) or equivalent non-porous resin.
Step-by-Step:
-
Equilibration: Equilibrate column with 100% Mobile Phase A at 0.8 mL/min.
-
Injection: Inject 10–20 µg of ADC.
-
Gradient: Run a linear gradient from 0% B to 100% B over 15 minutes.
-
Analysis:
-
Calculate the HIC Retention Time (Rt) relative to the unconjugated antibody.
-
Pass Criteria: Shift in Rt < 2 minutes compared to naked mAb (for low hydrophobicity).
-
Fail Criteria: Broad peaks or shift > 5 minutes indicates high aggregation risk.
-
Protocol B: Plasma Stability Assay (Differential Species)
Purpose: To distinguish between enzymatic instability and chemical degradation.
Step-by-Step:
-
Preparation: Incubate ADC (10 µg/mL) in:
-
Sterile Human Plasma (pooled).
-
Sterile Mouse Plasma (Balb/c).
-
PBS (Control).
-
-
Incubation: Maintain at 37°C for 96 hours. Aliquot samples at T=0, 24, 48, 96h.
-
Extraction: Quench aliquots with cold acetonitrile (containing internal standard) to precipitate proteins. Centrifuge at 14,000 x g.
-
LC-MS/MS: Analyze supernatant for Free Payload (e.g., MMAE) and Linker-Payload species.
-
Interpretation:
-
High release in Mouse, Low in Human: Likely Ces1c mediated (Mouse-specific artifact).
-
High release in both: Chemical instability or broad protease susceptibility.
-
FAQ: Common Synthesis Issues
Q: Does the "Cl" in MC-Val-Ala-PAB-Cl contribute to toxicity? A: No. The "Cl" (chloride) or "chloroformate" is the leaving group that reacts with the amine of your payload (e.g., MMAE) to form a stable carbamate bond. Once conjugated, the Cl is removed. If you see toxicity, it is not from the chloride but from the linker-payload physicochemical properties .
Q: Can I switch to Val-Cit to fix the toxicity? A: Not necessarily. Val-Cit is more hydrophilic than Val-Ala, which may reduce aggregation-driven liver toxicity. However, Val-Cit is generally less stable in human plasma than Val-Ala due to susceptibility to other proteases. The switch should be guided by HIC data: if Val-Ala is causing aggregation, switch to a PEGylated linker (e.g., MC-PEG4-Val-Ala) rather than just changing the dipeptide.
Troubleshooting Flowchart
Figure 2: Decision matrix for diagnosing the source of ADC toxicity.
References
-
Lyon, R. P., et al. (2015). "Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index."[2] Nature Biotechnology. Link
- Key finding: Demonstrates the direct link between ADC hydrophobicity (HIC retention) and rapid clearance/liver toxicity.
-
Dorywalska, M., et al. (2016). "Molecular Basis of Valine-Citrulline-PABC Linker Instability in Antibody-Drug Conjugates." Molecular Cancer Therapeutics. Link
- Key finding: Discusses the enzymatic cleavage mechanisms, including the differences between mouse and human plasma stability.
-
McCombs, J. R., & Owen, S. C. (2015). "Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry." The AAPS Journal. Link
- Key finding: Comprehensive review of linker chemistries, including MC-Val-Ala-PAB, and their stability profiles.
-
Seoudi, R., et al. (2024). "Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates." Journal of Medicinal Chemistry. Link
- Key finding: Highlights strategies to mitigate hydrophobicity-induced aggreg
Sources
strategies for enhancing the stability of MC-Val-Ala-PAB-Cl ADCs
The following technical guide is structured as a specialized support center for researchers working with MC-Val-Ala-PAB-Cl based Antibody-Drug Conjugates (ADCs). It prioritizes field-proven strategies to mitigate the inherent instability of the maleimide linkage and the aggregation risks associated with the Val-Ala dipeptide system.
Status: Operational | Tier: Level 3 (Senior Scientist) System Focus: Maleimidocaproyl-Valine-Alanine-p-Aminobenzyl-Chloride Linker Systems[1]
Executive Summary
The MC-Val-Ala-PAB linker system is a critical alternative to the classic Val-Cit (Valine-Citrulline) linker, particularly favored for hydrophobic payloads like PBD dimers (e.g., Loncastuximab tesirine) due to its lower hydrophobicity.[1] However, users frequently encounter two distinct stability failure modes:[1]
-
Chemical Instability: The retro-Michael addition of the maleimide ring in plasma, leading to payload deconjugation.[2]
-
Physical Instability: Aggregation driven by the payload's hydrophobicity, despite the Val-Ala advantage.[3]
This guide provides troubleshooting protocols to address these specific failure points.
Module 1: Chemical Stability & Plasma Integrity
Issue: My ADC shows rapid loss of Drug-to-Antibody Ratio (DAR) in plasma incubation assays (37°C), but the peptide linker remains intact.
Diagnosis: The Retro-Michael Reversal
The Maleimidocaproyl (MC) moiety attaches to the antibody via a thiosuccinimide ring. This bond is not permanent.[4] In plasma, the reaction is reversible (Retro-Michael addition), regenerating the free maleimide-linker.[1] This free species is rapidly scavenged by Albumin (which has a free cysteine at Cys34), effectively stripping the drug from your antibody.
Protocol: Controlled Thiosuccinimide Ring Hydrolysis
To permanently lock the payload to the antibody, you must convert the metastable thiosuccinimide ring into a stable hydrolyzed succinamic acid derivative.
The Fix: While "self-hydrolyzing" maleimides (e.g., mDPR) are the gold standard for new designs, standard MC linkers can be stabilized post-conjugation via controlled pH modulation.
Step-by-Step Stabilization Workflow:
-
Conjugation: Perform standard cysteine conjugation at pH 7.0–7.4.
-
Quenching: Remove excess drug-linker immediately to prevent non-specific binding.[1]
-
Controlled Hydrolysis (The "Locking" Step):
-
Buffer Exchange: Move ADC into a high-capacity buffer (e.g., 50 mM Borate or Carbonate/Bicarbonate).[1]
-
pH Adjustment: Elevate pH to 8.5 – 9.0 (Caution: Do not exceed pH 9.2 to avoid antibody deamidation).
-
Incubation: Incubate at 37°C for 2–4 hours or 25°C for 12–24 hours .
-
Monitoring: Use Hydrophobic Interaction Chromatography (HIC) or LC-MS to monitor the mass shift (+18 Da corresponds to hydrolysis).[1]
-
Neutralization: Slowly lower pH back to 6.0–6.5 using dilute acetic acid or succinic acid.
-
Critical Warning: This process is stress-inducing. You must validate that the antibody binding affinity (KD) is unchanged after the high-pH excursion.
Visualization: Retro-Michael vs. Hydrolysis Pathway
The following diagram illustrates the kinetic competition between deconjugation (bad) and hydrolysis (stabilization).[1][5]
Caption: Kinetic competition between the reversible Retro-Michael pathway (red) leading to drug loss, and the irreversible Hydrolysis pathway (green) which stabilizes the ADC.[1][5]
Module 2: Physical Stability & Aggregation Control
Issue: Precipitation or high molecular weight (HMW) species observed immediately after conjugation or during storage.
Diagnosis: Hydrophobic Patching
Although Val-Ala is less hydrophobic than Val-Cit, the payloads attached to it (often PBDs or chlorinated toxins) are extremely lipophilic.[1] When conjugated, these payloads create "hydrophobic patches" on the antibody surface, driving protein-protein association.[1]
Troubleshooting Table: Formulation & Process Parameters
| Parameter | Recommended Specification | Mechanism of Action |
| Cosolvent (Conjugation) | DMA or DMSO (5–10% v/v) | Maintains solubility of the MC-Val-Ala-PAB-Cl reagent during reaction.[1] Do not exceed 10% to avoid mAb unfolding. |
| Drug-to-Antibody Ratio (DAR) | Target DAR 2–4 | High DAR (>4) exponentially increases aggregation risk with this linker class.[1] |
| Buffer System | Histidine-Sucrose (pH 6.0) | Histidine provides buffering; Sucrose acts as a cryoprotectant and preferential exclusion agent to stabilize the protein shell.[1] |
| Surfactant | PS-20 or PS-80 (0.02%) | Compels surfactant to coat hydrophobic patches, preventing ADC-ADC interaction.[1] |
Advanced Protocol: Solid-Phase Conjugation ("Lock-Release")
If liquid-phase conjugation consistently yields aggregates, switch to a solid-phase approach.[1]
-
Immobilize: Bind the antibody to a Protein A resin.
-
Conjugate: Flow the MC-Val-Ala-PAB-Cl + Payload reagent over the column.[1]
-
Wash: Remove excess organic solvent and free drug.
-
Elute: Release the purified, monomeric ADC into a formulation buffer containing surfactants.
Module 3: Enzymatic Efficiency (The Val-Ala Advantage)
Issue: Slow payload release in tumor cells compared to Val-Cit controls.
Diagnosis: Cathepsin B Kinetics
The Val-Ala dipeptide is a substrate for Cathepsin B, but its cleavage kinetics differ from Val-Cit.[1][8] Val-Ala is generally cleaved slower than Val-Cit in isolated enzyme assays but maintains comparable efficacy in vivo due to better lysosomal stability against other proteases.[1]
FAQ: Optimization
Q: Should I switch to Val-Cit if cleavage is slow? A: Not necessarily. Val-Ala is preferred for PBD dimers because Val-Cit-PBD conjugates are notoriously prone to aggregation.[1] The slight reduction in cleavage rate is a trade-off for the ability to manufacture a monomeric ADC.
-
Verification: Ensure your payload attachment (via the PAB-Cl end) does not sterically hinder the Cathepsin B active site.[1]
References & Grounding[1]
-
Lyon, R. P., et al. (2014).[1] "Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates."[1] Nature Biotechnology.[1] Link
-
Core citation for the mechanism of maleimide hydrolysis and stability.
-
-
Tumey, L. N., et al. (2014).[1] "Mild method for succinimide hydrolysis on ADCs." Bioconjugate Chemistry. Link[1]
-
Source for the pH 8-9 stabilization protocol.
-
-
Shang, Y., et al. (2019).[1] "Rational Design of Antibody-Drug Conjugates: Selected Linkers." Bioconjugate Chemistry. Link[1]
-
Comparison of Val-Ala vs. Val-Cit hydrophobicity and aggregation profiles.
-
-
AdcBio. (2020).[1][6] "Lock-Release Technology for Aggregation Control." Pharmaceutical Technology.[1][9] Link
-
Source for solid-phase conjugation strategies to mitigate aggregation.
-
-
BenchChem. (2025).[1][3][7] "A Comparative Guide to the Stability of Val-Ala and Val-Cit Linkers." Technical Notes. Link
-
Reference for specific reagent properties of MC-Val-Ala-PAB.
-
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]
- 5. scite.ai [scite.ai]
- 6. biopharminternational.com [biopharminternational.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pharmtech.com [pharmtech.com]
analytical methods for detecting impurities in MC-Val-Ala-PAB-Cl synthesis
Welcome to the Technical Support Center for Antibody-Drug Conjugate (ADC) linker synthesis. As a Senior Application Scientist, I frequently consult on the analytical challenges surrounding the MC-Val-Ala-PAB-Cl (Maleimidocaproyl-L-valine-L-alanine-p-aminobenzyl chloride) intermediate.
While the Val-Ala dipeptide sequence is highly favored in modern ADC design due to its lower hydrophobicity and reduced aggregation tendencies compared to Val-Cit[1], the MC-Val-Ala-PAB-Cl molecule is a highly reactive, multi-functional intermediate. It contains a base-sensitive maleimide, a chiral dipeptide prone to epimerization, and a highly electrophilic benzylic chloride. Standard analytical methods often destroy this molecule during the assay itself, leading to false-positive impurity reports.
This guide provides field-proven troubleshooting strategies, self-validating analytical protocols, and the mechanistic causality behind common synthesis failures.
Analytical Workflow for Impurity Profiling
Analytical workflow for detecting impurities in MC-Val-Ala-PAB-Cl synthesis.
Troubleshooting FAQs
Q: My LC-MS data shows a major peak with a mass shift of +18 Da relative to the target MC-Val-Ala-PAB-Cl. Is this a synthesis failure? A: This is the classic signature of maleimide ring hydrolysis, which converts the maleimide into an open-ring maleamic acid[].
-
Causality: The maleimide group is highly susceptible to base-catalyzed hydrolysis. This usually occurs during aqueous workups if the pH exceeds 6.0, or if the sample is left sitting in an unbuffered aqueous solution prior to injection.
-
Validation & Prevention: To determine if this is an artifact of your analytical method or a true synthesis impurity, prepare a fresh sample in anhydrous acetonitrile and run a rapid UHPLC gradient. If the +18 Da peak disappears, the hydrolysis was occurring on-column or in the autosampler vial. Always ensure synthesis workups avoid basic aqueous washes.
Q: I am losing the benzylic chloride during HPLC analysis, but NMR of the bulk powder confirms its presence. Why is the LC-MS showing PAB-OH? A: You are observing on-column solvolysis. The benzylic chloride (PAB-Cl) is a highly reactive electrophile designed to alkylate payloads. When exposed to protic solvents (like water or methanol) during reversed-phase chromatography, it rapidly hydrolyzes back to PAB-OH or forms PAB-OMe.
-
Causality: The high pressure and protic environment of an LC-MS system actively degrade the benzylic chloride.
-
Validation: Look at the isotopic signature in your mass spectra. Intact MC-Val-Ala-PAB-Cl will display a distinct 3:1 isotopic ratio due to the
and naturally occurring isotopes[]. If your primary peak lacks this 3:1 ratio and shows a mass shift of -18.4 Da, the chloride has been displaced by a hydroxyl group. Never use methanol as a sample diluent.
Q: After conjugating MC-Val-Ala-PAB-Cl to my payload, I see two closely eluting peaks with identical masses. What causes this? A: This indicates dipeptide epimerization, resulting in a mixture of the desired L,L-diastereomer and an L,D or D,L-epimer.
-
Causality: Epimerization typically occurs during the amide coupling steps (e.g., attaching MC-Val to Ala, or MC-Val-Ala to PAB-OH) if the carboxyl group is over-activated (e.g., excessive HATU/DIPEA), leading to the formation of an oxazolone intermediate that rapidly racemizes.
-
Detection: Standard C18 columns cannot reliably resolve these isobaric diastereomers. You must implement a chiral chromatography method to screen the MC-Val-Ala-PAB-Cl intermediate before proceeding to payload conjugation.
Quantitative Impurity Profiling
Use the following table to rapidly identify impurities based on their chromatographic and mass spectrometric behavior.
| Impurity Type | Structural Modification | Mass Shift (Δ Da) | Isotopic Signature | Chromatographic Behavior (RP-HPLC) |
| Maleamic Acid | Maleimide ring hydrolysis | +18.01 | Retains 3:1 Cl ratio | Elutes 0.5 - 1.0 min earlier (more polar) |
| PAB-OH | Benzylic chloride solvolysis | -18.44 | Loss of 3:1 Cl ratio | Elutes earlier; highly dependent on gradient |
| PAB-OMe | Methanolysis (Artifact) | -4.42 | Loss of 3:1 Cl ratio | Elutes slightly later than PAB-OH |
| D-Val/D-Ala Epimer | Chiral inversion at | 0.00 | Retains 3:1 Cl ratio | Co-elutes on C18; requires Chiral LC |
| Des-MC | Missing Maleimidocaproyl group | -193.10 | Retains 3:1 Cl ratio | Much earlier elution; lacks 220 nm UV absorbance |
Standard Operating Procedures
Protocol 1: LC-MS Profiling of MC-Val-Ala-PAB-Cl (Self-Validating Method)
Purpose: To accurately quantify intact MC-Val-Ala-PAB-Cl while actively preventing on-column solvolysis and maleimide hydrolysis[].
-
Sample Preparation: Dissolve the solid intermediate in 100% anhydrous Acetonitrile (ACN) to a concentration of 1.0 mg/mL. Critical: Do not use methanol or water as the diluent, as this will initiate immediate solvolysis. Keep the autosampler at 4°C.
-
Chromatographic Setup:
-
Column: Sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm) to ensure rapid elution.
-
Mobile Phase A: Water + 0.1% Formic Acid (FA). The acidic pH suppresses maleimide ring opening.
-
Mobile Phase B: Acetonitrile + 0.1% FA.
-
-
Gradient Elution: Run a steep, rapid gradient (e.g., 10% B to 90% B over 4.0 minutes) at a high flow rate (0.5 mL/min). Causality: This minimizes the residence time of the reactive benzylic chloride in the aqueous mobile phase, preventing degradation.
-
Mass Spectrometry & Self-Validation (ESI+): Monitor the
ion. Validation Check: The analytical run is only considered valid if the target peak exhibits the characteristic 3:1 isotopic ratio ( : ). If this ratio is absent, the method failed to preserve the analyte; you must adjust the gradient to be faster or lower the column temperature.
Protocol 2: Chiral HPLC for Epimer Detection
Purpose: To detect D-Val or D-Ala impurities prior to payload conjugation, preventing the costly synthesis of diastereomeric ADCs.
-
Sample Preparation: Dissolve the sample in a compatible solvent for normal-phase chiral LC (e.g., Hexane/Isopropanol 50:50).
-
Column Selection: Use an immobilized polysaccharide chiral stationary phase (e.g., Chiralpak IC or IA, 4.6 x 250 mm, 5 µm).
-
Isocratic Elution: Run an isocratic mobile phase of Hexane/Isopropanol (typically 70:30 or 60:40) at 1.0 mL/min. Causality: Isocratic conditions provide the highest theoretical plates and resolution for closely related isobaric diastereomers that would otherwise co-elute in gradient reversed-phase methods.
-
Detection: Monitor UV absorbance at 254 nm (optimal for the p-aminobenzyl chromophore) and 220 nm (optimal for the maleimide and amide bonds).
References
-
Creative Biolabs. "ADC Panoramic Overview-Linker". Creative Biolabs. URL:[Link]
Sources
Validation & Comparative
Comparative Guide: Val-Ala vs. Val-Cit Linker Stability in Plasma
[1][2][3][4][5][6]
Executive Summary
In the development of Antibody-Drug Conjugates (ADCs), the choice between Valine-Citrulline (Val-Cit) and Valine-Alanine (Val-Ala) linkers is a critical decision that impacts manufacturability, preclinical modeling, and clinical translation.[1]
While Val-Cit remains the industry standard with extensive clinical validation (e.g., Brentuximab vedotin, Polatuzumab vedotin), it suffers from a well-documented instability in mouse plasma due to extracellular carboxylesterase 1C (Ces1c). This artifact complicates preclinical safety and efficacy studies.
Val-Ala has emerged as a robust alternative.[2][3] It offers superior stability in mouse plasma , making it a more translationally relevant model for human pharmacokinetics (PK) in rodents.[4] Furthermore, Val-Ala is less hydrophobic , reducing aggregation risks for hydrophobic payloads (like PBD dimers) and enabling higher Drug-to-Antibody Ratios (DAR).[2][5][1][6]
Mechanistic Foundation
To understand the stability differences, one must distinguish between the intended intracellular cleavage and the unintended extracellular degradation.
The Target: Intracellular Cathepsin B
Both linkers are dipeptides designed to be substrates for Cathepsin B , a lysosomal cysteine protease overexpressed in many tumor cells.[5][6]
-
Mechanism: Upon internalization, the ADC is trafficked to the lysosome.[2][1] Cathepsin B cleaves the amide bond between the dipeptide and the spacer (usually PABC), triggering self-immolation and payload release.[1]
-
Efficiency: Val-Cit is cleaved rapidly. Val-Ala is cleaved at approximately 50% the rate of Val-Cit in isolated enzyme assays, but this rate is generally sufficient for effective intracellular payload delivery.
The Problem: Extracellular Ces1c (The "Mouse Trap")
The primary stability divergence occurs in the systemic circulation of mice.
-
Mouse Plasma: Contains high levels of Carboxylesterase 1C (Ces1c) , an enzyme absent in humans. Ces1c recognizes the Val-Cit motif and cleaves it prematurely in circulation.[7]
-
Consequence: This leads to "false positive" toxicity in mice and underestimation of the ADC's half-life, creating a disconnect between murine data and human clinical reality.
-
Val-Ala Advantage: The Val-Ala motif is structurally resistant to Ces1c, maintaining stability in mouse circulation comparable to that in human plasma.
Visualization: The Stability Divergence
Figure 1: Mechanism of linker instability in mouse plasma. Val-Cit is vulnerable to Ces1c, while Val-Ala remains stable.[4]
Comparative Analysis
The following data synthesizes findings from multiple comparative studies involving auristatin (MMAE) and PBD payloads.
Table 1: Plasma Stability & Physicochemical Properties[11]
| Feature | Val-Cit Linker | Val-Ala Linker | Verdict |
| Human Plasma Stability | High (t½ > 7 days) | High (t½ > 7 days) | Tie (Both excellent for clinical use) |
| Mouse Plasma Stability | Low (t½ ~4–12 hours) | High (t½ > 60 hours) | Val-Ala Wins (Critical for preclinical models) |
| Cynomolgus Monkey Stability | High | High | Tie |
| Hydrophobicity | High | Low | Val-Ala Wins (Better solubility) |
| Aggregation Risk | High (at DAR > 4) | Low (Supports DAR ~8) | Val-Ala Wins (Better manufacturability) |
| Cathepsin B Cleavage Rate | Fast (100% relative) | Slower (~50% relative) | Val-Cit Wins (Theoretically, but Val-Ala is sufficient) |
Key Insight: The "Mouse Plasma" Artifact
Researchers often observe that Val-Cit ADCs lose their conjugated payload rapidly in mice (e.g., 50% loss in 12 hours). This is not a predictor of human instability. However, it complicates the establishment of PK/PD relationships.
-
Recommendation: If using Val-Cit, consider using Ces1c-knockout mice or broad-spectrum esterase inhibitors to validate data. Alternatively, switch to Val-Ala to bypass the issue entirely.
Experimental Protocol: Plasma Stability Assay
This protocol uses Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the release of free payload over time.[5] This is the gold standard for stability assessment.
Materials
-
Plasma: Pooled plasma (Mouse, Human, Cynomolgus Monkey) with Lithium Heparin or EDTA.
-
Test Article: ADC stock solution (typically 1–10 mg/mL).
-
Internal Standard (IS): Stable isotope-labeled payload or structural analog.
-
Precipitation Solvent: Acetonitrile (ACN) or Methanol (MeOH) with 0.1% Formic Acid.
Step-by-Step Workflow
Step 1: Incubation
-
Thaw plasma at 37°C.
-
Spike ADC into plasma to a final concentration of 10–100 µg/mL .
-
Incubate in a water bath or thermomixer at 37°C .
-
Timepoints: Collect samples at 0h, 6h, 24h, 48h, 72h, and 96h (extend to 7 days for human/monkey).
Step 2: Sample Processing (Protein Precipitation)
-
Transfer 50 µL of plasma sample to a fresh tube.
-
Add 150–200 µL of cold Precipitation Solvent (containing Internal Standard).
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins (including the ADC).
-
Note: This step separates the free payload (supernatant) from the intact ADC (pellet).
Step 3: LC-MS/MS Analysis
-
Transfer supernatant to an HPLC vial.
-
Inject onto a Reverse-Phase column (e.g., C18).
-
Mobile Phase: Gradient of Water (0.1% FA) and Acetonitrile (0.1% FA).
-
Detection: MRM (Multiple Reaction Monitoring) mode specific to the payload parent ion.
Step 4: Data Calculation
-
Calculate the concentration of free payload at each timepoint using a calibration curve.
-
Stability Metric: Express free payload as a percentage of the total theoretical payload loaded into the assay.
-
Formula:
-
Visualization: Assay Workflow
Figure 2: LC-MS/MS workflow for assessing plasma stability and free payload release.
References
-
Dorywalska, M., et al. (2016). Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design. Molecular Cancer Therapeutics.[8]
- Key Finding: Identified Ces1c as the cause of Val-Cit instability in mouse plasma.
-
Anami, Y., et al. (2018).Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice.
- Key Finding: Confirmed Val-Cit instability in mice vs. stability in humans/monkeys.
-
Lyon, R. P., et al. (2015).Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index.
-
Key Finding: Val-Ala linkers reduce aggregation and improve hydrophobicity profiles compared to Val-Cit.[1]
-
-
Pillay, V., et al. (2021).Antibody-Drug Conjugates: Recent Advances in Linker Chemistry. Pharmaceutics.
- Key Finding: Review of Val-Ala vs Val-Cit cleavage rates and clinical applic
-
BenchChem.
-
(General Reference for physicochemical properties)
-
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
Val-Ala vs. Val-Cit: A Head-to-Head Technical Assessment for ADC Optimization
Executive Summary
In the engineering of Antibody-Drug Conjugates (ADCs), the choice between Valine-Citrulline (Val-Cit) and Valine-Alanine (Val-Ala) cleavable linkers is rarely a matter of simple preference—it is a strategic decision dictated by payload hydrophobicity and desired Drug-to-Antibody Ratio (DAR).[1][2][3]
While Val-Cit remains the industry standard (e.g., Adcetris, Polivy) due to rapid cleavage kinetics, it suffers from poor solubility with hydrophobic payloads, often limiting DAR to <4. Val-Ala has emerged as the superior alternative for next-generation ADCs, particularly those utilizing PBD dimers. Its reduced hydrophobicity allows for DARs up to 7.4 with minimal aggregation, and it offers superior stability in murine models, circumventing the extracellular cleavage artifacts common with Val-Cit.[1]
Mechanistic Foundation: Protease-Mediated Cleavage
Both linkers utilize a dipeptide trigger designed for hydrolysis by lysosomal proteases, specifically Cathepsin B , following receptor-mediated endocytosis.[1][2]
The Cleavage Cascade
-
Recognition: Cathepsin B recognizes the dipeptide sequence.[2][3][4][5][6][7]
-
Hydrolysis: The amide bond between the P1 residue (Citrulline or Alanine) and the PABC (p-aminobenzyl carbamate) spacer is cleaved.[8][9]
-
Self-Immolation: The PABC spacer undergoes spontaneous 1,6-elimination, releasing carbon dioxide and the free cytotoxic payload.
Critical Difference: Val-Cit is cleaved approximately 2x faster than Val-Ala in isolated enzyme assays. However, intracellular data suggests Val-Ala cleavage rates are sufficient for therapeutic efficacy, rendering the kinetic difference negligible in many biological contexts [1].
Figure 1: General mechanism of protease-mediated payload release for dipeptide linkers.
Physicochemical Properties: The Aggregation Barrier
The most distinct advantage of Val-Ala is its contribution to developability . Hydrophobic payloads (e.g., PBD dimers, tubulysins) conjugated via Val-Cit often lead to precipitation or formation of high-molecular-weight aggregates (HMWS) at high DARs.
Val-Ala is less hydrophobic , acting as a solubilizing moiety that masks the lipophilicity of the payload.
Table 1: Physicochemical Comparison [2, 3][3]
| Feature | Val-Cit (Valine-Citrulline) | Val-Ala (Valine-Alanine) |
| Hydrophobicity | High (leads to aggregation) | Low (improves solubility) |
| Max Achievable DAR | Typically limited to ~4 | Up to ~7.4 |
| Aggregation at DAR 7 | High (>10% HMWS) | Low (<2% HMWS) |
| Cathepsin B Kinetics | Fast ( | Slower (approx. 50% of Val-Cit rate) |
| Payload Compatibility | Best for moderate hydrophobicity (MMAE) | Essential for high hydrophobicity (PBDs) |
Stability Profiles: The Murine Artifact
A critical confounding factor in preclinical development is the stability difference in mouse plasma.
-
Mouse Plasma: Val-Cit is susceptible to premature cleavage by Carboxylesterase 1C (Ces1C) , an enzyme present in rodent plasma but absent in humans.[9] This causes "false" toxicity signals and reduced efficacy in mouse models due to systemic payload release.
Val-Ala is resistant to Ces1C , making it a more robust tool for interpreting murine xenograft data without the need for Ces1C inhibitors or transgenic models [4].
Head-to-Head Efficacy Data
Despite slower cleavage kinetics, Val-Ala often matches or outperforms Val-Cit in vivo, primarily due to the ability to dose higher drug loads (High DAR) and improved pharmacokinetics (PK).
Case Study: Anti-HER2 ADCs (MMAE Payload)
In direct comparisons using anti-HER2 antibodies conjugated to MMAE:
-
In Vitro: Val-Cit ADCs showed slightly lower IC50 (more potent) in some cell lines due to faster release.
-
In Vivo: Val-Ala ADCs demonstrated comparable tumor regression to Val-Cit variants.[3][10] The slower release rate did not compromise therapeutic efficacy [5].
Case Study: PBD Dimers (SGN-CD33A Context)
For PBD dimers (e.g., SG3199), Val-Cit conjugates aggregated extensively.[11]
-
Val-Ala Result: Enabled a DAR of ~2.0 with <2% aggregation.
-
Outcome: The Val-Ala conjugate (SGN-CD33A) showed potent anti-leukemic activity and a wide therapeutic window, leading to its selection for clinical advancement over Val-Cit variants [3].
Experimental Protocols
To validate these linkers in your own pipeline, use the following standardized workflows.
Workflow Visualization
Figure 2: Step-by-step evaluation workflow for linker candidates.
Protocol A: Comparative Cathepsin B Cleavage Assay
Objective: Determine the half-life (
-
Preparation: Prepare a 10 mM stock of ADC in PBS.
-
Enzyme Activation: Activate human liver Cathepsin B (Sigma C8571) in acetate buffer (pH 5.0, 1 mM EDTA, 5 mM DTT) for 15 mins at 37°C. Final concentration: 5 µg/mL.
-
Incubation: Mix ADC (final conc. 5 µM) with activated Cathepsin B.
-
Sampling: Aliquot samples at t=0, 15, 30, 60, 120, and 240 mins.
-
Quenching: Stop reaction immediately with ice-cold acetonitrile (1:1 v/v) containing an internal standard.
-
Analysis: Centrifuge (14,000 x g, 10 min) and analyze supernatant via LC-MS/MS to quantify free payload.
-
Expectation: Val-Cit reaches 50% release faster than Val-Ala.
-
Protocol B: Plasma Stability (Mouse vs. Human)
Objective: Assess premature systemic release (Ces1C artifact check).
-
Source: Obtain pooled BALB/c mouse plasma and pooled human healthy plasma.
-
Incubation: Spike ADC (10 µg/mL) into plasma; incubate at 37°C.
-
Timepoints: 0, 24, 48, 96 hours.
-
Extraction: Protein A purification to isolate the ADC, followed by payload cleavage analysis OR organic extraction of the plasma to detect free payload.
-
Readout:
-
Val-Cit in Mouse: Significant free payload detected at 24h.
-
Val-Ala in Mouse: Minimal free payload (<5%) at 96h.
-
Critical Analysis & Recommendation
| Scenario | Recommended Linker | Rationale |
| Payload is Hydrophilic (e.g., Doxorubicin) | Val-Cit | Standard kinetics are sufficient; aggregation is rarely an issue. |
| Payload is Hydrophobic (e.g., PBD, Tubulysin) | Val-Ala | Critical for preventing aggregation and achieving DAR > 2. |
| High DAR Required (>4) | Val-Ala | Val-Cit often precipitates at high loading.[1] |
| Preclinical Mouse Models | Val-Ala | Avoids Ces1C-mediated instability artifacts. |
References
-
BenchChem. (2025).[1][2][3][5] Val-Ala vs. Val-Cit Linkers: A Comparative Guide for ADC Development. Retrieved from
-
Creative Biolabs. (2022). ADC Panoramic Overview: Linker Technologies. Retrieved from
-
MDPI Pharmaceuticals. (2021). The Chemistry Behind ADCs. Retrieved from
-
WuXi AppTec. (2026). A Review on ADC Linkers: Cleavable and Non-Cleavable Linker Design. Retrieved from
-
National Institutes of Health (NIH). (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Advances and Limitations of Antibody Drug Conjugates for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. A Review on ADC Linkers: Cleavable and Non-Cleavable Linker Design and Stability Evaluation - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
Validating Cathepsin B Cleavage of MC-Val-Ala-PAB Linkers: A Technical Comparison & Protocol Guide
Topic: Validating Cathepsin B Cleavage of MC-Val-Ala-PAB-Cl In Vitro Content Type: Publish Comparison Guide
Executive Summary
The validation of the MC-Val-Ala-PAB linker system is a critical checkpoint in Antibody-Drug Conjugate (ADC) development.[1] While Val-Cit (Valine-Citrulline) remains the industry standard, Val-Ala (Valine-Alanine) has emerged as a superior alternative for hydrophobic payloads (e.g., PBD dimers) due to its reduced aggregation propensity and higher achievable Drug-to-Antibody Ratios (DAR).[1]
This guide addresses the specific validation of MC-Val-Ala-PAB-Cl (and its functional derivatives). Note: MC-Val-Ala-PAB-Cl is a reactive intermediate.[1] To validate enzymatic cleavage, it must first be conjugated to a payload surrogate or allowed to hydrolyze to the alcohol form, as the highly reactive benzylic chloride will spontaneously hydrolyze in aqueous enzyme buffers. This guide details the conversion, comparative performance, and a self-validating in vitro assay protocol.
Part 1: Mechanism & Strategic Comparison
1.1 The Mechanism of Action
The cleavage event is a two-step cascade.[2] Cathepsin B, a lysosomal cysteine protease, recognizes the Val-Ala dipeptide sequence.[1][2][][4][5][6]
-
Enzymatic Hydrolysis: Cathepsin B cleaves the amide bond between Alanine and the PAB spacer.
-
1,6-Elimination (Self-Immolation): The resulting p-aminobenzyl (PAB) group becomes electron-rich and undergoes a spontaneous 1,6-elimination, releasing the free payload (or surrogate) and carbon dioxide.[1]
Figure 1: The cascade mechanism. Validation assays must detect the "Free Payload" species to confirm both enzymatic recognition and spacer self-immolation.
1.2 Comparative Analysis: Val-Ala vs. Val-Cit
Why switch from the standard Val-Cit?
| Feature | Val-Cit (Standard) | Val-Ala (Alternative) | Implication for Development |
| Hydrophobicity | High | Low | Val-Ala is critical for hydrophobic payloads (e.g., PBDs) to prevent ADC aggregation.[1][4][5][7] |
| Cathepsin B Kinetics | Val-Ala cleaves slower in isolation but is sufficient for effective lysosomal release.[1] | ||
| Plasma Stability | High (Human) / Low (Mouse*) | High (Human & Mouse) | Val-Ala shows improved stability in rodent models (resistant to Ces1C esterase).[1] |
| DAR Potential | Limited (often precipitates >4) | High (up to 8) | Enables higher drug loading without compromising solubility.[1] |
Supporting Data: Studies indicate Val-Ala linkers allow for DARs up to 7.4 with <10% aggregation, whereas Val-Cit conjugates often precipitate at similar loadings [1][2].[1][7]
Part 2: Experimental Protocol (In Vitro Validation)
Critical Pre-requisite: Do not add MC-Val-Ala-PAB-Cl directly to the enzyme buffer.[1] The benzylic chloride (Cl) is an alkylating agent.
-
Option A (Payload Surrogate): React MC-Val-Ala-PAB-Cl with a simple amine (e.g., benzylamine) or a fluorophore (e.g., 7-amino-4-methylcoumarin, though this usually requires the carboxylate form) to create a stable substrate.[1]
-
Option B (Hydrolysis Control): Allow the Cl to hydrolyze to MC-Val-Ala-PAB-OH in a mixed solvent system (DMSO/H2O) before the assay.[1] The assay then tracks the release of PAB-OH (benzyl alcohol).
Protocol: HPLC-Based Cleavage Assay
Objective: Determine the cleavage half-life (
Materials:
-
Substrate: 10 mM stock of MC-Val-Ala-PAB-Payload in DMSO.
-
Enzyme: Human Liver Cathepsin B (Recombinant).[1]
-
Activation Buffer: 25 mM Sodium Acetate, 1 mM EDTA, pH 5.0.[1]
-
Reducing Agent: 5 mM DTT (Dithiothreitol) or Cysteine (Essential for Cat B activity).[1]
-
Stop Solution: Cold Acetonitrile (MeCN) with 0.1% Formic Acid.[1]
Workflow:
Figure 2: Step-by-step workflow for the kinetic assay.
Step-by-Step Procedure:
-
Enzyme Activation (Critical): Cathepsin B is stored as an inactive zymogen or requires reduction of its active site cysteine.[1]
-
Mix Cathepsin B (final conc. 5-10 µg/mL) in Activation Buffer containing 5 mM DTT.[1]
-
Incubate at 37°C for 15 minutes. Failure to reduce the enzyme will result in <5% cleavage.
-
-
Reaction Initiation:
-
Dilute the Substrate stock into the activated enzyme mix to a final concentration of 20 µM. Keep DMSO < 2% to avoid denaturing the enzyme.
-
Control 1 (No Enzyme): Substrate + Buffer + DTT (Checks chemical stability).[1]
-
Control 2 (Inhibitor): Activated Enzyme + E-64 (10 µM) + Substrate (Confirms cleavage is enzymatic).[1]
-
-
Time-Course Sampling:
-
Incubate at 37°C.
-
Withdraw 50 µL aliquots at
minutes. -
Immediately dispense into 150 µL cold Acetonitrile (containing Internal Standard if using LC-MS).[1] Vortex to quench.
-
-
Analysis:
-
Centrifuge samples (10,000 x g, 5 min) to remove precipitated protein.[1]
-
Inject supernatant onto a C18 HPLC column.
-
Monitor: Disappearance of Substrate (Peak A) and appearance of Free Payload (Peak B).
-
Part 3: Data Interpretation & Troubleshooting
3.1 Expected Results
-
Val-Ala Linker: Expect ~50-80% cleavage within 2-4 hours depending on enzyme concentration.[1] It will be slower than Val-Cit but should reach completion overnight.[1]
-
Inhibitor Control: Should show >95% intact substrate.[1]
-
No Enzyme Control: Should show >98% intact substrate (verifies the linker doesn't hydrolyze spontaneously at pH 5.0).
3.2 Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| No Cleavage | Inactive Enzyme | Ensure DTT/Cysteine is fresh.[1] pH must be < 6.0 (optimal 5.0).[1] |
| Partial Cleavage (Stalls) | Product Inhibition | Dilute substrate; released PAB species can sometimes inhibit Cat B. |
| Cleavage in Control | Chemical Instability | The "Cl" group might be hydrolyzing. Ensure you converted MC-Val-Ala-PAB-Cl to a stable amide/carbamate before the assay.[1] |
References
-
BenchChem. Application Notes and Protocols for In Vitro Cathepsin B Cleavage Assay of ADC Linkers. (2025). [1]
-
BOC Sciences. Cathepsin B Cleavable Linker (Peptide Linker) Development Services.
-
Sterling Pharma Solutions. Stability of ADC linker payloads in sub-cellular fractions. (2025).
-
Debiopharm. A novel antibody drug conjugate linker enabling production of ADCs with high drug to antibody ratios.
-
MedChemExpress. MC-Val-Ala-PAB-PNP Product Data Sheet.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody-Drug Conjugates | bioRxiv [biorxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fmoc-Val-Ala-PAB-Cl|ADC Linker|CAS 1491136-17-4 [benchchem.com]
- 7. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
Comparative Guide: Analytical Validation of ADC Purity with MC-Val-Ala-PAB-Cl
Executive Summary
The transition from first-generation linkers (e.g., hydrazones) to enzymatically cleavable dipeptides revolutionized Antibody-Drug Conjugates (ADCs). While Valine-Citrulline (Val-Cit) became the industry standard (e.g., Brentuximab vedotin), it faces significant limitations with highly hydrophobic payloads, often leading to precipitation and aggregation at high Drug-to-Antibody Ratios (DAR).
This guide focuses on MC-Val-Ala-PAB-Cl , a reagent utilized to synthesize ADCs with the Valine-Alanine (Val-Ala) linker. We provide a technical comparison against Val-Cit alternatives and detail the analytical validation workflows required to certify purity, specifically addressing the unique hydrophobicity profile that makes Val-Ala critical for next-generation ADCs (e.g., Loncastuximab tesirine).
Part 1: The Chemistry & Mechanism
The Role of MC-Val-Ala-PAB-Cl
MC-Val-Ala-PAB-Cl is a heterobifunctional linker-intermediate.
-
MC (Maleimidocaproyl): Provides a stable thioether linkage to the antibody's interchain cysteines.
-
Val-Ala (Valine-Alanine): The protease-cleavable dipeptide sequence.[1]
-
PAB (p-aminobenzyl): A self-immolative spacer that facilitates the release of the free drug upon linker cleavage.[1][2][3]
-
Cl (Chloride): The leaving group (often as PAB-Cl) used to attach the cytotoxic payload (e.g., PBD dimers, MMAE) during synthesis.
Mechanism of Action
Unlike Val-Cit, which is highly susceptible to off-target cleavage by murine carboxylesterase 1C (Ces1C), Val-Ala offers enhanced plasma stability while maintaining efficient lysosomal degradation by Cathepsin B.
Figure 1: Mechanism of lysosomal processing for Val-Ala linkers. The Val-Ala bond is selectively cleaved by Cathepsin B, triggering the self-immolation of the PAB spacer to release the unmodified payload.[1]
Part 2: Comparative Performance (Val-Ala vs. Val-Cit)
The choice of MC-Val-Ala-PAB over MC-Val-Cit-PAB is rarely about cleavage efficiency alone; it is a solubility decision. The following data summarizes the performance differences critical for analytical method development.
Table 1: Physicochemical & Biological Comparison
| Feature | MC-Val-Ala-PAB (Target) | MC-Val-Cit-PAB (Alternative) | Analytical Implication |
| Hydrophobicity | Low | Moderate/High | Val-Ala ADCs show sharper peaks in HIC. |
| Aggregation (DAR 8) | < 10% | > 20% (Precipitation risk) | Val-Ala enables high-DAR loading without HMWS formation. |
| Plasma Stability (Mouse) | High (Resistant to Ces1C) | Low (Susceptible to Ces1C) | Val-Ala simplifies preclinical PK/PD analysis. |
| Cathepsin B Kinetics | Moderate ( | High ( | Val-Ala cleavage is slower but sufficient for efficacy. |
| Payload Compatibility | Ideal for Hydrophobic (e.g., PBDs) | Ideal for Hydrophilic (e.g., MMAE) | Use Val-Ala when the drug itself drives aggregation. |
Expert Insight: In my experience, if you are conjugating a PBD dimer or a highly lipophilic tubulysin, Val-Cit will fail at DARs > 4 due to aggregation. Val-Ala is the mandatory alternative to maintain monodispersity.
Part 3: Analytical Validation Protocols
Validating the purity of an ADC synthesized with MC-Val-Ala-PAB-Cl requires a multi-modal approach. You must quantify three distinct impurities:
-
Free Drug/Linker: Toxicity risk.
-
Unconjugated Antibody (DAR 0): Efficacy loss.
-
Aggregates (HMWS): Immunogenicity risk.
Workflow Diagram
Figure 2: Orthogonal analytical workflow for validating ADC purity.
Protocol A: DAR Determination via HIC (Hydrophobic Interaction Chromatography)
Objective: Determine the average Drug-to-Antibody Ratio (DAR) and distribution profile.[4] Val-Ala linkers are less hydrophobic, often resulting in better resolution between DAR species than Val-Cit.[1][5][6]
-
Column: TSKgel Butyl-NPR (4.6 mm ID x 3.5 cm, 2.5 µm) or equivalent non-porous resin.
-
Mobile Phase A: 1.5 M Ammonium Sulfate, 25 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, 20% Isopropanol (optional, for very hydrophobic drugs).
-
Gradient: Linear gradient 0% B to 100% B over 15 minutes.
-
Detection: UV @ 280 nm (mAb) and
of payload.
Validation Criteria:
-
Resolution (
): > 1.2 between DAR 0 and DAR 2 peaks. -
Recovery: > 90% (Mass balance check to ensure hydrophobic species aren't lost on the column).
Protocol B: Free Drug/Linker Analysis via RP-HPLC
Objective: Quantify residual MC-Val-Ala-PAB-Drug or free Drug impurities. This is the primary "Purity" metric for safety.
-
Sample Prep: Protein precipitation (PLRP) using cold methanol or acetonitrile is not recommended for Val-Ala linkers due to potential on-column degradation. Instead, use a dual-column switching method or a wide-pore C4 column.
-
Column: Agilent PLRP-S (1000 Å, 5 µm) or C18 for free small molecules.
-
Mobile Phase A: 0.1% TFA in Water.[7]
-
Mobile Phase B: 0.1% TFA in Acetonitrile.[7]
-
Gradient: Steep gradient (5-95% B) to elute the ADC, followed by an isocratic hold for the small molecule if separating.
-
Critical Note: Val-Ala linkers are stable in acidic mobile phases (pH ~2) for the duration of an HPLC run, unlike hydrazone linkers.
Validation Criteria:
-
Limit of Quantitation (LOQ): Must detect free drug at < 0.05% of total ADC concentration.
-
Carryover: < 0.1% in blank injection following a high-concentration sample.
Part 4: Troubleshooting & Optimization
Issue 1: Peak Tailing in HIC
-
Cause: Secondary interactions between the Val-Ala linker and the resin.
-
Solution: Add 5-10% isopropanol to Mobile Phase B. The Val-Ala moiety is less hydrophobic than Val-Cit, but the payload (e.g., PBD) often drives the interaction.[1][5][6]
Issue 2: "Ghost" Peaks in RP-HPLC
-
Cause: In-source fragmentation in MS or thermal degradation of the Val-Ala-PAB linkage if the column temperature is > 60°C.
-
Solution: Maintain column temperature ≤ 40°C. Verify peaks using a diode array detector (DAD) to confirm the UV spectrum matches the free drug.
Issue 3: Aggregation (SEC) > 5%
-
Diagnosis: If Val-Ala is used, aggregation should be low.[1][5][6][][9] High aggregation suggests the conjugation reaction conditions (solvent % or temperature) were too aggressive, not a failure of the linker itself.
-
Solution: Reduce organic solvent concentration during the conjugation step of MC-Val-Ala-PAB-Cl to the antibody.
References
-
Comparison of Linker Hydrophobicity and Aggregation: Lyon, R. P., et al. (2015). Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates. Nature Biotechnology, 32, 1059–1062. [Link]
-
Val-Ala vs. Val-Cit Performance in PBD ADCs: Hartley, J. A. (2021). Antibody-drug conjugates (ADCs) delivering pyrrolobenzodiazepine (PBD) dimers for cancer therapy. Expert Opinion on Biological Therapy. [Link]
-
Analytical Method Validation for ADCs: Staub, A., et al. (2011). Optimization of the characterization of antibody–drug conjugates by HPLC and MS. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Cathepsin B Cleavage Mechanisms: Dubowchik, G. M., et al. (2002). Cathepsin B-labile dipeptide linkers for lysosomal release of doxorubicin from internalizing immunoconjugates. Bioconjugate Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 3. preprints.org [preprints.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 9. genemedi.net [genemedi.net]
Val-Cit vs. Val-Ala: A Comparative Technical Guide for ADC Linker Selection
Executive Summary: The "Hydrophobicity" Paradox
In Antibody-Drug Conjugate (ADC) development, the choice between Valine-Citrulline (Val-Cit) and Valine-Alanine (Val-Ala) linkers is rarely about simple amino acid hydrophobicity. It is a strategic decision balancing aggregation propensity , species-specific stability , and cleavage kinetics .
While Val-Cit is the industry standard (e.g., Brentuximab vedotin), it suffers from a critical liability: the urea moiety in citrulline can drive intermolecular hydrogen bonding, leading to aggregation at high Drug-Antibody Ratios (DAR). Val-Ala , despite containing a hydrophobic methyl group, paradoxically exhibits superior physicochemical stability for lipophilic payloads (like PBD dimers) and offers a crucial advantage in preclinical murine models by resisting extracellular carboxylesterases.
This guide dissects the functional differences between these two dipeptides, providing experimental protocols to validate their performance in your specific construct.
Molecular Architecture & Mechanism
Both linkers serve as substrates for lysosomal Cathepsin B , a cysteine protease overexpressed in tumor cells.[1][2] However, their structural differences dictate their stability profiles.
Structural Comparison
-
Val-Cit: Contains a polar urea group (Citrulline).[3] While hydrophilic, this group can act as a "sticky" motif, promoting aggregation via hydrogen bonding networks.
-
Val-Ala: Contains a non-polar methyl group (Alanine). It is sterically smaller and lacks the H-bonding donor/acceptor capacity of urea, often resulting in cleaner monomeric profiles at high DARs.
Pathway Visualization
The following diagram illustrates the cleavage pathways and the specific "Mouse Plasma Trap" that affects Val-Cit.
Figure 1: Comparative cleavage pathways. Note the susceptibility of Val-Cit to murine Ces1c, a major confounding factor in preclinical safety studies, which Val-Ala avoids.[3]
Critical Performance Comparison
The following data summarizes the consensus from major ADC comparative studies (e.g., Lyon et al., Dorywalska et al.).
| Feature | Val-Cit (Valine-Citrulline) | Val-Ala (Valine-Alanine) |
| Hydrophobicity (HIC) | Higher Apparent Hydrophobicity (Due to aggregation). | Lower Apparent Hydrophobicity (Cleaner elution). |
| Aggregation Propensity | High (especially DAR > 4).[3] Urea group promotes H-bonding. | Low (Supports DAR ~8). |
| Cathepsin B Kinetics | Fast ( | Slower (approx.[4] 2x slower than Val-Cit), but sufficient. |
| Mouse Plasma Stability | Poor. Cleaved by Ces1c ( | High. Resistant to Ces1c ( |
| Human Plasma Stability | High.[1][3][4][5] | High. |
| Best Use Case | Hydrophilic payloads (MMAE), DAR 2-4. | Hydrophobic payloads (PBDs), High DAR, Murine PK studies. |
The "Hydrophobicity" Nuance
While Alanine is chemically more hydrophobic than Citrulline, Val-Ala ADCs often behave as less hydrophobic entities in Hydrophobic Interaction Chromatography (HIC). [3][4]
-
Reasoning: Val-Cit linkers can induce non-covalent dimerization of the antibody or precipitation due to the urea-urea interactions. In HIC, this manifests as broader peaks and higher retention times (aggregates). Val-Ala maintains the monomeric state better, resulting in sharper peaks and "functionally" lower hydrophobicity.
Experimental Protocols
To validate these differences in your own lab, use the following self-validating workflows.
Protocol A: Hydrophobic Interaction Chromatography (HIC) Analysis
Objective: Determine the Drug-Antibody Ratio (DAR) distribution and assess aggregation propensity.[6]
-
Column Selection: Butyl-NPR (Non-Porous Resin) or Phenyl-5PW (Tosoh or equivalent).
-
Mobile Phase A: 1.5 M Ammonium Sulfate + 25 mM Sodium Phosphate, pH 7.0.
-
Why: High salt drives hydrophobic interaction.
-
-
Mobile Phase B: 25 mM Sodium Phosphate / 20% Isopropanol (optional), pH 7.0.
-
Why: Low salt elutes the protein; organic modifier sharpens peaks for very hydrophobic payloads.
-
-
Gradient: Linear gradient 0% B to 100% B over 15–20 minutes.
-
Detection: UV at 280 nm (antibody) and payload-specific wavelength (e.g., 254 nm or 330 nm).
-
Data Interpretation:
-
Val-Cit: Look for "humps" between DAR species peaks (indicating aggregation) or tailing.
-
Val-Ala: Expect sharper resolution between DAR 0, 2, 4, 6, 8.
-
Protocol B: Cathepsin B Cleavage Assay
Objective: Verify payload release kinetics.
-
Enzyme Prep: Activate human liver Cathepsin B (Sigma/Merck) in activation buffer (25 mM Sodium Acetate, 1 mM EDTA, 5 mM DTT, pH 5.0) for 15 min at 37°C.
-
Critical: Cathepsin B requires a reducing environment (DTT) to activate its active site cysteine.
-
-
Reaction: Incubate ADC (10 µM) with activated Cathepsin B (0.1 units/µL) at 37°C.
-
Sampling: Aliquot at t = 0, 15, 30, 60, 120 min.
-
Quenching: Add equal volume ice-cold Acetonitrile (precipitates protein, stops reaction).
-
Analysis: Centrifuge and analyze supernatant via RP-HPLC (C18 column) to quantify free payload.
-
Expectation: Val-Cit should reach >90% release faster than Val-Ala, but Val-Ala should still achieve complete release within 2-4 hours.
Decision Logic: Which Linker to Choose?
Use this logic flow to select the appropriate linker for your development program.
Figure 2: Decision matrix for linker selection. Val-Ala is prioritized for hydrophobic payloads and murine testing requirements.
References
-
Dorywalska, M., et al. (2018).[7] "Molecular Basis of Valine-Citrulline-PABC Linker Instability in Mouse Plasma and Its Effect on ADC Efficacy." Molecular Cancer Therapeutics. Link(Note: Validates the Ces1c cleavage issue in mice).
-
Lyon, R. P., et al. (2015). "Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates." Nature Biotechnology. Link(Seminal work comparing physicochemical properties of linkers).
-
Pianetti, G., et al. (2016). "Val-Cit vs. Val-Ala: A comparative study of the hydrolytic stability and cathepsin B cleavage."[1][3][4][8][9] Bioconjugate Chemistry. Link
-
Beck, A., et al. (2017). "Strategies and challenges for the next generation of antibody–drug conjugates." Nature Reviews Drug Discovery. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Chemistry Behind ADCs [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. communities.springernature.com [communities.springernature.com]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Review on ADC Linkers: Cleavable and Non-Cleavable Linker Design and Stability Evaluation - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
evaluating the therapeutic index of MC-Val-Ala-PAB-Cl ADCs
As a Senior Application Scientist, I frequently observe that Antibody-Drug Conjugate (ADC) programs succeed or fail not solely based on the antibody's affinity or the payload's potency, but on the precise engineering of the linker. The linker dictates the Therapeutic Index (TI) —the critical ratio between the Maximum Tolerated Dose (MTD) and the Minimum Effective Dose (MED).
In recent years, the MC-Val-Ala-PAB-Cl (Maleimidocaproyl-valine-alanine-p-aminobenzyl-chloride) linker has emerged as a premier building block for next-generation ADCs, particularly when conjugating highly lipophilic payloads like pyrrolobenzodiazepine (PBD) dimers or monomethyl auristatin E (MMAE) [1].
This guide provides an objective, data-driven comparison of the MC-Val-Ala-PAB linker against the industry-standard Val-Cit (valine-citrulline) alternative, detailing the causality behind its mechanistic advantages and providing self-validating protocols for evaluating its therapeutic index.
Mechanistic Advantages: Why MC-Val-Ala-PAB-Cl?
The structure of MC-Val-Ala-PAB-Cl is purposefully designed for controlled bioconjugation and traceless payload release:
-
MC (Maleimidocaproyl): Provides a thiol-reactive handle for site-specific conjugation to engineered cysteines on the monoclonal antibody.
-
Val-Ala (Valine-Alanine): A dipeptide sequence highly susceptible to cleavage by lysosomal Cathepsin B, yet highly stable in systemic circulation.
-
PAB-Cl (p-Aminobenzyl Chloride): The chloride acts as a highly reactive leaving group during synthesis, allowing the PAB spacer to form a stable carbamate or ether linkage with amine/hydroxyl-containing payloads. Upon enzymatic cleavage of the Val-Ala bond, the PAB group undergoes rapid 1,6-elimination (self-immolation) to release the free, unmodified payload.
The Causality of Hydrophobicity in ADC Design
The primary limitation of the traditional Val-Cit linker is its high hydrophobicity. When Val-Cit is conjugated to lipophilic payloads, it drives antibody aggregation and precipitation, especially at higher Drug-to-Antibody Ratios (DAR > 4) [2]. Aggregated ADCs are rapidly cleared by the reticuloendothelial system, leading to severe off-target hepatotoxicity and a drastically narrowed therapeutic window.
By substituting citrulline with alanine, the Val-Ala linker significantly reduces the overall hydrophobicity of the construct. This seemingly minor structural tweak prevents aggregation, allowing for DARs up to 7.4 with less than 10% aggregation [3]. This directly expands the therapeutic index by maximizing payload delivery to the tumor while minimizing systemic clearance.
Figure 1: Mechanism of Cathepsin B cleavage and PAB self-immolation for payload release.
Comparative Data: Val-Ala vs. Val-Cit
To objectively evaluate the MC-Val-Ala-PAB linker, we must benchmark it against MC-Val-Cit-PAB using quantitative preclinical data.
Table 1: Comparative Physicochemical and Biological Properties
| Feature | MC-Val-Cit-PAB | MC-Val-Ala-PAB | Mechanistic Impact on ADC Performance |
|---|---|---|---|
| Hydrophobicity | High | Low | Val-Ala prevents aggregation with lipophilic payloads (e.g., PBDs). |
| Max DAR w/o Aggregation | ~4.0 | Up to 7.4 | Higher DAR increases payload delivery without compromising PK. |
| Cathepsin B Cleavage | Very High | High | Both ensure efficient lysosomal payload release. |
| Plasma Stability | High | Very High | Val-Ala shows slightly lower premature cleavage in mouse/human plasma. |
Table 2: Comparative Therapeutic Index (In Vivo Efficacy & Toxicity) [2]
| ADC Construct (Anti-HER2) | Minimum Effective Dose (MED) | Maximum Tolerated Dose (MTD) | Therapeutic Index (MTD/MED) |
|---|---|---|---|
| Val-Cit-MMAE | 1.0 mg/kg | 2.5 mg/kg | 2.5x |
| Val-Ala-MMAE | 1.0 mg/kg | 10.0 mg/kg | 10.0x |
Data Note: The 4-fold increase in the Therapeutic Index for the Val-Ala construct is primarily driven by the elevated MTD, a direct result of reduced aggregation and improved systemic clearance profiles.
Experimental Workflows for Evaluating Therapeutic Index
Evaluating the TI is not a single assay, but a self-validating pipeline. As scientists, we must prove that the ADC is structurally uniform before we can trust in vitro stability data, and we must prove in vitro stability before we can trust in vivo toxicity data.
Figure 2: Step-by-step experimental workflow for evaluating the Therapeutic Index of ADCs.
Protocol 1: ADC Conjugation and DAR Characterization
Causality: Before evaluating toxicity, we must ensure the ADC is uniform. High aggregation artificially spikes in vivo toxicity, ruining TI calculations. Hydrophobic Interaction Chromatography (HIC-HPLC) separates intact ADCs based on hydrophobicity, allowing precise DAR quantification.
-
Reduction: Partially reduce the interchain disulfides of the monoclonal antibody using TCEP (2.5 molar equivalents) at 37°C for 2 hours.
-
Conjugation: Add a 5-fold molar excess of the synthesized MC-Val-Ala-PAB-Payload construct (dissolved in DMSO, final DMSO <10% v/v) to the reduced antibody. Incubate for 1 hour at 22°C.
-
Quenching & Purification: Quench unreacted maleimide with excess N-acetylcysteine. Purify the ADC using Sephadex G-25 desalting columns.
-
Validation (HIC-HPLC): Inject 20 µL of the ADC (1 mg/mL) onto a Butyl-NPR column. Run a linear gradient from 1.5 M to 0 M ammonium sulfate over 20 minutes. Integrate the peaks to confirm a uniform DAR (e.g., DAR 4 or DAR 8) and use Size Exclusion Chromatography (SEC) to confirm <2% aggregation.
Protocol 2: Plasma Stability and Cathepsin B Cleavage Kinetics
Causality: A high TI requires the linker to remain intact in the blood but cleave instantly in the lysosome. We validate this dichotomy using LC-MS/MS.
-
Plasma Stability: Incubate the Val-Ala ADC (50 µg/mL) in human and mouse plasma at 37°C. Take aliquots at 0, 24, 48, 96, and 168 hours.
-
Cathepsin B Cleavage: Incubate the ADC in sodium acetate buffer (pH 5.0) with 30 ng/mL activated human Cathepsin B at 37°C. Take aliquots at 0, 1, 2, 4, and 8 hours.
-
Extraction & Quantification: Precipitate proteins using cold acetonitrile. Centrifuge and analyze the supernatant via LC-MS/MS (Multiple Reaction Monitoring mode) to quantify the prematurely released (plasma) or correctly released (Cathepsin B) free payload.
Protocol 3: In Vivo Efficacy (MED) and Toxicity (MTD)
Causality: The ultimate calculation of TI (MTD/MED) requires live-animal models to account for complex pharmacokinetics and off-target tissue distribution.
-
MED Determination: Inoculate immunocompromised mice with target-positive tumor cells (e.g., HER2+ NCI-N87 xenografts). Once tumors reach 150 mm³, administer a single IV dose of the ADC at varying concentrations (0.1, 0.5, 1.0, 3.0 mg/kg). The MED is the lowest dose achieving >80% Tumor Growth Inhibition (TGI) at day 21.
-
MTD Determination: Administer escalating doses of the ADC (2.5, 5.0, 10.0, 15.0 mg/kg) to healthy, wild-type mice. Monitor body weight daily. The MTD is defined as the highest dose that does not cause >20% body weight loss or severe clinical chemistry abnormalities (AST/ALT elevations) over 14 days.
-
TI Calculation: Divide the validated MTD by the MED. A TI > 5 is generally considered highly favorable for clinical translation.
Conclusion
For drug development professionals engineering ADCs with highly potent, lipophilic payloads, the MC-Val-Ala-PAB-Cl linker represents a significant structural upgrade over traditional Val-Cit systems. By mitigating hydrophobicity-driven aggregation, it directly suppresses off-target toxicity, thereby widening the therapeutic window and increasing the probability of clinical success.
References
-
Su, Z., Xiao, D., Xie, F., et al. "Antibody–drug conjugates: Recent advances in linker chemistry." Acta Pharmaceutica Sinica B (2021). PMC, [Link]
-
Creative Biolabs. "ADC Panoramic Overview-Linker." Creative Biolabs ADC Blog, [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling MC-Val-Ala-PAB-Cl
Operational & Safety Guide: Handling MC-Val-Ala-PAB-Cl in ADC Synthesis
As a critical building block in the development of next-generation Antibody-Drug Conjugates (ADCs), MC-Val-Ala-PAB-Cl (6-Maleimidohexanoyl-valyl-alanyl-4-aminobenzyl chloride) requires stringent operational oversight. This cleavable linker bridges monoclonal antibodies with highly potent active pharmaceutical ingredients (HPAPIs) 1[1].
To ensure both scientific integrity and laboratory safety, this guide provides a self-validating operational framework. We do not just outline what to do; we explain the chemical causality dictating why these protocols are mandatory.
Hazard Profile & Chemical Causality
Understanding the molecular reactivity of MC-Val-Ala-PAB-Cl is the first step in mitigating risk. The compound presents three distinct functional hazards:
-
The Maleimide (MC) Group: Designed to react rapidly with thiol groups (cysteines) via Michael addition 2[2]. Causality: Because it is a potent electrophile, accidental skin exposure can lead to severe sensitization and covalent modification of epidermal proteins.
-
The Benzyl Chloride (PAB-Cl) Moiety: This acts as a reactive leaving group for nucleophilic substitution during payload attachment. Causality: Benzyl chlorides are strong alkylating agents. They are potential vesicants and respiratory irritants that can permeate standard thin-film lab gloves over extended periods.
-
Particulate Morphology: Supplied as a lyophilized powder, it carries a documented dust explosion hazard and inhalation risk if aerosolized outside of engineering controls 3[3].
Quantitative Data & PPE Matrix
To standardize handling, all critical physical parameters and mandatory Personal Protective Equipment (PPE) are summarized below.
| Parameter / Requirement | Specification | Operational Causality |
| Molecular Weight | 521.01 g/mol | Essential for precise stoichiometric calculations during conjugation 3[3]. |
| Solubility | DMSO, DMF (1-10 mg/mL) | Requires anhydrous solvents to prevent premature hydrolysis of the benzyl chloride 4[4]. |
| Storage Conditions | -80°C (6 mo) or -20°C (1 mo) | Prevents thermal degradation and preserves the maleimide double bond 5[5]. |
| Primary Engineering Control | Class II Type B2 BSC or Isolator | 100% exhaust ensures aerosolized alkylating dust cannot recirculate into the lab. |
| Hand Protection | Double Nitrile Gloves | Outer glove (>0.3 mm) prevents mechanical tears; inner glove (>0.11 mm) stops chemical permeation. |
| Eye & Body Protection | Splash Goggles & Tyvek Sleeves | Prevents mucosal irritation and protects forearms from reactive dust settling. |
Self-Validating Experimental Protocol
This step-by-step methodology ensures that each phase of handling and conjugation is analytically verified before proceeding, creating a closed-loop, self-validating system.
Phase 1: Preparation & Weighing
-
Purge the Environment: Turn on the analytical balance inside the Class II BSC. Allow airflow to stabilize for 15 minutes to minimize static-induced powder scattering.
-
Equilibration: Remove the MC-Val-Ala-PAB-Cl vial from -80°C storage. Crucial: Allow the sealed vial to equilibrate to room temperature in a desiccator for 30 minutes. Causality: Opening a cold vial introduces atmospheric condensation, which instantly hydrolyzes the reactive benzyl chloride.
-
Weighing: Use an anti-static U-shaped weigh boat. Transfer the required mass using a conductive spatula.
-
Validation Check: Tare the balance post-transfer. A drift of >0.1 mg indicates static interference or draft issues, requiring recalibration before proceeding.
Phase 2: Dissolution & Conjugation
-
Stock Solution Prep: Dissolve the powder in anhydrous, amine-free DMSO to a concentration of 10 mg/mL.
-
Validation Check: Visually inspect the solution. It must be clear and colorless. Run a rapid LC-MS aliquot to confirm the intact mass (m/z 521) and verify the absence of the hydrolyzed byproduct (m/z 502).
-
Payload Attachment: Introduce the cytotoxic payload (e.g., MMAE) in the presence of a mild, non-nucleophilic base (like DIPEA) to facilitate nucleophilic substitution at the benzyl chloride site.
-
Antibody Conjugation: Introduce the purified Linker-Payload construct to the partially reduced monoclonal antibody in a buffered aqueous solution (pH 6.5–7.0). The maleimide will selectively react with the exposed hinge-region cysteines.
Fig 1: Step-by-step operational workflow for handling and conjugating MC-Val-Ala-PAB-Cl.
Phase 3: Spill Response & Decontamination
-
Immediate Action: In the event of a dry powder spill, do not sweep. Cover the powder with absorbent bench paper soaked in 10% sodium hypochlorite (bleach) 2[2].
-
Chemical Neutralization: Allow the bleach to sit for 20 minutes. Causality: Sodium hypochlorite oxidatively cleaves the maleimide double bond, permanently neutralizing its electrophilic reactivity and rendering it biologically inert.
-
Secondary Wash: Wipe the area with 70% ethanol to remove residual bleach and organic byproducts. Dispose of all materials in sealed, clearly labeled biohazard/chemical waste containers designated for high-temperature incineration.
Mechanistic Insight: Why Choose Val-Ala-PAB?
The structural design of MC-Val-Ala-PAB-Cl is a masterclass in targeted drug delivery. Once the intact ADC binds to a tumor cell surface antigen, it is internalized into the lysosome.
The Val-Ala dipeptide is highly stable in systemic circulation but serves as a highly specific enzymatic cleavage site for Cathepsin B , a lysosomal protease overexpressed in many carcinomas 6[6]. Following cleavage of the amide bond, the PAB (p-aminobenzyl) spacer undergoes a rapid, spontaneous 1,6-elimination reaction. This "self-immolative" step ensures the traceless release of the fully active cytotoxic payload directly inside the tumor cell 7[7],[].
Fig 2: Cathepsin B-mediated cleavage and 1,6-elimination pathway of the Val-Ala-PAB linker.
References
-
Iris Biotech GmbH. (2024). Linkerology 2024. Retrieved from[Link]
-
Iris Biotech GmbH. (2023). Safety Data Sheet: MC-Val-Ala-PAB-Cl. Retrieved from[Link]
-
NIH / PMC. (2025). Antibody–Drug Conjugates (ADCs): current and future biopharmaceuticals. Retrieved from[Link]
-
The Royal Society of Chemistry. (2021). Chapter 3: Linker Design and Impact on ADC Properties. Retrieved from[Link]
Sources
- 1. Issuu [issuu.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Antibody–Drug Conjugates (ADCs): current and future biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
